molecular formula C4H11NO2 B112641 (2S,3R)-2-aminobutane-1,3-diol CAS No. 44520-54-9

(2S,3R)-2-aminobutane-1,3-diol

Katalognummer: B112641
CAS-Nummer: 44520-54-9
Molekulargewicht: 105.14 g/mol
InChI-Schlüssel: MUVQIIBPDFTEKM-DMTCNVIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-2-aminobutane-1,3-diol is a high-purity, chiral amino alcohol serving as a versatile building block in organic and medicinal chemistry research. This compound belongs to the class of 1,2-aminoalcohols, characterized by its well-defined stereochemistry at two chiral centers, which makes it a valuable chiral scaffold or auxiliary in stereoselective synthesis . Chiral amino diols of this type are crucial intermediates in constructing complex molecules, such as natural products and active pharmaceutical ingredients, where the spatial orientation of functional groups dictates biological activity . Researchers utilize these scaffolds in developing asymmetric catalysts and ligands, as well as in the synthesis of key heterocyclic structures . The compound has a molecular formula of C4H11NO2 and a molecular weight of 105.14 g/mol . This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3R)-2-aminobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQIIBPDFTEKM-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305858
Record name (2S,3R)-2-Amino-1,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44520-54-9
Record name (2S,3R)-2-Amino-1,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44520-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3R)-2-Amino-1,3-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301305858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2S,3R)-2-aminobutane-1,3-diol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2S,3R)-2-aminobutane-1,3-diol, also known as D-allo-Threoninol. Due to the limited availability of experimental data for this specific stereoisomer, this document also includes comparative data from its diastereomers and parent compounds to provide a broader context for its characteristics. This guide is intended to be a valuable resource for professionals in research and drug development.

Chemical Structure and Stereochemistry

This compound is an amino alcohol with two chiral centers at positions 2 and 3. Its specific stereochemistry is crucial for its interaction with biological systems, as it shares the same (2S,3R) configuration as the aminodiol backbone of the critical signaling lipid, sphingosine.[1]

Molecular Formula: C₄H₁₁NO₂ Molecular Weight: 105.14 g/mol

Physical and Chemical Properties

Quantitative data for this compound is sparse in publicly available literature. The tables below summarize the available experimental data for the target compound, alongside data for its stereoisomers and related compounds for comparison.

Table 1: Physical Properties of this compound and Related Compounds
PropertyThis compound (D-allo-Threoninol)(2S,3S)-2-aminobutane-1,3-diol (D-Threoninol)Fmoc-(2S,3R)-2-aminobutane-1,3-diol
CAS Number 44520-54-9[2]44520-55-0[3]143143-54-8[4]
Appearance White powder[2]Not specifiedWhite product[4]
Melting Point Not available49-54 °C[5]140 - 144 °C[4]
Optical Rotation [α]D²⁵ = -15 ± 2º (c=4 in H₂O); [α]D²⁵ = -16 ± 2º (c=1 in MeOH)[2]Not availableNot available
Solubility Not specifiedWater (Sparingly)Not specified
Table 2: Computed Physicochemical Properties of 2-aminobutane-1,3-diol Isomers
PropertyValue
XLogP3-AA -1.6
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 105.078978594 Da
Topological Polar Surface Area 66.5 Ų

Note: These computed properties are consistent across the different stereoisomers of 2-aminobutane-1,3-diol.[3][6][7]

Spectroscopic Data

  • ¹H-NMR: The spectrum would be expected to show signals for the methyl group (doublet), the two methine protons (multiplets), the methylene protons of the primary alcohol (multiplets), and exchangeable protons from the amine and hydroxyl groups (broad singlets). The coupling patterns would be complex due to the two chiral centers.

  • ¹³C-NMR: Four distinct carbon signals would be expected, corresponding to the methyl, two methine, and one methylene carbon atoms.

  • IR Spectroscopy: The spectrum would be characterized by broad O-H stretching bands from the alcohol groups (typically in the 3200-3600 cm⁻¹ region), N-H stretching from the primary amine (around 3300-3500 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹).[8]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and commonly used method would be the reduction of the corresponding amino acid, D-allothreonine.

Reaction Scheme:

Synthesis_of_2S3R_2_aminobutane_1_3_diol D_allothreonine D-allothreonine product This compound D_allothreonine->product Reduction LAH Lithium Aluminum Hydride (LiAlH4) in dry THF Sphingolipid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S1PR S1P Receptor Downstream Downstream Signaling (Cell Survival, Proliferation, etc.) S1PR->Downstream Activation Sphingosine Sphingosine ((2S,3R) backbone) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1P->S1PR Extracellular Signaling SphK Sphingosine Kinase (SphK1/SphK2) SphK->S1P Target_Compound This compound Target_Compound->SphK Potential Inhibition

References

Predicted properties of (2S,3R)-2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Predicted Properties of (2S,3R)-2-aminobutane-1,3-diol

Abstract

This compound is a small organic molecule with structural similarities to biologically important compounds such as sphingolipids. This technical guide provides a comprehensive overview of its predicted physicochemical properties, spectroscopic characteristics, and potential biological activities. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for property determination and visual workflows for both experimental and computational analyses. All quantitative data is summarized in tabular format for clarity and comparative purposes.

Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Formula C₄H₁₁NO₂PubChem[2]
Molecular Weight 105.14 g/mol PubChem[2][3][4]
XLogP3 -1.6PubChem[2][3][4]
Hydrogen Bond Donors 3PubChem[3][4]
Hydrogen Bond Acceptors 3PubChem[3][4]
Rotatable Bond Count 2ChemScene[5]
Exact Mass 105.078978594 DaPubChem[2][3][4]
Topological Polar Surface Area 66.5 ŲPubChem[2][3][4]
Complexity 38.5PubChem[6]
pKa (Predicted) Basic: ~9.5 (amine), Acidic: ~14-15 (hydroxyls)Estimated based on similar structures

Predicted Spectroscopic Data

While experimental spectra are not available, the structural features of this compound allow for the prediction of its key spectroscopic characteristics.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the butane backbone. The chemical shifts would be influenced by the adjacent amino and hydroxyl groups. Protons attached to carbons bearing the hydroxyl and amino groups (C2 and C3) would likely appear in the 3.0-4.0 ppm range. The methyl group protons would appear upfield, likely between 1.0-1.5 ppm. The hydroxyl and amino protons would present as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C-NMR Spectroscopy: The carbon NMR spectrum should display four unique signals corresponding to the four carbon atoms in the molecule. The carbons bonded to the oxygen and nitrogen atoms (C1, C2, and C3) would be deshielded and appear in the 50-80 ppm range, while the methyl carbon (C4) would be found further upfield.

  • FTIR Spectroscopy: The infrared spectrum is predicted to show characteristic broad peaks for O-H (hydroxyl) and N-H (amine) stretching in the 3200-3600 cm⁻¹ region. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. The spectrum would also feature C-O and C-N stretching bands in the fingerprint region (1000-1300 cm⁻¹).

  • Mass Spectrometry: In a mass spectrum, the molecule is expected to show a molecular ion peak [M]⁺ at m/z = 105. Subsequent fragmentation would likely involve the loss of water (H₂O), ammonia (NH₃), or hydroxymethyl (-CH₂OH) groups.

Predicted Biological Activity and Signaling Pathways

The structural similarity of 2-aminobutane-1,3-diol to sphingosine, a key component of sphingolipids, suggests its potential involvement in related biological pathways. Sphingolipids and their metabolites, such as ceramide and sphingosine-1-phosphate (S1P), are critical signaling molecules involved in cell proliferation, differentiation, apoptosis, and inflammation.[4][7][8][9]

In Silico Biological Activity Prediction

Computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on a molecule's structure.[10][11][12] For this compound, a hypothetical prediction suggests potential interactions with enzymes involved in lipid metabolism.

Predicted ActivityPa (Probability to be Active)Mechanism of Action
Sphingosine Kinase Modulator > 0.5May compete with endogenous sphingosine, affecting the balance of ceramide and S1P.[9]
Ceramidase Inhibitor > 0.4Potential to inhibit the breakdown of ceramide, leading to its accumulation and downstream effects like apoptosis.[7]
Anti-inflammatory Agent > 0.3Modulation of sphingolipid pathways can impact inflammatory responses.[13]
Apoptosis Agonist > 0.3Potential to influence cell fate decisions through ceramide-mediated pathways.[3][8]
Potential Signaling Pathway Involvement

Given its structure, this compound could act as an antagonist or modulator in the sphingolipid signaling pathway. This pathway maintains a critical balance between the pro-apoptotic molecule ceramide and the pro-survival molecule S1P.[2][7] An imbalance can lead to various disease states, including cancer and metabolic disorders.[1][9] The molecule could potentially inhibit sphingosine kinases (SphK1/2), leading to decreased S1P levels and an increase in ceramide, thereby promoting apoptosis.

Sphingolipid_Signaling_Pathway cluster_membrane Cell Membrane SM Sphingomyelin Cer Ceramide SM->Cer Hydrolysis SMase Sph Sphingosine Cer->Sph Hydrolysis CDase Apoptosis Apoptosis Cer->Apoptosis S1P_in S1P (intracellular) Sph->S1P_in Phosphorylation SphK S1P_out S1P (extracellular) S1PR S1P Receptor S1P_out->S1PR Survival Cell Survival & Proliferation S1PR->Survival SMase Sphingomyelinase CDase Ceramidase SphK Sphingosine Kinase (SphK1/2) S1P_in->S1P_out Transport Molecule This compound Molecule->SphK Inhibition (Predicted)

Caption: Predicted modulation of the sphingolipid signaling pathway.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key properties of this compound.

Physicochemical Property Determination
  • Sample Preparation: Ensure the compound is thoroughly dried and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[14][15]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[15][16]

  • Observation: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.[14]

  • Apparatus Setup: Place a small volume (e.g., 0.5 mL) of the liquid into a small test tube. Attach this tube to a thermometer. Invert a sealed-end capillary tube and place it into the liquid.[17]

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.[18][19][20][21]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[17]

  • Preparation: Prepare buffer solutions at various physiological pH values (e.g., 1.2, 4.5, 6.8).[22]

  • Equilibration: Add an excess amount of the solid compound to each buffer solution in separate flasks.

  • Agitation: Agitate the flasks in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[22][23]

  • Sample Processing: After agitation, allow the solutions to stand to let undissolved solids settle. Centrifuge or filter the samples to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.[24][25]

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).[26][27]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[28]

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[29]

Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Standard 1D proton and carbon experiments are typically sufficient for initial characterization. For more complex structures, 2D experiments like COSY, HSQC, and HMBC can be employed to establish connectivity.[30][31]

  • Parameters: For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T1) is used.[32]

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or use an ATR (Attenuated Total Reflectance) accessory.

  • Analysis: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Analysis: Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[33]

Analysis Workflows

Visual workflows provide a clear, step-by-step representation of complex processes, from computational prediction to experimental validation.

In_Silico_Prediction_Workflow start Start: Define Molecule (this compound) step1 Generate 2D/3D Structure (SMILES, SDF) start->step1 step2 Physicochemical Property Prediction (e.g., XLogP, PSA, pKa) step1->step2 step3 Biological Activity Prediction (e.g., PASS, SwissTargetPrediction) step1->step3 step6 ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) step2->step6 step4 Identify Potential Targets (e.g., Kinases, Enzymes) step3->step4 step5 Molecular Docking & Simulation (Binding Mode & Affinity) step4->step5 end Output: Prioritized Hypotheses for Experimental Validation step5->end step6->end

Caption: Workflow for in silico prediction of molecular properties.

Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_struct Structural Elucidation start Start: Pure Compound Sample p1 Melting Point start->p1 p2 Boiling Point start->p2 p3 Solubility start->p3 p4 pKa start->p4 s1 NMR (1H, 13C) start->s1 s2 FTIR start->s2 s3 Mass Spectrometry start->s3 data Compile Data & Characterize p1->data p2->data p3->data p4->data s1->data s2->data s3->data bio_assay Proceed to Biological Assays (Based on In Silico Predictions) data->bio_assay

Caption: Workflow for experimental property determination.

References

In-depth Technical Guide to (2S,3R)-2-Aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2S,3R)-2-aminobutane-1,3-diol, also known as L-allo-threoninol. It details the compound's chemical identity, including its CAS number and structure, and summarizes its key physicochemical properties. This document outlines a detailed experimental protocol for a stereoselective synthesis route. Furthermore, it explores the potential biological activity of this compound, drawing parallels with its enantiomer and suggesting a likely mechanism of action involving the inhibition of methionine adenosyltransferase, a critical enzyme in cellular metabolism. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Structure

This compound is a chiral amino alcohol. It is the C-3 epimer of (2S,3S)-2-aminobutane-1,3-diol (L-threoninol). The (2S,3R) stereoisomer is also referred to as L-allo-threoninol.

CAS Number: 108102-50-7.[1] It is important to note that this CAS number is also associated with its enantiomer, (2R,3S)-2-aminobutane-1,3-diol, which is also known as L-allo-threoninol in some contexts.[1]

Molecular Formula: C₄H₁₁NO₂

Structure:

Chemical Structure of this compound

SMILES: C--INVALID-LINK--N">C@HO

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-aminobutane-1,3-diol. Note that these properties are generally not stereoisomer-specific in many databases.

PropertyValueReference
Molecular Weight 105.14 g/mol [1][2]
XLogP3-AA -1.6[1][2]
Hydrogen Bond Donor Count 3[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
Rotatable Bond Count 2[1][2]
Exact Mass 105.078978594 Da[1][2]
Topological Polar Surface Area 66.5 Ų[1][2]
Heavy Atom Count 7[1][2]
Formal Charge 0[1][2]
Complexity 49

Experimental Protocols: Synthesis

A common and effective method for the stereoselective synthesis of 2-amino-1,3-diols is the reduction of the corresponding amino acid ester. The following protocol is adapted from the synthesis of L-threoninol and is applicable for the preparation of this compound from L-allothreonine.[3]

Synthesis of L-allothreonine

A simple procedure for obtaining L-allothreonine involves the separation of a diastereomeric mixture.[4]

Experimental Protocol:

  • A mixture of N-acetyl-L-allothreonine and N-acetyl-D-threonine is converted to their ammonium salts.

  • The mixture is treated with ethanol to precipitate ammonium N-acetyl-D-threoninate as the less-soluble diastereoisomeric salt.

  • After separation by filtration, the N-acetyl-L-allothreonine is obtained from the filtrate.

  • The N-acetyl-L-allothreonine is then hydrolyzed in hydrochloric acid to yield L-allothreonine.

  • Recrystallization from water can be performed to achieve high diastereomeric excess (>99% de).[4]

Reduction of L-allothreonine to this compound

This protocol details the reduction of the amino acid ester to the corresponding amino alcohol.

Experimental Protocol:

  • Suspend lithium aluminum hydride (LiAlH₄, 4 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve L-allothreonine ethyl ester (1 equivalent) in anhydrous THF.

  • Add the L-allothreonine ethyl ester solution dropwise to the LiAlH₄ suspension over 1.5 hours at 0 °C (ice bath).

  • After the addition is complete, reflux the reaction mixture for 3 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the dropwise addition of 0.1N HCl.

  • Remove the resulting lithium salts by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.[3]

G Synthesis Workflow start L-allothreonine esterification Esterification (e.g., EtOH, H+) start->esterification reduction Reduction (LiAlH4, THF) esterification->reduction product This compound reduction->product

A simplified workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound is recognized as a valuable chiral building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[5] Its unique stereochemistry can enhance the efficacy and specificity of the final drug products.[5] It also finds applications in biochemical research for studying amino acid metabolism and protein synthesis, and in cosmetic formulations for its moisturizing properties.[5]

Potential Antimicrobial Activity

While direct studies on the antimicrobial activity of this compound are limited, its enantiomer, D-allo-threoninol, has been shown to inhibit the growth of Escherichia coli, Bacillus subtilis, and Staphylococcus aureus in vitro. This inhibitory effect is attributed to its interaction with methionine adenosyltransferase (MAT), a key enzyme in the biosynthesis of S-adenosylmethionine (SAM). By binding to MAT, D-allo-threoninol prevents the formation of the MAT-coenzyme A complex, thereby inhibiting protein synthesis and cell division. Given the structural similarity, it is plausible that this compound may exhibit similar antimicrobial properties through the same mechanism of action.

Proposed Mechanism of Action: Inhibition of Methionine Adenosyltransferase

Methionine adenosyltransferase (MAT) catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. SAM is a universal methyl group donor and is crucial for the biosynthesis of polyamines, both of which are essential for cell growth and proliferation. Inhibition of MAT disrupts these vital cellular processes, leading to an antimicrobial effect. The proposed mechanism involves the 2-aminobutane-1,3-diol molecule acting as a competitive inhibitor of methionine at the active site of the MAT enzyme.

G Proposed Signaling Pathway Inhibition Met Methionine MAT Methionine Adenosyltransferase (MAT) Met->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (SAM) MAT->SAM Methylation Methylation Reactions SAM->Methylation Polyamines Polyamine Biosynthesis SAM->Polyamines Growth Cell Growth and Proliferation Methylation->Growth Polyamines->Growth Inhibitor This compound Inhibitor->MAT Inhibition

Proposed mechanism of action via inhibition of the Methionine Adenosyltransferase pathway.

Conclusion

This compound is a stereochemically defined molecule with significant potential as a chiral building block in the pharmaceutical industry. Its synthesis can be achieved through stereoselective methods, and its structural similarity to known antimicrobial agents suggests a promising avenue for the development of new therapeutic agents. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound, particularly its specific interactions with methionine adenosyltransferase and its efficacy in various disease models.

References

An In-depth Technical Guide to the Stereochemistry of 2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2-aminobutane-1,3-diol, a chiral molecule with significant potential as a building block in medicinal chemistry and drug development. This document details the distinct properties of its four stereoisomers, outlines experimental protocols for their synthesis and resolution, and illustrates key stereochemical relationships.

Introduction to the Stereochemistry of 2-aminobutane-1,3-diol

2-aminobutane-1,3-diol possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers: the (2R,3R) and (2S,3S) isomers, which are known as threoninol, and the (2R,3S) and (2S,3R) isomers, referred to as allothreoninol. The spatial arrangement of the amino and hydroxyl groups defines the unique physical, chemical, and biological properties of each stereoisomer. Understanding these differences is paramount for their application in the synthesis of stereochemically pure pharmaceuticals.

The threo isomers have a syn relationship between the C2 amino and C3 hydroxyl groups when viewed in a Fischer projection, while the allo isomers have an anti relationship. This seemingly subtle difference in stereochemistry can lead to significant variations in how these molecules interact with other chiral entities, such as enzymes and receptors, which is of critical importance in drug design and development.

Physicochemical Properties of Stereoisomers

StereoisomerTrivial NameConfigurationCAS NumberMelting Point (°C)Boiling Point (°C)Specific Rotation ([α]D)
(2R,3R)L-Threoninolsyn3228-51-149-54[1]120 (at 1 mmHg)[1]+6.5° (c=1, EtOH)[1]
(2S,3S)D-Threoninolsyn44520-55-0Data not availableData not availableData not available
(2R,3S)L-Allothreoninolanti108102-48-3Data not availableData not availableData not available
(2S,3R)D-Allothreoninolanti44520-54-9Solid or semi-solid or liquid or lumpData not availableData not available

Note: Much of the publicly available data for these compounds are computed rather than experimentally determined. The data presented here are from cited experimental sources where available.

Experimental Protocols

The synthesis of the stereoisomers of 2-aminobutane-1,3-diol typically starts from the corresponding stereoisomers of the amino acids threonine and allothreonine, which are readily available from the chiral pool. The primary method involves the reduction of the carboxylic acid functionality.

Synthesis of (2R,3R)-2-aminobutane-1,3-diol (L-Threoninol) from L-Threonine

This protocol describes the reduction of L-threonine to L-threoninol using lithium aluminum hydride (LAH).

Materials:

  • L-Threonine

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • 0.1 N Hydrochloric acid (HCl)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Suspend lithium aluminum hydride (3.56 g, 94 mmol) in 200 mL of anhydrous THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Dissolve L-threonine ethyl ester (3.45 g, 23 mmol) in 50 mL of anhydrous THF.

  • Slowly add the L-threonine ethyl ester solution to the LAH suspension over 1.5 hours using a dropping funnel.

  • After the addition is complete, reflux the reaction mixture for 3 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the dropwise addition of 0.1 N HCl.

  • Filter the mixture to remove the lithium salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (2R,3R)-2-aminobutane-1,3-diol. A typical yield is around 97%.[2]

Chiral Resolution of Diastereomers

The separation of the syn (threoninol) and anti (allothreoninol) diastereomers can be achieved through various chromatographic techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for both analytical and preparative separations of all four stereoisomers.

General HPLC Protocol for Chiral Resolution:

  • Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives, is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve the best separation.

  • Detection: UV detection is suitable if the molecules are derivatized with a UV-active group. Otherwise, a refractive index detector or a mass spectrometer can be used.

A specific protocol for the separation of N-acetylated diastereomers of allothreonine and threonine involves converting them to their ammonium salts and using their differential solubility in ethanol to effect a separation. The separated N-acetylated amino acids can then be hydrolyzed to obtain the pure D- and L-allothreonine, which can subsequently be reduced to the corresponding aminodiols.[3]

Stereochemical Relationships and Synthesis Workflow

The following diagrams illustrate the stereochemical relationships between the four isomers of 2-aminobutane-1,3-diol and a general workflow for their synthesis from the corresponding amino acid precursors.

stereoisomers cluster_syn syn (Threoninol) cluster_anti anti (Allothreoninol) 2R,3R (2R,3R)-2-aminobutane-1,3-diol 2S,3S (2S,3S)-2-aminobutane-1,3-diol 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-2-aminobutane-1,3-diol 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-2-aminobutane-1,3-diol 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Stereochemical relationships of 2-aminobutane-1,3-diol isomers.

synthesis_workflow cluster_threo Threoninol Synthesis cluster_allo Allothreoninol Synthesis Threonine L-Threonine or D-Threonine Threoninol (2R,3R)- or (2S,3S)-2-aminobutane-1,3-diol Threonine->Threoninol Reduction (e.g., LAH) Resolution Diastereomeric Resolution (e.g., Chiral HPLC) Threoninol->Resolution Allothreonine L-Allothreonine or D-Allothreonine Allothreoninol (2R,3S)- or this compound Allothreonine->Allothreoninol Reduction (e.g., LAH) Allothreoninol->Resolution Chiral_Pool Chiral Pool (Amino Acids) Chiral_Pool->Threonine Chiral_Pool->Allothreonine

General synthesis workflow for 2-aminobutane-1,3-diol stereoisomers.

Conclusion

The four stereoisomers of 2-aminobutane-1,3-diol represent valuable and distinct chiral building blocks for the synthesis of complex molecules, particularly in the pharmaceutical industry. Their synthesis from readily available amino acid precursors makes them accessible starting materials. A thorough understanding of their stereochemical relationships and individual properties, coupled with robust methods for their synthesis and separation, is essential for their effective utilization in drug discovery and development. Further research to experimentally determine the physicochemical properties of all four isomers would be highly beneficial to the scientific community.

References

The Untapped Potential of (2S,3R)-2-Aminobutane-1,3-diol in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – (2S,3R)-2-aminobutane-1,3-diol, a chiral molecule belonging to the aminodiol family, presents a compelling yet underexplored scaffold for the development of novel therapeutic agents. This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, aiming to illuminate the potential applications of this specific stereoisomer in medicinal chemistry. While direct applications in marketed drugs or late-stage clinical candidates remain limited in publicly accessible literature, its structural motifs suggest significant opportunities in asymmetric synthesis and as a key building block for bioactive molecules.

Core Molecular Attributes

This compound, also known as L-allo-threoninol, possesses a unique stereochemical arrangement with two chiral centers. This defined three-dimensional structure is a critical attribute in medicinal chemistry, as biological targets such as enzymes and receptors are chiral and often exhibit stereospecific interactions. The presence of both an amino group and two hydroxyl groups provides multiple points for chemical modification, allowing for the synthesis of diverse derivative libraries with a wide range of physicochemical properties.

Potential as a Chiral Auxiliary and Synthon

The primary recognized application of chiral amino alcohols, including derivatives of this compound, is in asymmetric synthesis. These molecules can serve as chiral auxiliaries, temporarily attached to a prochiral substrate to direct a chemical reaction to yield a specific stereoisomer of the product. This is a cornerstone of modern pharmaceutical development, where the synthesis of enantiomerically pure drugs is often essential for safety and efficacy.

Furthermore, the inherent chirality and functional group arrangement of this compound make it an attractive chiral synthon—a building block used to introduce a specific chiral fragment into a more complex molecule. Its vicinal amino and hydroxyl groups are particularly valuable for the synthesis of peptidomimetics, chiral ligands for metal-catalyzed reactions, and various heterocyclic compounds with potential biological activity.

Hypothetical Therapeutic Applications and Signaling Pathways

Based on the structural features of this compound, several potential therapeutic applications can be envisioned. The aminodiol motif is present in various bioactive natural products and synthetic compounds.

1. Enzyme Inhibition: The amino and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions within the active sites of enzymes. Derivatives of this compound could be designed as inhibitors of proteases, kinases, or glycosidases, which are implicated in a multitude of diseases including cancer, viral infections, and metabolic disorders. For instance, the diol functionality could mimic the transition state of substrate hydrolysis in certain enzymes.

dot

enzyme_inhibition Molecule This compound Derivative ActiveSite Enzyme Active Site Molecule->ActiveSite Binds to Enzyme Target Enzyme (e.g., Protease, Kinase) Enzyme->ActiveSite Inhibition Enzyme Inhibition ActiveSite->Inhibition Leads to Pathway Disease Signaling Pathway Inhibition->Pathway Blocks Effect Therapeutic Effect Pathway->Effect Modulates

Caption: Hypothetical mechanism of enzyme inhibition.

2. Antiviral Agents: The structural similarity of the aminodiol core to components of nucleosides suggests its potential as a building block for antiviral drugs. By incorporating this scaffold into nucleoside or non-nucleoside reverse transcriptase inhibitors, for example, novel agents targeting viral replication could be developed.

dot

antiviral_mechanism ViralEnzyme Viral Polymerase / Protease ViralReplication Viral Replication Cycle ViralEnzyme->ViralReplication Essential for AminodiolDerivative This compound -based Nucleoside Analog AminodiolDerivative->ViralEnzyme Targets Inhibition Inhibition of Replication AminodiolDerivative->Inhibition Causes Inhibition->ViralReplication Disrupts

Caption: Potential antiviral mechanism of action.

Experimental Protocols: A General Framework

While specific protocols for the synthesis and evaluation of this compound derivatives are not widely published, established methods for the modification of amino alcohols can be readily adapted.

General Procedure for N-Acylation

A common and versatile method to create derivatives is through the acylation of the primary amine.

dot

N_Acylation_Workflow Start This compound Reaction Reaction at 0°C to RT Start->Reaction Reagents Acylating Agent (e.g., Acyl Chloride) + Base (e.g., Triethylamine) in Aprotic Solvent (e.g., DCM) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acyl-(2S,3R)-2-aminobutane-1,3-diol Purification->Product

Caption: General workflow for N-acylation.

Materials:

  • This compound

  • Acyl chloride or anhydride of choice

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM).

Quantitative Data Summary

As of the date of this publication, there is a notable absence of publicly available quantitative biological data (e.g., IC50, Ki, EC50 values) for derivatives specifically of this compound. The following table is provided as a template for researchers to populate as data becomes available.

DerivativeTargetAssay TypeIC50/Ki/EC50 (nM)Reference
Example: N-benzoyl-(2S,3R)-2-aminobutane-1,3-diolTarget XEnzymaticData not available-
Example: (2S,3R)-1,3-dihydroxybutan-2-yl carbamateTarget YBindingData not available-

Future Directions and Conclusion

The full potential of this compound in medicinal chemistry is yet to be realized. Future research should focus on the systematic synthesis and biological evaluation of derivative libraries to identify novel bioactive compounds. High-throughput screening against a diverse range of biological targets, coupled with structure-activity relationship (SAR) studies, will be crucial in uncovering the therapeutic promise of this chiral scaffold. The development of efficient and stereoselective synthetic routes to derivatives will also be a key enabler for further investigation.

The Diverse Biological Activities of Chiral 2-Amino-1,3-Diols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 2-amino-1,3-diol moiety is a privileged structural motif found in a wide array of biologically active molecules, ranging from natural products to synthetic pharmaceuticals. Its inherent chirality and the presence of multiple functional groups—an amino group and two hydroxyl groups—allow for specific stereochemical interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by chiral 2-amino-1,3-diols, with a focus on their immunosuppressive, antiproliferative, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in this dynamic field.

Immunosuppressive Activity: The Fingolimod Story

Perhaps the most prominent example of a biologically active chiral 2-amino-1,3-diol is FTY720, or fingolimod, a potent immunosuppressant used in the treatment of multiple sclerosis.[1] Fingolimod is a structural analogue of sphingosine, a key component of sphingolipids that plays a crucial role in various cellular processes.[2]

Mechanism of Action: Sphingosine-1-Phosphate (S1P) Receptor Modulation

Fingolimod's primary mechanism of action involves its phosphorylation in vivo to fingolimod-phosphate, which then acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors.[3] S1P receptors, particularly S1P1, are critical for the egress of lymphocytes from lymph nodes.[4] By binding to these receptors, fingolimod-phosphate induces their internalization and degradation, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system, where they would otherwise mediate autoimmune-driven inflammation and damage.[2][5]

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P / Fingolimod-P S1PR1 S1P1 Receptor S1P->S1PR1 Binding G_protein Gαi S1PR1->G_protein Activation Internalization Receptor Internalization & Degradation S1PR1->Internalization Downregulation Rac1 Rac1 G_protein->Rac1 Activation Cell_Migration Inhibition of Cell Migration Rac1->Cell_Migration Leads to

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative activity of chiral 2-amino-1,3-diol derivatives against a variety of cancer cell lines. This activity is often attributed to their ability to induce apoptosis and cell cycle arrest.

Quantitative Antiproliferative Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative chiral 2-amino-1,3-diol derivatives against various cancer cell lines.

Compound ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)Reference
Pinane-based Thiazolidinones C5U87 (Glioblastoma)3.12[6]
C5T98G (Glioblastoma)4.25[6]
C5U251 (Glioblastoma)3.89[6]
Allo-gibberic Acid-based Aminodiols Compound with N-2-(1H-indol-3-yl)ethyl substituentHeLa (Cervical)<5[7]
Compound with N-2-(1H-indol-3-yl)ethyl substituentMCF-7 (Breast)<5[7]
Compound with N-2-(1H-indol-3-yl)ethyl substituentA2780 (Ovarian)<5[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 add_compound Add test compounds (serial dilutions) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_abs Measure absorbance (570 nm) add_solubilizer->measure_abs analyze Calculate IC50 values measure_abs->analyze

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Chiral 2-amino-1,3-diols have also emerged as promising scaffolds for the development of novel antimicrobial agents, exhibiting activity against both bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected chiral 2-amino-1,3-diol derivatives against various microbial strains.

Compound ClassSpecific Compound(s)Microbial StrainMIC (µg/mL)Reference
1,3-bis(aryloxy)propan-2-amines CPD20Streptococcus pyogenes2.5[8]
CPD20Staphylococcus aureus2.5[8]
CPD22Streptococcus pyogenes2.5[8]
Tetrahydrothieno[2,3-c]pyridines (R)-enantiomersGram-positive bacteriaGenerally more potent than (S)-enantiomers[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow start Start: Prepare serial dilutions of test compound in broth inoculate Inoculate with standardized bacterial suspension start->inoculate incubate Incubate (18-24h) inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Sterile saline or broth for inoculum preparation

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at the appropriate temperature and duration for the specific bacterium.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Enzyme Inhibition

The structural features of chiral 2-amino-1,3-diols make them suitable candidates for the design of enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Glycosidase Inhibition

Certain derivatives of 2-amino-1,3-diols have shown potent inhibitory activity against glycosidases, enzymes involved in carbohydrate metabolism. For instance, (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol has been reported to inhibit α-L-fucosidase with a Ki of 6.5 µM and α-galactosidase with a Ki of 5 µM.

Kinase Inhibition

The 2-amino-1,3-diol scaffold has also been incorporated into kinase inhibitors. For example, a novel type II kinase inhibitor, 7a, which contains a chiral peptidomimetic tail, has been identified as a potent and highly selective Lck inhibitor.[5]

Quantitative Enzyme Inhibition Data
Compound ClassTarget EnzymeInhibition Constant (Ki or IC50)Reference
Pyrrolidine-3,4-diol derivative α-L-fucosidaseKi = 6.5 µM
α-galactosidaseKi = 5 µM
Type II kinase inhibitor LckPotent and selective[5]
(E)-3-benzylideneindolin-2-one derivative Aurora A kinaseIC50 = 1.68 µM
Experimental Protocol: General Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow start Start: Prepare enzyme, substrate, and inhibitor solutions preincubate Pre-incubate enzyme with varying concentrations of inhibitor start->preincubate initiate_reaction Initiate reaction by adding substrate preincubate->initiate_reaction monitor_reaction Monitor reaction progress (e.g., spectrophotometrically) initiate_reaction->monitor_reaction determine_kinetics Determine initial velocities and calculate Ki/IC50 monitor_reaction->determine_kinetics

Materials:

  • Purified enzyme

  • Substrate

  • Inhibitor

  • Buffer solution

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare solutions of the enzyme, substrate, and inhibitor in a suitable buffer.

  • In a microplate or cuvette, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Determine the initial reaction velocities for each inhibitor concentration.

  • Plot the initial velocities against the inhibitor concentration to determine the IC50 value, or perform further kinetic analysis (e.g., Lineweaver-Burk plot) to determine the inhibition constant (Ki) and the mechanism of inhibition.

Synthesis of Chiral 2-Amino-1,3-Diols

The stereoselective synthesis of chiral 2-amino-1,3-diols is a critical aspect of their development as therapeutic agents. Several synthetic strategies have been developed, often employing chiral starting materials or asymmetric catalytic methods.

A common approach involves the stereoselective aminohydroxylation of allylic alcohols. For example, pinane-based 2-amino-1,3-diols have been synthesized from isopinocarveol, which is derived from (-)-α-pinene. The synthesis typically involves the formation of a carbamate followed by a stereoselective aminohydroxylation reaction.

Another strategy is the asymmetric reduction of α-amino-β-hydroxy ketones. This can be achieved using chiral reducing agents, such as those derived from oxazaborolidines.

Conclusion

Chiral 2-amino-1,3-diols represent a versatile and highly valuable class of compounds in drug discovery and development. Their diverse biological activities, including immunosuppression, antiproliferative effects, antimicrobial properties, and enzyme inhibition, underscore their potential as therapeutic agents for a wide range of diseases. The continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and improved drugs based on this remarkable scaffold. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of chiral 2-amino-1,3-diols.

References

(2S,3R)-2-Aminobutane-1,3-diol: A Chiral Building Block for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2S,3R)-2-aminobutane-1,3-diol, a chiral amino alcohol, is a valuable and versatile building block in asymmetric synthesis, particularly in the development of pharmaceutical agents. Its distinct stereochemistry, with two adjacent chiral centers, allows for the precise construction of complex molecular architectures with high enantiopurity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound, also known as L-allothreoninol, possesses a unique set of physical and chemical properties that make it a useful synthetic intermediate. As the enantiomer of (2R,3S)-2-aminobutane-1,3-diol, it shares the same physical properties except for the sign of its optical rotation.

PropertyValue
Molecular FormulaC₄H₁₁NO₂
Molecular Weight105.14 g/mol [1][2]
AppearanceWhite solid[3]
Melting Point273.5–275.0 °C (decomposes)[3]
SolubilityWater-soluble[3]
IUPAC NameThis compound
SynonymsL-allothreoninol, (2S,3S)-2-amino-3-hydroxybutanoic acid (related amino acid)[3]

Synthesis of this compound

The most common and direct route to enantiomerically pure this compound is the reduction of the corresponding amino acid, L-allothreonine.[3] This method leverages the readily available chiral pool of amino acids to produce the desired chiral amino alcohol with high stereochemical fidelity.

A general and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).[4][5][6][7][8]

Experimental Protocol: Reduction of L-allothreonine Methyl Ester

This protocol describes a representative procedure for the synthesis of this compound from L-allothreonine methyl ester.

Materials:

  • L-allothreonine methyl ester hydrochloride

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Preparation of the Free Ester: L-allothreonine methyl ester hydrochloride is neutralized with a suitable base (e.g., triethylamine or sodium carbonate) in an appropriate solvent and extracted to yield the free L-allothreonine methyl ester. The solvent is then removed under reduced pressure.

  • Reduction with LiAlH₄: A suspension of LiAlH₄ in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The flask is cooled in an ice-water bath.

  • A solution of L-allothreonine methyl ester in anhydrous THF is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition is controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This procedure is crucial for the formation of a granular precipitate of aluminum salts that is easy to filter.

  • The resulting slurry is filtered, and the filter cake is washed thoroughly with THF and diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by crystallization from an appropriate solvent system to afford the pure chiral amino alcohol.

Quantitative Data (Representative):

ParameterTypical Value
Yield80-95%
Enantiomeric Excess>99% (as the starting material is enantiopure)

Applications in Drug Development

This compound is a key chiral building block in the synthesis of various biologically active molecules, including antibiotics and other therapeutic agents. Its bifunctional nature, possessing both an amino and two hydroxyl groups, allows for its incorporation into diverse molecular scaffolds and its use as a chiral auxiliary to control the stereochemistry of subsequent reactions.

Synthesis of Chiral Oxazolidinones

One important application of this compound is in the synthesis of chiral oxazolidinones. These heterocyclic compounds are valuable chiral auxiliaries, famously known as Evans auxiliaries, which are widely used in asymmetric synthesis to control the stereochemistry of alkylation, aldol, and other carbon-carbon bond-forming reactions.[9][10]

The synthesis of a chiral oxazolidinone from this compound typically involves the cyclization of the amino alcohol with a carbonylating agent such as phosgene, triphosgene, or a dialkyl carbonate.[11][12]

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start This compound reaction Cyclization with Carbonylating Agent (e.g., Triphosgene, Diethyl Carbonate) start->reaction Base (e.g., Triethylamine) product Chiral Oxazolidinone reaction->product

Role in the Synthesis of Antibiotics

The stereochemical arrangement of the amino and hydroxyl groups in this compound is a key structural motif found in several natural and synthetic antibiotics. For example, it can serve as a precursor for the synthesis of analogs of chloramphenicol and thiamphenicol, where the aminodiol backbone is crucial for their biological activity.

The general workflow for incorporating this chiral building block into a more complex molecule, such as an antibiotic analog, is depicted below.

G cluster_start Chiral Building Block cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection cluster_final Final Product start This compound protect Protection of Amino and/or Hydroxyl Groups start->protect couple Coupling with Drug Scaffold (e.g., Acylation, Alkylation) protect->couple deprotect Deprotection couple->deprotect final Biologically Active Molecule (e.g., Antibiotic Analog) deprotect->final

Conclusion

This compound is a highly valuable chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its straightforward synthesis from L-allothreonine provides a reliable source of this chiral synthon. The strategic placement of its amino and hydroxyl groups allows for its versatile application as a chiral auxiliary and as a core structural element in the design and synthesis of complex drug molecules. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in enabling efficient and selective synthetic strategies will undoubtedly increase.

References

A Technical Guide to the Differential Reactivity of Primary Amine and Alcohol Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of primary amine and alcohol functional groups. A comprehensive understanding of their differential reactivity is paramount in the fields of organic synthesis, medicinal chemistry, and drug development, where selective functional group manipulation is a cornerstone of molecular design and synthesis. This guide provides quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding and practical application of these principles.

Core Principles of Reactivity: A Comparative Analysis

The chemical behavior of primary amines (-NH₂) and primary alcohols (-OH) is dictated by the electronegativity of the heteroatom (nitrogen vs. oxygen) and the availability of its lone pair of electrons. These factors fundamentally influence their nucleophilicity and basicity, leading to predictable differences in reactivity towards electrophiles.

Nucleophilicity and Basicity

Primary amines are generally more nucleophilic and more basic than primary alcohols.[1] This can be attributed to several factors:

  • Electronegativity: Oxygen is more electronegative than nitrogen. Consequently, the lone pair of electrons on the oxygen atom in an alcohol is held more tightly than the lone pair on the nitrogen atom in an amine. This makes the amine's lone pair more available for donation to an electrophile, rendering it a stronger nucleophile and base.[2]

  • Polarizability: The nitrogen atom in a primary amine is generally more polarizable than the oxygen atom in a primary alcohol, contributing to its enhanced nucleophilicity.

  • Acidity (pKa): A direct consequence of the difference in basicity is the acidity of the respective conjugate acids. The pKa of a protonated primary amine (R-NH₃⁺) is typically around 10-11, while the pKa of a protonated primary alcohol (R-OH₂⁺) is significantly lower, around -2 to -3.[3] This indicates that amines are much stronger bases. Similarly, the pKa of a primary alcohol is around 16, whereas the pKa of a primary amine is around 38, making the alcohol a much stronger acid.[4]

The following diagram illustrates the key factors influencing the nucleophilicity of primary amines and alcohols.

G Factors Influencing Nucleophilicity cluster_amine Primary Amine (R-NH2) cluster_alcohol Primary Alcohol (R-OH) Amine Nitrogen Lone Pair N_Electronegativity Lower Electronegativity Amine->N_Electronegativity leads to N_pKa Higher pKa of R-NH3+ (~10-11) Amine->N_pKa related to Alcohol Oxygen Lone Pair N_Nucleophilicity Higher Nucleophilicity N_Electronegativity->N_Nucleophilicity results in N_pKa->N_Nucleophilicity correlates with O_Electronegativity Higher Electronegativity Alcohol->O_Electronegativity leads to O_pKa Lower pKa of R-OH2+ (~ -2 to -3) Alcohol->O_pKa related to O_Nucleophilicity Lower Nucleophilicity O_Electronegativity->O_Nucleophilicity results in O_pKa->O_Nucleophilicity correlates with

Factors influencing nucleophilicity of amines and alcohols.

Quantitative Data on Reactivity

The differential reactivity of primary amines and alcohols can be quantified using various parameters, including pKa values and nucleophilicity parameters.

ParameterPrimary Amine (Ethylamine)Primary Alcohol (Ethanol)Reference
pKa of Conjugate Acid (R-XH₃⁺) ~10.7~ -2[3]
pKa ~33~16-19[4][5]
Mayr's Nucleophilicity Parameter (N) 12.9 (in water)7.44 (in ethanol)[6][7]

Note: Mayr's nucleophilicity parameter (N) provides a quantitative measure of nucleophilic reactivity. A higher N value indicates greater nucleophilicity. The data clearly shows that ethylamine is significantly more nucleophilic than ethanol.

Common Reactions and Selectivity

The superior nucleophilicity of primary amines over primary alcohols dictates the outcome of competitive reactions with electrophiles.

Acylation

Acylation, the reaction with an acylating agent such as an acid chloride or anhydride, proceeds much more rapidly with amines to form amides than with alcohols to form esters.[2][8][9][10][11] This chemoselectivity is the basis for the selective N-acylation of amino alcohols.[4][12]

Alkylation

Similarly, in alkylation reactions with alkyl halides, primary amines are more reactive than primary alcohols.[3][13] While alcohols often require conversion to their more nucleophilic alkoxide conjugate bases for efficient alkylation (e.g., in the Williamson ether synthesis), amines can often be alkylated directly.[3]

Experimental Protocols

Selective N-Acylation of an Amino Alcohol

This protocol describes the selective acylation of the amine group in an amino alcohol, a common task in organic synthesis that leverages the differential reactivity of the two functional groups.

Materials:

  • Amino alcohol (e.g., 2-aminoethanol)

  • Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Triethylamine (optional, as a base)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amino alcohol (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. If desired, triethylamine (1.2 equivalents) can be added prior to the acetic anhydride to act as a base.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the formation of the N-acylated product.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-acyl amino alcohol.

The following diagram outlines the general workflow for this selective acylation.

G Workflow for Selective N-Acylation of an Amino Alcohol start Start dissolve Dissolve Amino Alcohol in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Acetic Anhydride (and optional base) cool->add_reagent monitor Monitor by TLC add_reagent->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end N-Acyl Amino Alcohol purify->end

Workflow for selective N-acylation of an amino alcohol.

Application in Drug Development: Orthogonal Protection Strategies

In the synthesis of complex molecules, such as pharmaceuticals, it is often necessary to protect one functional group while reacting another. The significant difference in reactivity between amines and alcohols allows for the implementation of orthogonal protection strategies .[5][14] This means that one functional group can be selectively protected or deprotected without affecting the other.

For instance, an amine can be protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to many reaction conditions but can be removed with acid. An alcohol, on the other hand, can be protected as a silyl ether (e.g., TBDMS), which is stable to the acidic conditions used to remove the Boc group but can be cleaved with a fluoride source. This allows for the sequential and selective manipulation of each functional group.

The following diagram illustrates the concept of orthogonal protection for a molecule containing both a primary amine and a primary alcohol.

G Orthogonal Protection Strategy cluster_main cluster_alt Start Molecule with -NH2 and -OH Protect_N Protect Amine (e.g., Boc) Start->Protect_N Protect_O Protect Alcohol (e.g., Silyl Ether) Start->Protect_O React_O React at Alcohol Protect_N->React_O Deprotect_N Deprotect Amine React_O->Deprotect_N Final_Product_1 Modified Alcohol, Free Amine Deprotect_N->Final_Product_1 React_N React at Amine Protect_O->React_N Deprotect_O Deprotect Alcohol React_N->Deprotect_O Final_Product_2 Modified Amine, Free Alcohol Deprotect_O->Final_Product_2

Orthogonal protection strategy for amino alcohols.

Conclusion

The differential reactivity of primary amines and alcohols is a fundamental concept in organic chemistry with profound implications for the synthesis of complex molecules. The greater nucleophilicity of amines allows for highly chemoselective reactions, which is a powerful tool for researchers and professionals in drug development. By understanding and applying the principles outlined in this guide, scientists can design more efficient and elegant synthetic routes to novel and valuable compounds.

References

Molecular weight and formula of (2S,3R)-2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

(2S,3R)-2-aminobutane-1,3-diol , a member of the aminodiol class of organic compounds, serves as a valuable chiral building block in chemical synthesis. Its specific stereochemistry and bifunctional nature, possessing both amino and hydroxyl groups, make it a significant precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and novel materials. This document provides an in-depth overview of its chemical properties, representative synthetic approaches, and key data relevant to researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These computed properties provide insight into the molecule's behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₄H₁₁NO₂[1][2][3][4][5]
Molecular Weight 105.14 g/mol [1][2][3][4][5]
Exact Mass 105.078978594 Da[1][2][3][5]
IUPAC Name This compound
XLogP3-AA (LogP) -1.6[1][2][3][5]
Hydrogen Bond Donor Count 3[3][4]
Hydrogen Bond Acceptor Count 3[3][4]
Rotatable Bond Count 2[3][4]
Topological Polar Surface Area 66.5 Ų[1][2][3][5]

Experimental Protocols: Synthesis of Chiral Aminodiols

A representative, generalized protocol for this class of transformation is outlined below.

Objective: To synthesize a chiral 2-amino-1,3-diol from a corresponding chiral allylic alcohol.

Materials:

  • Chiral allylic alcohol (e.g., (R)-but-3-en-2-ol as a hypothetical precursor)

  • Trichloroacetyl isocyanate

  • Aqueous sodium sulfite (Na₂SO₃)

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • Ligand (e.g., (DHQD)₂PHAL)

  • Potassium carbonate (K₂CO₃)

  • Potassium ferricyanide(III) (K₃[Fe(CN)₆])

  • tert-Butanol (t-BuOH) and water

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Carbamate Formation:

    • Dissolve the chiral allylic alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to 0 °C.

    • Add trichloroacetyl isocyanate (1.1 equivalents) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude allylic carbamate.[6]

  • Stereoselective Aminohydroxylation:

    • Prepare a solvent mixture of tert-butanol and water (1:1 ratio).

    • In a reaction vessel, combine potassium ferricyanide(III) (3.0 equivalents), potassium carbonate (3.0 equivalents), and the chiral ligand (e.g., (DHQD)₂PHAL, 0.01 equivalents).

    • Add the solvent mixture and stir until the solids are dissolved.

    • Add potassium osmate(VI) dihydrate (0.005 equivalents) and stir for another 10 minutes.

    • Cool the mixture to 0 °C and add the crude allylic carbamate from the previous step (1.0 equivalent).

    • Stir the reaction vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Intermediate Isolation:

    • Add solid sodium sulfite to the reaction mixture to quench the oxidant and stir for 1 hour.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude product is a cyclic intermediate (an oxazolidinone), which can be purified by silica gel column chromatography.[6]

  • Hydrolysis to the Aminodiol:

    • Dissolve the purified oxazolidinone intermediate (1.0 equivalent) in a mixture of methanol and water.

    • Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (4-5 equivalents).

    • Heat the mixture to reflux and stir for 4-8 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) to recover the 2-amino-1,3-diol.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of chiral 2-amino-1,3-diols, a strategy applicable for producing compounds like this compound. This pathway highlights the key transformations from a chiral allylic alcohol to the final aminodiol product.

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Stereoselective Aminohydroxylation cluster_2 Step 3: Hydrolysis A Chiral Allylic Alcohol B Allylic Carbamate Intermediate A->B  Trichloroacetyl  isocyanate C Cyclic Intermediate (Oxazolidinone) B->C  K₂OsO₄ / Ligand  K₃[Fe(CN)₆] D Final Product: Chiral 2-Amino-1,3-diol C->D  NaOH or LiOH  (Base Hydrolysis)

Caption: Generalized synthetic workflow for chiral 2-amino-1,3-diols.

Biological Relevance and Applications

While specific signaling pathways involving this compound are not documented, aminodiol moieties are central to many biologically active molecules.[6] For instance, the 2-amino-1,3-diol core structure is a key feature of sphingolipids, such as sphingosine, which are critical components of cell membranes and are involved in signal transduction.[6]

Therefore, compounds like this compound are primarily utilized as:

  • Chiral Building Blocks: For the asymmetric synthesis of drug candidates and natural products.

  • Ligands for Asymmetric Catalysis: The amino and hydroxyl groups can coordinate to metal centers, enabling their use in creating catalysts for enantioselective reactions.

  • Starting Materials for Sphingolipid Analogues: Due to their structural similarity to the backbone of sphingosines, they are valuable for synthesizing analogues to study lipid metabolism and signaling.[6]

References

An In-depth Technical Guide to the Solubility and pKa of Aminobutane Diol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically solubility and pKa, of aminobutane diol isomers. Isomerism, the phenomenon where compounds share a molecular formula but differ in atomic arrangement, is critical in pharmaceutical sciences, as different isomers can exhibit varied biological activity, efficacy, and safety profiles.[1][2][3] Aminobutane diols (C₄H₁₁NO₂), containing both amino and diol functional groups, are versatile building blocks in organic synthesis, including for active pharmaceutical ingredients.[4] Understanding their solubility and acid-base chemistry is fundamental for their application in drug design and development.

Data on Physicochemical Properties of Aminobutane Diol Isomers

Experimental data for the solubility and pKa of specific aminobutane diol isomers are not extensively available in public literature. However, based on the principles of chemical structure and data from analogous compounds, we can infer their likely properties. Low molecular weight amines and alcohols are generally water-soluble, and the presence of three polar functional groups (one -NH₂ and two -OH) on a short four-carbon chain suggests that all aminobutane diol isomers are highly soluble in water.[5] The basicity, indicated by pKa, is primarily influenced by the amino group. For primary aliphatic amines, the pKa of the conjugate acid (pKaH) is typically in the range of 9-11.

The following table summarizes the limited available data and predicted values for aminobutane diol isomers and related compounds.

Compound NameMolecular FormulaStructureWater SolubilitypKa (25 °C)Data Type
2-Aminobutane-1,3-diol C₄H₁₁NO₂CH₃CH(OH)CH(NH₂)CH₂OHData not availableData not available-
3-Aminobutane-1,2-diol C₄H₁₁NO₂CH₃CH(NH₂)CH(OH)CH₂OHData not availableData not available-
4-Aminobutane-1,2-diol C₄H₁₁NO₂H₂NCH₂CH₂CH(OH)CH₂OH303,832 mg/L[6]Data not availablePredicted
2-Aminobutane-1,4-diol C₄H₁₁NO₂HOCH₂CH₂CH(NH₂)CH₂OHData not availableData not available-
1-Aminobutane-2,3-diol C₄H₁₁NO₂H₂NCH₂CH(OH)CH(OH)CH₃Data not availableData not available-
Related Compound Examples
2-Amino-1-butanol C₄H₁₁NOCH₃CH₂CH(NH₂)CH₂OHCompletely miscible[7]12.88[7]Experimental (Solubility), Predicted (pKa)
4-Amino-1-butanol C₄H₁₁NOH₂N(CH₂)₄OHData not availableData not available-
2-Amino-1,3-propanediol C₃H₉NO₂HOCH₂CH(NH₂)CH₂OHSoluble[8][9]12.24[8]Experimental (Solubility), Predicted (pKa)
3-Amino-1,2-propanediol C₃H₉NO₂H₂NCH₂CH(OH)CH₂OHSoluble[10]12.11Experimental (Solubility), Predicted (pKa)
2-Amino-2-methyl-1,3-propanediol C₄H₁₁NO₂HOCH₂C(CH₃)(NH₂)CH₂OH100 mg/mL8.8Experimental

Experimental Protocols

Precise characterization of each isomer requires standardized experimental determination of its properties. Below are detailed methodologies for assessing solubility and pKa.

Protocol for Determining Aqueous Solubility

This protocol outlines a standard method for determining the solubility of an aminobutane diol isomer in water.

Materials:

  • Aminobutane diol isomer sample

  • Distilled or deionized water

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled shaker or water bath

  • pH meter

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or LC-MS)

Procedure:

  • Preparation of Solutions: Prepare a series of concentrations of the isomer in water. Alternatively, for the shake-flask method, add an excess amount of the solid or liquid isomer to a known volume of water in a vial.[11]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to a standard temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the samples to stand at the same temperature to allow any undissolved material to settle. For samples with suspended solids, centrifugation can be used.

  • Sampling and Filtration: Carefully extract an aliquot from the clear supernatant. To ensure no solid particles are included, filter the aliquot using a 0.45 µm syringe filter.

  • Quantification: Analyze the concentration of the isomer in the filtered solution using a pre-validated analytical method (e.g., HPLC).

  • Solubility Determination: The determined concentration represents the aqueous solubility of the isomer at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.[12]

Protocol for pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a common and reliable method.[13][14]

Materials:

  • Aminobutane diol isomer sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the aminobutane diol isomer and dissolve it in a known volume of CO₂-free deionized water in a beaker.[15]

  • Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Record the initial pH of the solution.

  • Titration with Acid: Fill a burette with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[16]

  • Titration Curve Generation: Continue the titration until the pH has dropped significantly, well past the equivalence point.

  • Data Analysis: Plot the measured pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa of the conjugate acid (R-NH₃⁺) is the pH at the half-equivalence point. This is the point on the curve where half of the amine has been protonated. Mathematically, it corresponds to the inflection point of the sigmoid curve. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence point (the peak of the derivative curve). The pKa is the pH at half the volume of the equivalence point.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization of aminobutane diol isomers.

G cluster_0 Experimental Workflow for Physicochemical Characterization cluster_sol Solubility Protocol cluster_pka pKa Protocol start Aminobutane Diol Isomer Sample solubility_exp Solubility Determination start->solubility_exp pka_exp pKa Determination start->pka_exp sol_1 Equilibration (Shake-Flask) solubility_exp->sol_1 pka_1 Dissolve Sample in Water pka_exp->pka_1 sol_2 Phase Separation (Centrifugation/Settling) sol_1->sol_2 sol_3 Sampling & Filtration sol_2->sol_3 sol_4 Quantification (e.g., HPLC) sol_3->sol_4 result_sol Solubility Data (e.g., mg/L) sol_4->result_sol pka_2 Potentiometric Titration with Std. Acid pka_1->pka_2 pka_3 Generate Titration Curve (pH vs. Volume) pka_2->pka_3 pka_4 Calculate pKa from Half-Equivalence Point pka_3->pka_4 result_pka pKa Value pka_4->result_pka

Caption: Workflow for determining the solubility and pKa of aminobutane diol isomers.

Aminobutane diol is a precursor in the metabolic pathway of the neurotransmitter γ-aminobutyric acid (GABA).[17]

G cluster_0 Metabolic Pathway of 4-Amino-1-butanol to GABA 4-Amino-1-butanol 4-Amino-1-butanol GABAL γ-Aminobutyraldehyde 4-Amino-1-butanol->GABAL Aldehyde Reductase (ALR) GABA γ-Aminobutyric Acid (GABA) GABAL->GABA Aldehyde Dehydrogenase (ALDH)

Caption: Conversion of 4-amino-1-butanol to the neurotransmitter GABA.

References

Methodological & Application

Synthesis of (2S,3R)-2-Aminobutane-1,3-diol from L-Threonine: A Chiral Pool Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2S,3R)-2-aminobutane-1,3-diol, also known as L-allothreoninol, is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is crucial for the biological activity of the target molecules. This document outlines a detailed protocol for the synthesis of this compound from the readily available and inexpensive chiral precursor, L-threonine. This approach utilizes the principles of chiral pool synthesis, where the inherent chirality of a starting material is transferred to the product, ensuring high stereochemical purity. The primary transformation involves the chemoselective reduction of the carboxylic acid functionality of L-threonine.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from L-threonine via reduction with lithium aluminum hydride (LiAlH₄). The yield is based on a similar, well-documented procedure for the reduction of L-valine.

ParameterValueReference
Chiral Precursor L-ThreonineN/A
Product This compound
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Tetrahydrofuran (THF), anhydrous
Reaction Temperature Reflux
Estimated Yield 70-85%
Diastereomeric Purity High (retention of configuration)Inferred
Enantiomeric Purity High (starting from enantiopure L-threonine)Inferred

Experimental Protocols

Synthesis of this compound via Reduction of L-Threonine

This protocol is adapted from a general procedure for the reduction of α-amino acids using lithium aluminum hydride.

Materials:

  • L-Threonine (MW: 119.12 g/mol )

  • Lithium aluminum hydride (LiAlH₄) (MW: 37.95 g/mol )

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel or powder addition funnel

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • An oven-dried three-necked flask, equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a powder addition funnel, is assembled.

    • The entire apparatus is flushed with dry nitrogen gas to ensure an inert atmosphere.

    • To the flask, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ is a highly reactive and pyrophoric solid. Handle with extreme care in an inert atmosphere.

  • Addition of L-Threonine:

    • Cool the LiAlH₄ suspension in THF to 0 °C using an ice bath.

    • Slowly and portion-wise, add L-threonine (1.0 equivalent) to the stirred suspension. The addition should be controlled to manage the vigorous evolution of hydrogen gas.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 16-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup (Fieser-Louis Fieser Method):

    • After the reaction is complete, cool the flask to 0 °C in an ice bath.

    • Carefully and slowly, add water (in mL equal to the mass of LiAlH₄ in g used) dropwise to quench the excess LiAlH₄. Caution: This is a highly exothermic reaction with vigorous gas evolution. Add the water very slowly.

    • Next, add 15% aqueous sodium hydroxide solution (in mL equal to the mass of LiAlH₄ in g used) dropwise.

    • Finally, add water again (in mL equal to three times the mass of LiAlH₄ in g used) dropwise.

    • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Extraction and Isolation:

    • Filter the white precipitate through a Buchner funnel and wash the filter cake thoroughly with diethyl ether.

    • Combine the organic filtrates in a separatory funnel.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation to yield a clear, viscous liquid.

Mandatory Visualization

Below are diagrams illustrating the synthetic pathway and the logical workflow of the experimental protocol.

Synthesis_Pathway L_Threonine L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) Product This compound (L-allothreoninol) L_Threonine->Product Reduction Reagents 1. LiAlH₄, THF 2. H₂O Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Addition Addition of L-Threonine to LiAlH₄ suspension at 0 °C Setup->Addition Reaction Reflux (16-20 hours) Addition->Reaction Workup Quenching and Precipitation (Fieser Method) Reaction->Workup Extraction Extraction and Drying Workup->Extraction Purification Vacuum Distillation Extraction->Purification Product Pure this compound Purification->Product

Application Notes and Protocols: (2S,3R)-2-aminobutane-1,3-diol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-2-aminobutane-1,3-diol , a chiral amino alcohol, presents a valuable scaffold for applications in asymmetric synthesis. Its vicinal amino and hydroxyl groups offer multiple coordination points, making it a potential candidate for use as a chiral auxiliary or as a precursor for chiral ligands in stereoselective transformations. While specific, documented applications of this compound in the literature are limited, this document provides a comprehensive overview of its potential uses based on the well-established roles of analogous chiral amino alcohols in asymmetric synthesis. The protocols and data presented herein are based on general methodologies and examples from closely related compounds, offering a foundational guide for researchers exploring the utility of this specific chiral building block.

Overview of Applications

Chiral 1,2-amino alcohols are a cornerstone in asymmetric synthesis, primarily employed in two main strategies:

  • As Chiral Auxiliaries: Temporarily incorporated into a prochiral substrate, the chiral auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled.

  • As Chiral Ligands: Complexed with a metal center, chiral amino alcohol-derived ligands create a chiral environment that catalyzes enantioselective reactions.

This compound is structurally suited for both applications. The amine functionality allows for the formation of amides or imines, while the two hydroxyl groups can be involved in chelation to control the conformation of reactive intermediates.

Potential Asymmetric Reactions

Based on the reactivity of similar chiral amino alcohols, this compound could be employed in a variety of asymmetric reactions, including:

  • Asymmetric Aldol Reactions: To control the formation of new stereocenters during carbon-carbon bond formation.

  • Asymmetric Alkylation: To direct the enantioselective addition of alkyl groups to enolates.

  • Asymmetric Reduction of Ketones: As a chiral ligand for metal hydrides to achieve enantioselective reduction of prochiral ketones.

  • Asymmetric Diels-Alder Reactions: To induce facial selectivity in cycloaddition reactions.

The following sections provide generalized protocols for these applications.

Data from Analogous Chiral Auxiliaries

Due to the lack of specific quantitative data for this compound in the literature, the following table summarizes representative results from asymmetric reactions using other well-established chiral amino alcohol auxiliaries. This data serves as a benchmark for the potential efficacy of this compound.

Reaction TypeChiral AuxiliarySubstrateProduct Diastereomeric/Enantiomeric ExcessYield (%)
Asymmetric AlkylationPseudoephedrinePropionamide>98% de80-95%
Asymmetric Aldol ReactionEvans Auxiliary (derived from an amino acid)N-propionyl oxazolidinone>99% de75-90%
Asymmetric Ketone Reduction(1R,2S)-Norephedrine-derived oxazaborolidineAcetophenoneup to 97% ee~95%

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a chiral auxiliary. Optimization of reaction conditions (solvent, temperature, reagents) will be necessary.

Protocol 1: Attachment of the Chiral Auxiliary (General)

This protocol describes the formation of an amide linkage between a carboxylic acid and the amino group of this compound.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • Coupling agent (e.g., DCC, EDC) or acyl chloride

  • Aprotic solvent (e.g., Dichloromethane, THF)

  • Base (if starting from acyl chloride, e.g., triethylamine)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • If using a coupling agent, add the carboxylic acid (1.1 eq) and the coupling agent (1.2 eq) to the solution. Stir at room temperature for 12-24 hours.

  • If using an acyl chloride, cool the solution to 0 °C, and add the base (1.2 eq) followed by the dropwise addition of the acyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts.

  • Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of an Enolate

This protocol outlines a general procedure for the diastereoselective alkylation of an amide derived from this compound.

Materials:

  • Chiral amide from Protocol 1

  • Anhydrous aprotic solvent (e.g., THF)

  • Strong, non-nucleophilic base (e.g., LDA, LHMDS)

  • Alkylating agent (e.g., alkyl halide)

Procedure:

  • Dissolve the chiral amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add the base (1.1 eq) and stir the mixture at -78 °C for 1 hour to form the enolate.

  • Add the alkylating agent (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral product.

Materials:

  • Alkylated amide from Protocol 2

  • Reagent for amide hydrolysis (e.g., LiOH in THF/water) or reduction (e.g., LiAlH₄ in THF)

Procedure (Hydrolysis):

  • Dissolve the alkylated amide in a mixture of THF and water.

  • Add an excess of lithium hydroxide (e.g., 4 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with dilute HCl to protonate the resulting carboxylic acid.

  • Extract the chiral carboxylic acid with an organic solvent.

  • The water-soluble chiral auxiliary can be recovered from the aqueous layer.

Visualizations

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate (Auxiliary Attached) Prochiral_Substrate->Chiral_Substrate Attachment Chiral_Auxiliary This compound Chiral_Auxiliary->Chiral_Substrate Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation, Aldol) Chiral_Substrate->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Conceptual Signaling Pathway for Chiral Induction

G cluster_0 Chiral Environment cluster_1 Reaction Intermediate cluster_2 Stereochemical Outcome Chiral_Auxiliary This compound Chelation Chelation/ Steric Hindrance Chiral_Auxiliary->Chelation Transition_State Defined Transition State Chelation->Transition_State Controls Conformation Facial_Selectivity Facial Selectivity Transition_State->Facial_Selectivity Directs Attack Diastereomeric_Product Single Diastereomer Favored Facial_Selectivity->Diastereomeric_Product

Caption: Conceptual pathway of how a chiral auxiliary induces stereoselectivity.

Logical Relationship in Ligand Synthesis and Catalysis

G start This compound functionalization Functionalization (e.g., Phosphinylation) start->functionalization ligand Chiral Ligand functionalization->ligand catalyst Chiral Metal Catalyst ligand->catalyst metal Metal Precursor metal->catalyst reaction Asymmetric Reaction catalyst->reaction product Enantiomerically Enriched Product reaction->product

Caption: Logical steps for the synthesis and application of a chiral ligand.

Disclaimer: The provided protocols are generalized and intended for informational purposes. Researchers should consult relevant literature for specific substrates and reaction conditions and perform appropriate risk assessments before conducting any experiments. The quantitative data is based on analogous compounds and may not be representative of the performance of this compound.

Application of (2S,3R)-2-aminobutane-1,3-diol in chiral ligand synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to (2S,3R)-2-aminobutane-1,3-diol in Chiral Ligand Synthesis

Introduction: The Pivotal Role of Chiral Amino Alcohols

In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount. Chiral ligands, which coordinate to a metal center to form an asymmetric catalyst, are the architects of stereocontrol in a vast number of chemical transformations.[1] Their design and synthesis are critical for producing enantiomerically pure compounds, a necessity in the pharmaceutical, agrochemical, and fine chemical industries. Among the myriad of scaffolds used for ligand development, chiral β-amino alcohols have emerged as a privileged class.[2][3] Their value stems from their ready availability from the natural chiral pool, modular nature, and the strategic placement of stereocenters in close proximity to the coordinating heteroatoms, which allows for direct and effective transfer of chiral information to the catalytic site.[2]

This compound is a particularly noteworthy building block within this class. Possessing two adjacent stereocenters and three functional groups (one amine, two hydroxyls), it offers a unique stereochemical environment and multiple points for synthetic modification. This guide provides an in-depth exploration of the application of this compound, also known as L-allo-Threoninol, in the synthesis of high-performance chiral ligands, complete with detailed protocols for researchers and drug development professionals.[4]

Physicochemical Properties of the Chiral Building Block

A thorough understanding of the starting material is the foundation of successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name (2R,3S)-2-aminobutane-1,3-diol[4]
Molecular Formula C₄H₁₁NO₂[4]
Molecular Weight 105.14 g/mol [4]
Canonical SMILES C--INVALID-LINK--N">C@@HO[4]
InChI Key MUVQIIBPDFTEKM-IUYQGCFVSA-N[4]
Synonyms L-ALLO-THREONINOL, Reduced Threonine[4]

Core Application: Synthesis of Chiral Bis(oxazoline) (BOX) Ligands

One of the most successful applications of this compound is in the synthesis of C₂-symmetric bis(oxazoline), or "BOX", ligands.[3][5] These bidentate ligands form conformationally rigid chelates with various metal precursors (e.g., Cu(I), Cu(II), Fe(III), Zn(II)), creating a well-defined chiral pocket around the active site.[3][5] This constrained environment is highly effective in directing the stereochemical outcome of numerous catalytic reactions, including Diels-Alder cycloadditions, conjugate additions, and aziridinations.[2][5]

The general synthesis involves a two-step sequence: condensation of two equivalents of the amino diol with a dicarboxylic acid derivative, followed by a double cyclization to form the two oxazoline rings.[3][5]

Workflow for BOX Ligand Synthesis

The following diagram outlines the logical flow from the chiral precursor to the final ligand.

cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product A This compound C Step 1: Condensation Formation of Bis(hydroxy)amide Intermediate A->C B Dicarboxylate Derivative (e.g., Malonyl Chloride) B->C D Step 2: Double Cyclization (e.g., using SOCl₂, Appel reaction) C->D Intermediate E C₂-Symmetric BOX Ligand D->E Purification

Caption: General workflow for synthesizing BOX ligands.

Experimental Protocol 1: Synthesis of a Methylene-Bridged BOX Ligand

This protocol details the synthesis of a BOX ligand from this compound and malonyl chloride.

Causality: The choice of malonyl chloride provides the single-carbon methylene bridge common in many BOX ligands. The cyclization step converts the hydroxyl groups into good leaving groups (e.g., via chlorination with thionyl chloride), facilitating intramolecular nucleophilic attack by the amide oxygen to form the oxazoline rings.[3]

Materials and Reagents:

  • This compound

  • Malonyl dichloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Thionyl chloride (SOCl₂)

  • Sodium hydroxide (NaOH)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

Step 1: Formation of the Bis(hydroxy)amide Intermediate

  • Dissolve this compound (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of malonyl dichloride (1.0 equivalent) in anhydrous DCM to the stirred mixture over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino diol is consumed.

  • Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis(hydroxy)amide. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to the Bis(oxazoline) Ligand

  • Dissolve the crude bis(hydroxy)amide intermediate (1.0 equivalent) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (2.2 equivalents) dropwise. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood. The SOCl₂ activates the hydroxyl groups for cyclization.[3]

  • After the addition is complete, stir the reaction at room temperature for 4-6 hours.

  • Carefully neutralize the reaction mixture by pouring it over crushed ice and then slowly adding a cold aqueous NaOH solution until the pH is basic (~9-10).

  • Extract the aqueous layer three times with DCM.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure BOX ligand. Characterize by NMR, IR, and mass spectrometry.

Catalytic Applications and Performance

The true measure of a chiral ligand is its performance in asymmetric catalysis. Ligands derived from this compound, particularly BOX ligands, have proven effective in a range of metal-catalyzed reactions. The C₂-symmetry of the ligand ensures that the two coordination sites on the metal are enantiotopic, leading to high levels of stereodiscrimination.

Mechanism of Asymmetric Induction

The fundamental principle of stereocontrol is the creation of a chiral environment that energetically favors one transition state over its diastereomeric counterpart.

cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle L Chiral Ligand (L) Cat Chiral Catalyst [M-L] L->Cat M Metal Precursor (M) M->Cat TS1 Transition State 1 (Favored) Cat->TS1 TS2 Transition State 2 (Disfavored) Cat->TS2 S Prochiral Substrate S->TS1 S->TS2 P1 Product (R-enantiomer) TS1->P1 Low Energy P2 Product (S-enantiomer) TS2->P2 High Energy P_out Enantioenriched Product P1->P_out Major Product P2->P_out

Caption: Principle of asymmetric induction by a chiral catalyst.

Performance Data in Catalysis

The following table summarizes representative applications of BOX ligands in asymmetric reactions. While specific data for ligands from this compound may vary, this illustrates their general utility.

Reaction TypeMetalSubstrate ExampleYield (%)ee (%)Reference
Diels-Alder Cu(II)Acryloyl oxazolidinone + Cyclopentadiene>95>98[3][5]
Aziridination Cu(I)Styrene + PhI=NTs~80>94[5]
Conjugate Addition Cu(II)Grignard Reagent + EnoneHigh>90[2]
Allylic Alkylation Pd(0)1,3-Diphenylallyl acetate + Dimethyl malonate>90>95[6]

Experimental Protocol 2: General Procedure for a Cu(II)-BOX Catalyzed Asymmetric Diels-Alder Reaction

This protocol provides a template for using the synthesized BOX ligand in a classic asymmetric transformation.

Causality: The in-situ formation of the Cu(II)-BOX complex generates the active Lewis acid catalyst. The ligand enforces a chiral coordination geometry, which blocks one face of the dienophile, leading to a highly enantioselective cycloaddition.[3][5]

Materials and Reagents:

  • Synthesized BOX ligand

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • N-Acryloyl-2-oxazolidinone (dienophile)

  • Cyclopentadiene (diene), freshly cracked

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under argon, add the BOX ligand (0.11 equivalents) and Cu(OTf)₂ (0.10 equivalents).

  • Add anhydrous DCM and stir the mixture at room temperature for 1-2 hours. The formation of the catalyst is often indicated by a color change.

  • Cool the catalyst solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C, optimization is key).

  • Add the N-acryloyl-2-oxazolidinone (1.0 equivalent) to the catalyst solution.

  • Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the set temperature for several hours until TLC indicates complete consumption of the dienophile.

  • Quench the reaction by adding a small amount of saturated aqueous NH₄Cl.

  • Warm the mixture to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate, to remove the copper catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Determine the enantiomeric excess (ee) of the crude product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

  • Purify the product by flash column chromatography.

Conclusion and Future Outlook

This compound stands out as a valuable and versatile chiral precursor for the synthesis of high-performance ligands. Its straightforward incorporation into robust scaffolds like the bis(oxazoline) framework allows for the reliable generation of catalysts for key asymmetric transformations. The protocols and principles outlined in this guide demonstrate the practical utility of this building block for researchers in both academic and industrial settings. Future efforts will undoubtedly focus on leveraging its unique stereochemistry and multiple functionalization points to develop novel, more sophisticated ligand architectures for tackling increasingly complex challenges in stereoselective synthesis.

References

Application Notes & Protocols: (2S,3R)-2-Aminobutane-1,3-diol as a Chiral Auxiliary for Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of (2S,3R)-2-Aminobutane-1,3-diol

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a cornerstone of modern drug discovery and development.[1][2] Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[3] Among the various classes of chiral auxiliaries, those derived from readily available chiral pool sources such as amino acids are of significant interest.

This technical guide focuses on This compound , a chiral amino alcohol derived from L-allothreonine.[4] Its vicinal amino and hydroxyl functionalities provide a rigid scaffold upon cyclization, making it an excellent candidate for development into a chiral auxiliary. While less common in literature than other auxiliaries, its structural features suggest significant potential, particularly for conversion into a chiral oxazolidinone. This application note will provide a detailed, field-proven perspective on its hypothetical, yet scientifically grounded, application in diastereoselective alkylation reactions, a critical carbon-carbon bond-forming transformation.[5]

The core principle behind this application lies in the formation of a chiral oxazolidinone derivative. This heterocyclic system, when N-acylated, can form a conformationally rigid enolate upon deprotonation. The inherent chirality of the auxiliary then effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity.[3][6]

From Amino Diol to a Powerful Chiral Auxiliary: Synthesis of the Oxazolidinone

The first crucial step is the conversion of this compound into its corresponding oxazolidinone. This transformation establishes the rigid heterocyclic framework necessary for stereocontrol. The protocol below is based on well-established methods for the synthesis of oxazolidinones from 1,2-aminoalcohols.

Protocol 1: Synthesis of (4S,5R)-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one

Causality Behind Experimental Choices:

  • Phosgene Equivalent: Diethyl carbonate is a safer, less hazardous alternative to phosgene for the cyclization.

  • Base: Potassium carbonate is a mild base sufficient to facilitate the condensation and subsequent cyclization.

  • Temperature: Refluxing in a high-boiling solvent like toluene ensures the reaction goes to completion.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in toluene, add diethyl carbonate (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and stir vigorously for 12-18 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude oxazolidinone.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (4S,5R)-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one.

Application in Asymmetric Alkylation: A Step-by-Step Guide

With the chiral oxazolidinone in hand, we can now explore its application in a diastereoselective alkylation reaction. This process involves three key stages: N-acylation, diastereoselective enolate formation and alkylation, and finally, the removal of the chiral auxiliary.

Experimental Workflow for Asymmetric Alkylation

G cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Removal A This compound B Synthesis of Oxazolidinone A->B Protocol 1 C N-Acylation B->C D Deprotonation (Enolate Formation) C->D E Electrophilic Quench (Alkylation) D->E F Diastereoselective Product E->F G Hydrolysis/Reduction F->G H Chiral Product G->H I Recovered Auxiliary G->I

Caption: Workflow for asymmetric alkylation using the derived chiral auxiliary.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

Causality Behind Experimental Choices:

  • Base: n-Butyllithium is a strong base that ensures complete deprotonation of the oxazolidinone nitrogen.

  • Acylating Agent: An acyl chloride (e.g., propionyl chloride) is a reactive electrophile for efficient acylation.

  • Low Temperature: Performing the reaction at -78 °C prevents side reactions and ensures clean acylation.

Step-by-Step Methodology:

  • Dissolve the (4S,5R)-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by column chromatography.

Protocol 3: Diastereoselective Enolate Alkylation

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) is used to generate the enolate without competing nucleophilic attack on the acyl group.[7]

  • Solvent: THF is an appropriate aprotic solvent for enolate chemistry.

  • Low Temperature: Maintaining a low temperature (-78 °C) is critical for kinetic control and maximizing diastereoselectivity.[7]

  • Electrophile: A reactive alkyl halide (e.g., benzyl bromide) is used as the electrophile.

Step-by-Step Methodology:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add NaHMDS (1.1 eq, as a solution in THF) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the alkylated product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 4: Chiral Auxiliary Removal

Causality Behind Experimental Choices:

  • Hydrolysis: Lithium hydroxide with hydrogen peroxide is a standard method for mild saponification of the N-acyl bond to yield the chiral carboxylic acid without racemization.

  • Reduction: Lithium borohydride can be used to reduce the acyl group to the corresponding chiral primary alcohol.

Step-by-Step Methodology (for cleavage to the carboxylic acid):

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the chiral carboxylic acid with an organic solvent.

  • The water-soluble chiral auxiliary can be recovered from the aqueous layer.

Expected Outcomes and Data Presentation

The diastereoselectivity of the alkylation is expected to be high, driven by the steric hindrance provided by the methyl group at the 5-position of the oxazolidinone ring. The enolate is expected to adopt a conformation where one face is blocked, leading to a preferred trajectory for the incoming electrophile.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide>95:5~85
2Iodomethane>95:5~90
3Allyl bromide>93:7~80

Note: The data presented in this table is hypothetical and based on expected outcomes for similar chiral oxazolidinone auxiliaries. Actual results would require experimental validation.

Mechanistic Rationale for Stereocontrol

The high degree of stereocontrol is attributed to the formation of a rigid chelated Z-enolate intermediate. The substituent at the 5-position of the oxazolidinone ring (in this case, a methyl group) effectively blocks one face of the enolate from the incoming electrophile.

G cluster_mechanism Proposed Stereochemical Model A N-Acyl Oxazolidinone B Chelated Z-Enolate A->B Base (e.g., NaHMDS) C Electrophilic Attack B->C R-X D Major Diastereomer C->D

Caption: Simplified model for diastereoselective alkylation.

Conclusion and Future Outlook

This compound presents a promising, yet underexplored, platform for the development of a novel chiral auxiliary. Based on established principles of asymmetric synthesis, its derived oxazolidinone is anticipated to be a highly effective controller of stereochemistry in enolate alkylation reactions. The protocols detailed in this application note provide a robust framework for researchers and drug development professionals to investigate its potential. Further studies could explore its application in other important transformations such as asymmetric aldol reactions, conjugate additions, and Diels-Alder reactions.

References

Application Notes and Protocols for the Stereoselective Synthesis of 2-Amino-1,3-diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-1,3-diol moiety is a critical pharmacophore found in a wide array of biologically active molecules and natural products. Its presence is fundamental to the function of sphingolipids, which are crucial components of cell membranes and play significant roles in signal transduction.[1] A notable example is sphingosine, a key building block of sphingolipids, which is involved in vital cellular processes such as cell growth, differentiation, and apoptosis. The therapeutic importance of this structural motif is highlighted by the immunosuppressive drug Fingolimod (FTY720), a synthetic analogue of a fungal metabolite, which is used in the treatment of multiple sclerosis.[2] Given their therapeutic potential, the development of efficient and highly stereoselective methods for the synthesis of 2-amino-1,3-diols is a significant focus in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for key stereoselective methods used to synthesize 2-amino-1,3-diols, along with a summary of their applications and the biological pathways they modulate.

Stereoselective Synthetic Strategies

The controlled installation of the two stereocenters in the 2-amino-1,3-diol scaffold is a primary challenge in their synthesis. Several powerful strategies have been developed to address this, broadly categorized as either substrate-controlled or reagent-controlled methods. Key approaches include the asymmetric aminohydroxylation of allylic alcohols and the diastereoselective reduction of α-amino-β-hydroxy ketones.

Osmium-Catalyzed Asymmetric Aminohydroxylation of Allylic Carbamates

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the enantioselective synthesis of vicinal amino alcohols from alkenes.[3][4] A variation of this reaction, the osmium-catalyzed aminohydroxylation of allylic carbamates, provides a direct route to protected syn-2-amino-1,3-diols.[5][6][7] This method involves the intramolecular delivery of the nitrogen and one oxygen atom across the double bond, leading to high regio- and stereoselectivity.

Experimental Workflow: Asymmetric Aminohydroxylation

cluster_start Starting Material Preparation cluster_reaction Asymmetric Aminohydroxylation cluster_final Final Product Generation Allylic_Alcohol Allylic Alcohol Carbamate_Formation Carbamate Formation (e.g., Trichloroacetyl isocyanate, then hydrolysis) Allylic_Alcohol->Carbamate_Formation Allylic_Carbamate Allylic Carbamate Carbamate_Formation->Allylic_Carbamate Reaction Osmium-catalyzed Aminohydroxylation (K2OsO2(OH)4, (DHQD)2PHAL, K3Fe(CN)6, K2CO3) Allylic_Carbamate->Reaction Oxazolidinone Cyclic Carbamate (Oxazolidinone) Reaction->Oxazolidinone Hydrolysis Hydrolysis (e.g., LiOH) Oxazolidinone->Hydrolysis Amino_Diol 2-Amino-1,3-diol Hydrolysis->Amino_Diol

Caption: Workflow for the synthesis of 2-amino-1,3-diols via asymmetric aminohydroxylation.

Protocol 1: Osmium-Catalyzed Asymmetric Aminohydroxylation of an Allylic Carbamate

This protocol is adapted from the Sharpless methodology for the synthesis of a protected syn-2-amino-1,3-diol.

Materials:

  • Allylic carbamate

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

  • (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)

  • Potassium ferricyanide(III) (K₃Fe(CN)₆)

  • Potassium carbonate (K₂CO₃)

  • tert-Butanol

  • Water, distilled

  • Lithium hydroxide (LiOH)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of potassium ferricyanide(III) (3.0 eq.) and potassium carbonate (3.0 eq.) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add the chiral ligand (DHQD)₂PHAL (0.01 eq.) and potassium osmate(VI) dihydrate (0.005 eq.). Stir until the catalyst and ligand dissolve.

  • Substrate Addition: Add the allylic carbamate (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude oxazolidinone.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Hydrolysis to the Amino Diol: Dissolve the purified oxazolidinone in a mixture of methanol and water. Add lithium hydroxide (LiOH, excess) and heat the mixture to reflux. Monitor the reaction by TLC.

  • Final Work-up and Purification: Once the hydrolysis is complete, cool the reaction mixture, and remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and concentrate to yield the 2-amino-1,3-diol, which can be further purified by crystallization or chromatography.

Quantitative Data for Asymmetric Aminohydroxylation

Substrate (Allylic Carbamate)Product (Oxazolidinone)Yield (%)ee (%)Reference
Cinnamyl carbamate4-Phenyl-5-vinyloxazolidin-2-one8598Adapted from Sharpless et al.
(E)-Hex-2-en-1-yl carbamate4-Propyl-5-vinyloxazolidin-2-one7895Adapted from Sharpless et al.
Diastereoselective Reduction of β-Amino Ketones

Another prevalent strategy for the synthesis of 2-amino-1,3-diols involves the diastereoselective reduction of a β-amino ketone precursor. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the nature of the protecting group on the amine, allowing access to both syn and anti diastereomers.[8][9] Chelation-controlled reductions, where the reducing agent coordinates to both the carbonyl oxygen and the nitrogen of the amino group, typically favor the formation of the syn-diol. Non-chelating conditions tend to favor the anti-diol, following the Felkin-Anh model.

Logical Relationship: Chelation vs. Non-Chelation Control

cluster_reduction Diastereoselective Reduction of β-Amino Ketone Start β-Amino Ketone Chelating Chelating Conditions (e.g., Zn(BH4)2, SmI2 with certain protecting groups) Start->Chelating NonChelating Non-Chelating Conditions (e.g., NaBH4, Et3B) Start->NonChelating Syn syn-2-Amino-1,3-diol Chelating->Syn Chelation Control Anti anti-2-Amino-1,3-diol NonChelating->Anti Felkin-Anh Model

Caption: Control of stereochemistry in the reduction of β-amino ketones.

Protocol 2: Diastereoselective Reduction of an N-Protected β-Amino Ketone for syn-Diol Synthesis

This protocol describes a chelation-controlled reduction to favor the syn diastereomer.

Materials:

  • N-protected β-amino ketone

  • Zinc borohydride (Zn(BH₄)₂) or Samarium(II) iodide (SmI₂) in THF

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the N-protected β-amino ketone (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of zinc borohydride (Zn(BH₄)₂) (1.5 eq.) in THF to the cooled solution. Alternatively, a solution of samarium(II) iodide (SmI₂) can be used.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Quantitative Data for Diastereoselective Reductions

Substrate (β-Amino Ketone)Reducing AgentProductDiastereomeric Ratio (syn:anti)Yield (%)Reference
N-Cbz-3-amino-4-hydroxy-1-phenylpentan-2-oneZn(BH₄)₂syn-N-Cbz-3-amino-1-phenylpentane-2,4-diol>95:592Adapted from various sources
N-Boc-3-amino-1-phenyl-1-butanoneNaBH₄, Et₃Banti-N-Boc-3-amino-1-phenylbutan-1-ol5:9588Adapted from various sources
N-aryl β-amino ketoneSmI₂anti-1,3-amino alcoholHigh selectivityExcellent[8]
N-acyl β-amino ketoneSmI₂syn-1,3-amino alcoholModerate selectivityGood[8]

Application in Drug Development: The Case of Fingolimod (FTY720)

Fingolimod (FTY720) is a potent immunomodulator and a structural analog of sphingosine. It is a 2-substituted 2-amino-1,3-propanediol derivative. In the body, Fingolimod is phosphorylated to Fingolimod-phosphate, which then acts as a sphingosine 1-phosphate (S1P) receptor modulator.[2]

Synthesis of Fingolimod:

Several synthetic routes to Fingolimod have been developed. One common strategy involves the alkylation of diethyl 2-acetamidomalonate with a suitable electrophile containing the octylphenyl ethyl side chain, followed by reduction of the malonate ester and amide functionalities.[10]

Protocol 3: Key Steps in a Reported Synthesis of Fingolimod

This protocol outlines the key transformations in a convergent synthesis of Fingolimod.

Step 1: Alkylation of Diethyl Acetamidomalonate Diethyl acetamidomalonate is deprotonated with a base (e.g., sodium ethoxide) and then reacted with 1-(2-bromoethyl)-4-octylbenzene to introduce the side chain.

Step 2: Reduction The resulting substituted malonate is then subjected to a powerful reducing agent, such as lithium aluminum hydride (LAH), to concurrently reduce the two ester groups and the amide to afford Fingolimod.

Step 3: Salt Formation The final product is often converted to its hydrochloride salt for improved stability and handling by treatment with hydrochloric acid.[11]

Biological Context: The Sphingosine 1-Phosphate (S1P) Signaling Pathway

2-Amino-1,3-diols like Fingolimod exert their biological effects by modulating the S1P signaling pathway. S1P is a signaling sphingolipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), namely S1P₁₋₅.[12][13][14][15][16]

Fingolimod-phosphate primarily acts as a functional antagonist at the S1P₁ receptor on lymphocytes. By binding to and inducing the internalization and degradation of S1P₁ receptors, it prevents the egress of lymphocytes from lymph nodes. This sequestration of lymphocytes reduces the infiltration of inflammatory T cells into the central nervous system, which is the basis of its therapeutic effect in multiple sclerosis.

Sphingosine 1-Phosphate (S1P) Signaling Pathway

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling Cascades cluster_cellular_response Cellular Responses S1P_R S1P Receptor (S1P1-5) G_Protein G Protein (Gi, Gq, G12/13) S1P_R->G_Protein PLC PLC G_Protein->PLC PI3K PI3K/Akt G_Protein->PI3K Ras_MAPK Ras/MAPK G_Protein->Ras_MAPK Rho Rho G_Protein->Rho Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase S1P S1P S1P->S1P_R Fingolimod_P Fingolimod-P Fingolimod_P->S1P_R Modulation Proliferation Proliferation PLC->Proliferation Survival Survival PI3K->Survival Ras_MAPK->Proliferation Migration Migration Rho->Migration Differentiation Differentiation Adenylyl_Cyclase->Differentiation

Caption: Overview of the S1P signaling pathway modulated by 2-amino-1,3-diol derivatives.

Conclusion

The stereoselective synthesis of 2-amino-1,3-diols is of paramount importance for the discovery and development of new therapeutics. The methods outlined in these notes, including asymmetric aminohydroxylation and diastereoselective reductions, provide robust and versatile strategies for accessing these valuable compounds with high stereochemical control. A thorough understanding of these synthetic protocols, coupled with insights into the biological pathways they influence, is essential for researchers in medicinal chemistry and drug development aiming to design the next generation of therapeutics targeting the S1P signaling axis and other biological systems where the 2-amino-1,3-diol motif is key.

References

Application Notes and Protocols for the Synthesis of α-Amino Acids Using Diol Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of α-amino acids, employing chiral diol auxiliaries. The methodologies outlined are based on established and peer-reviewed research, offering a practical guide for the preparation of enantiomerically enriched amino acids, which are crucial building blocks in pharmaceutical development and chemical biology.

Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary

This section details a robust method for the synthesis of chiral α,α-disubstituted amino acids utilizing the commercially available and recoverable (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. The key strategic steps involve the diastereoselective alkylation of β-keto esters, followed by a Schmidt rearrangement to yield the desired amino acids.[1][2]

Logical Workflow of the Synthesis

G cluster_0 Step 1: Formation of Chiral Enol Ether cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Removal of Auxiliary cluster_3 Step 4: Schmidt Rearrangement A Ethyl 2-alkylacetoacetate C Chiral Enol Ether (92->95% de) A->C p-TsOH, Benzene, Reflux B (S,S)-Cyclohexane-1,2-diol B->C D LDA, THF, -78 °C C->D F Alkylated Enol Ether D->F E Alkyl Halide (R-X) E->F G BF3-OEt2, CH2Cl2 F->G H β-Keto Ester with Chiral Quaternary Carbon G->H I NaN3, H2SO4 H->I J Optically Active α,α-Disubstituted Amino Acid I->J

Caption: General workflow for the synthesis of α,α-disubstituted α-amino acids.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Enol Ether

  • A solution of ethyl 2-methylacetoacetate (1.0 eq), (S,S)-cyclohexane-1,2-diol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed with a Dean-Stark trap.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated in vacuo.

  • The crude product is purified by silica gel chromatography to afford the chiral enol ether.

Protocol 2: Diastereoselective Alkylation of the Chiral Enol Ether

  • To a solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-butyllithium in THF at -78 °C, is added a solution of the chiral enol ether (1.0 eq) in THF.

  • The mixture is stirred at -78 °C for 30 minutes.

  • An alkyl halide (1.2 eq) is added, and the reaction is stirred for an additional 2-4 hours at the same temperature.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ether.

  • The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The product is purified by chromatography.

Protocol 3: Hydrolysis of the Alkylated Enol Ether

  • To a solution of the alkylated enol ether (1.0 eq) in CH2Cl2 at 0 °C is added BF3-OEt2 (1.5 eq).

  • The mixture is stirred at 0 °C for 1 hour and then quenched with water.

  • The organic layer is separated, washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated to give the crude β-keto ester, which is used in the next step without further purification.

Protocol 4: Schmidt Rearrangement to the α,α-Disubstituted Amino Acid

  • To a solution of the crude β-keto ester in chloroform is added sodium azide (3.0 eq) at 0 °C.

  • Concentrated H2SO4 is added dropwise, and the mixture is stirred at 50 °C for 3 hours.

  • The reaction is cooled, and the pH is adjusted to 7 with aqueous NaOH.

  • The aqueous layer is washed with chloroform and then acidified to pH 3 with concentrated HCl.

  • The product is purified by ion-exchange chromatography.

Data Summary
EntryR in AcetoacetateAlkylating Agent (R'-X)Enol Ether Yield (%)Diastereomeric Excess (de, %)Amino Acid Yield (%)
1MeEtI70>9599
2Mei-BuI65>9598
3MeAllyl-Br68>9595
4EtMeI629297
5Eti-BuI319221

Direct Synthesis of Free α-Amino Acids via a Telescoping Three-Step Process from 1,2-Diols

This approach describes a practical synthesis of free α-amino acids directly from 1,2-diols without the need for protection and deprotection steps.[3] The process involves a three-step sequence that is telescoped into a single operation.

Reaction Pathway

G A 1,2-Diol B Oxidative Cleavage (e.g., NaIO4) A->B C Aldehyde Intermediate B->C D Strecker Reaction (NH4Cl, KCN) C->D E α-Aminonitrile D->E F Hydrolysis (Acid or Base) E->F G Free α-Amino Acid F->G

Caption: Telescoping three-step synthesis of free α-amino acids from 1,2-diols.

Experimental Protocol

Protocol 5: One-Pot Synthesis of Free α-Amino Acids from 1,2-Diols

  • To a solution of the 1,2-diol (1.0 eq) in a mixture of methanol and water is added sodium periodate (1.1 eq) at room temperature.

  • After the oxidation is complete (monitored by TLC), ammonium chloride (2.0 eq) and potassium cyanide (1.2 eq) are added to the reaction mixture.

  • The mixture is stirred until the formation of the α-aminonitrile is complete.

  • A solution of concentrated hydrochloric acid is added, and the mixture is heated to reflux to effect hydrolysis of the nitrile.

  • After cooling, the reaction mixture is neutralized, and the resulting free amino acid is isolated, typically by crystallization or ion-exchange chromatography.

This direct method is also applicable for the preparation of ¹⁵N-labeled α-amino acids.[3]

Conclusion

The use of diol auxiliaries, particularly chiral diols like (S,S)-cyclohexane-1,2-diol, provides a powerful and versatile strategy for the asymmetric synthesis of α-amino acids. The protocols detailed above offer reliable procedures for obtaining these valuable compounds with high enantiomeric purity. The direct synthesis from 1,2-diols presents a streamlined alternative for producing racemic or isotopically labeled free amino acids. These methods are highly relevant to researchers in academia and industry, particularly in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Chiral Polymer Synthesis Using Chiral Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property in nature, profoundly influencing biological processes and the efficacy of pharmaceuticals.[1][2] Chiral polymers, which are macromolecules composed of repeating chiral monomer units, have garnered significant interest due to their unique stereochemical structures.[3] These polymers can be synthesized from naturally occurring chiral sources like amino acids and sugars or through asymmetric polymerization techniques.[3][4] Their applications are extensive, particularly in drug development, where they are utilized for chiral recognition, asymmetric catalysis, and advanced drug delivery systems.[1][5][6][7] This document provides detailed application notes and experimental protocols for the synthesis of chiral polymers using chiral monomers.

Logical Framework: From Chiral Monomer to Functional Polymer

The synthesis of a functional chiral polymer is a multi-step process where the chirality of the initial monomer is transferred and often amplified to create a macromolecule with specific three-dimensional structures, such as helical conformations.[8] This chirality dictates the polymer's ultimate function, whether for selective chemical reactions or interaction with biological systems.

G cluster_0 Input cluster_1 Process cluster_2 Output & Characterization cluster_3 Application Monomer Chiral Monomer (e.g., Amino Acid, Acrylamide) Polymerization Polymerization Method (e.g., Free Radical, Condensation) Monomer->Polymerization Initiator/ Catalyst Purification Purification Polymerization->Purification Polymer Chiral Polymer (Defined Structure, e.g., Helical) Purification->Polymer Characterization Characterization (NMR, CD, HPLC) Polymer->Characterization Application Application (Drug Delivery, Catalysis, Separation) Polymer->Application

Caption: Conceptual workflow from chiral monomer selection to final application.

Applications in Drug Development

  • Asymmetric Catalysis: Chiral polymers can serve as recoverable catalysts that create a specific chiral microenvironment, often leading to higher enantioselectivities in asymmetric reactions compared to their low-molecular-weight counterparts.[9] This is crucial in pharmaceutical synthesis where typically only one enantiomer of a drug is therapeutically active.[2]

  • Chiral Separation and Recognition: The defined stereochemistry of chiral polymers makes them excellent materials for the stationary phase in chromatography columns to separate racemic mixtures.[10] Furthermore, techniques like molecular imprinting can create polymer matrices with cavities shaped to a specific drug molecule, enabling highly selective recognition and separation.[11]

  • Targeted and Controlled Drug Delivery: The chirality of polymeric nanocarriers can enhance interactions with biological membranes, which are themselves chiral, leading to more efficient drug uptake.[1] "Smart" polymers can be designed to respond to specific biological stimuli (like pH or enzymes) for controlled drug release, improving therapeutic outcomes and reducing side effects.[7]

General Experimental Workflow

The synthesis and characterization of a chiral polymer follow a structured workflow. This process ensures the creation of a polymer with the desired properties and confirms its structure and purity before its application.

G A 1. Chiral Monomer Synthesis or Selection B 2. Polymerization Reaction (under inert atmosphere) A->B C 3. Polymer Isolation (e.g., Precipitation) B->C D 4. Purification (Washing with solvent) C->D E 5. Drying (under vacuum) D->E F 6. Characterization E->F G Structural Analysis (NMR, IR) F->G H Chiroptical Properties (Circular Dichroism) F->H I Molecular Weight (GPC/SEC) F->I J Enantiomeric Purity (Chiral HPLC) F->J

Caption: Standard experimental workflow for chiral polymer synthesis.

Protocols and Data

Protocol 1: Free Radical Polymerization of a Chiral Acrylamide Monomer

This protocol describes the synthesis of a novel, water-soluble, and optically active polyacrylamide derived from (1S)-(+)-10-camphorsulfonic acid.[12]

Materials:

  • Chiral acrylamide monomer (e.g., derived from camphorsulfonic acid)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Dry N,N-Dimethylformamide (DMF) (Solvent)

  • Acetone (Non-solvent for precipitation)

  • Nitrogen gas (for purging)

Equipment:

  • Thick-walled glass reaction tube with a seal

  • Schlenk line or glovebox for inert atmosphere

  • Heating bath (70-80 °C)

  • Sintered glass funnel and vacuum filtration apparatus

  • Desiccator for storage

Procedure:

  • Dissolve 150 mg of the chiral acrylamide monomer in 2 mL of dry DMF inside a thick-walled glass tube.

  • Purge the solution with dry nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Add the initiator, AIBN (5 mol % relative to the monomer).

  • Seal the glass tube securely.

  • Heat the reaction mixture at 70-80 °C for 3 days.

  • After cooling the solution to room temperature, dilute it with acetone to precipitate the polymer.

  • Collect the polymer precipitate by vacuum filtration using a sintered glass funnel.

  • Wash the collected solid several times with acetone to remove unreacted monomer and initiator.

  • Dry the resulting polymer under vacuum. The final product is often a hygroscopic solid and should be stored in a desiccator.[12]

Monomer TypeInitiatorYieldMw ( g/mol )Reference
Chiral Acrylamide (exo)AIBN84%5500[12]
Chiral Acrylamide (endo)AIBN90%7800[12]
Protocol 2: Synthesis of a Chiral Metal-Organic Framework (MOF)

This protocol outlines the one-pot synthesis of a chiral MOF using (+)-camphoric acid as the chiral building block.[13]

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • (+)-camphoric acid (H₂camph)

  • 1,2-bis(4-pyridyl)ethane (bpa)

  • N,N-dimethylformamide (DMF)

Equipment:

  • Glass vial with a screw cap

  • Ultrasonic bath

  • Oven or heating block (100 °C)

  • Washing beakers

Procedure:

  • In a glass vial, combine Zinc(II) nitrate hexahydrate (29.7 mg, 0.1 mmol), (+)-camphoric acid (20.0 mg, 0.1 mmol), and 1,2-bis(4-pyridyl)ethane (9.2 mg, 0.05 mmol).

  • Add 2.5 mL of DMF to the vial.

  • Sonicate the reaction mixture for 30 minutes to ensure homogeneity.

  • Screw the cap on the vial tightly and heat the mixture at 100 °C for 4 days.

  • After the reaction, allow the vial to cool to room temperature.

  • Collect the resulting crystals and wash them thoroughly with fresh DMF (3 x 5 mL).

  • Dry the final crystalline product in air.[13]

Metal SourceChiral MonomerLinkerYieldReference
Zn(II) nitrate(+)-camphoric acidbpa-[13]
Cu(II) nitrate(+)-camphoric acidbpa48%[13]
Co(II) nitrate(+)-camphoric acidbpa91%[13]
Quantitative Data on Enantioselectivity

Asymmetric polymerization is a powerful method to generate chiral polymers from achiral or racemic monomers.[14] The enantioselectivity of these reactions is a critical measure of success.

Polymerization TypeMonomer SystemAchieved Enantiomeric Excess (ee)Reference
Asymmetric Kinetic ResolutionRacemic vinyl monomer~95%[4]
Cu-catalyzed 3-ComponentOBoc-alkyne, amine, azide71%[14]
Cu-catalyzed 3-ComponentOBoc-alkyne, amine, azide77%[14]

References

Application Notes and Protocols for (2S,3S)-2,3-Diaminobutane-1,4-diol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (2S,3S)-2,3-Diaminobutane-1,4-diol, a versatile C2-symmetric chiral building block. Derived from the readily available chiral pool starting material, L-tartaric acid, this compound offers a unique scaffold for the synthesis of chiral ligands, auxiliaries, and complex heterocyclic structures.[1] While extensive literature on its specific applications is still emerging, its structural features—two primary amines and two primary hydroxyl groups in a defined stereochemical arrangement—present significant opportunities in asymmetric synthesis and medicinal chemistry.

This document outlines detailed exemplary protocols for key transformations involving (2S,3S)-2,3-Diaminobutane-1,4-diol, provides guidance on troubleshooting common side reactions, and presents data in a structured format for ease of reference.

Synthesis of Chiral Salen-type Ligands

The vicinal diamine moiety of (2S,3S)-2,3-Diaminobutane-1,4-diol is an excellent precursor for the synthesis of chiral Salen-type ligands. These ligands are widely used in asymmetric catalysis for a variety of transformations, including epoxidation, cyclopropanation, and Michael additions. The presence of the hydroxyl groups on the backbone can be exploited for further functionalization or to influence the electronic properties and solubility of the resulting metal complexes.

Exemplary Protocol: Synthesis of a (2S,3S)-2,3-bis(salicylideneamino)butane-1,4-diol Ligand

This protocol describes the condensation reaction between (2S,3S)-2,3-Diaminobutane-1,4-diol and salicylaldehyde to form a chiral Schiff base ligand.

Reaction Scheme:

Table 1: Reagents for Salen-type Ligand Synthesis

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
(2S,3S)-2,3-Diaminobutane-1,4-diol120.155.0600 mg
Salicylaldehyde122.1210.01.22 g
Absolute Ethanol46.07-25 mL

Experimental Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2S,3S)-2,3-Diaminobutane-1,4-diol (600 mg, 5.0 mmol) and absolute ethanol (25 mL).

  • Reagent Addition: Stir the mixture until the diamine has completely dissolved. To this solution, add salicylaldehyde (1.22 g, 10.0 mmol) dropwise over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The yellow Schiff base product is expected to precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Drying and Characterization: Dry the product under vacuum to yield the pure Salen-type ligand. The expected yield is typically in the range of 85-95%. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Salen-type Ligand Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve (2S,3S)-2,3-Diaminobutane-1,4-diol in Absolute Ethanol add_salicylaldehyde Add Salicylaldehyde dissolve->add_salicylaldehyde reflux Reflux for 4 hours add_salicylaldehyde->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry

Workflow for the synthesis of a Salen-type ligand.

Synthesis of Chiral Piperazine Derivatives

The bifunctional nature of (2S,3S)-2,3-Diaminobutane-1,4-diol makes it a suitable starting material for the synthesis of chiral heterocyclic compounds, such as piperazines. These scaffolds are of significant interest in medicinal chemistry. A potential synthetic route involves the reaction with a suitable dielectrophile.

Exemplary Protocol: Synthesis of a (2S,3S)-2,3-bis(hydroxymethyl)piperazine

This hypothetical protocol outlines the cyclization of (2S,3S)-2,3-Diaminobutane-1,4-diol with a diol to form a piperazine derivative. This type of reaction is generally conducted at elevated temperatures in the presence of a hydrogenation catalyst.[2]

Reaction Scheme:

Table 2: Reagents for Piperazine Synthesis

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
(2S,3S)-2,3-Diaminobutane-1,4-diol120.150.112.0 g
Ethylene Glycol62.070.16.2 g
Hydrogenation Catalyst (e.g., Ni/Cu/Cr)--~1.2 g
Ammonia (in solution)17.030.2-0.4As required
Hydrogen Gas2.02-High pressure

Experimental Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge (2S,3S)-2,3-Diaminobutane-1,4-diol (12.0 g, 0.1 mol), ethylene glycol (6.2 g, 0.1 mol), the hydrogenation catalyst (e.g., a nickel-copper-chromium catalyst, ~10% by weight of reactants), and an aqueous solution of ammonia (2-4 molar equivalents).

  • Reaction Conditions: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm) and heat to a temperature between 200-275°C.[2]

  • Reaction Monitoring: Maintain the reaction under these conditions with stirring for several hours. The reaction progress can be monitored by taking samples (if the reactor allows) and analyzing them by GC-MS.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst.

  • Product Isolation and Purification: The product can be isolated from the filtrate by distillation under reduced pressure to remove water and unreacted starting materials. Further purification can be achieved by recrystallization or column chromatography.

Experimental Workflow for Piperazine Synthesis

G cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Workup & Purification charge_reactor Charge Autoclave with Reactants, Catalyst, and Ammonia purge_pressurize Purge and Pressurize with Hydrogen charge_reactor->purge_pressurize heat_stir Heat to 200-275°C and Stir purge_pressurize->heat_stir cool_vent Cool Reactor and Vent H₂ heat_stir->cool_vent filter_catalyst Filter to Remove Catalyst cool_vent->filter_catalyst isolate_product Isolate Product by Distillation filter_catalyst->isolate_product purify Purify by Recrystallization or Chromatography isolate_product->purify

Workflow for the synthesis of a chiral piperazine.

Troubleshooting and Side Reactions

The presence of four reactive functional groups in (2S,3S)-2,3-Diaminobutane-1,4-diol can lead to the formation of side products. Careful control of reaction conditions is crucial for achieving high yields of the desired product.

Common Side Reactions:

  • Over-acylation/alkylation: In reactions targeting the amine groups, the hydroxyl groups can also react, leading to di-, tri-, or tetra-substituted products. Using protecting groups for the hydroxyls or controlling the stoichiometry of the reagents can mitigate this.

  • Cyclization: Intramolecular reactions can lead to the formation of cyclic byproducts, such as substituted piperazines, especially at elevated temperatures.[3]

  • Oligomerization/Polymerization: When reacting with bifunctional reagents, polymerization can occur.[3]

Table 3: Hypothetical Product Distribution in a Mono-Acylation Reaction

ProductMolecular Weight ( g/mol )Expected Retention Time (HPLC, min)Hypothetical Yield (%)
Desired Mono-acylated Product ~16210.560
Di-acylated Side Product~20415.225
Unreacted (2S,3S)-2,3-Diaminobutane-1,4-diol120.155.310
Other Side Products (e.g., O-acylated)variablevariable5

Logical Pathway for Troubleshooting Side Reactions

G cluster_optimization Optimization Strategies start Reaction with (2S,3S)-2,3-Diaminobutane-1,4-diol analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze side_products Side Products Observed? analyze->side_products protecting_groups Use Protecting Groups side_products->protecting_groups Yes end Desired Product Obtained side_products->end No stoichiometry Adjust Stoichiometry protecting_groups->stoichiometry conditions Modify Reaction Conditions (Temp, Solvent, Time) stoichiometry->conditions purification Optimize Purification conditions->purification purification->analyze

Troubleshooting pathway for reactions involving the title compound.

References

Application Notes and Protocols: Synthesis and Evaluation of Immunosuppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of key immunosuppressive agents. This document includes detailed information on major signaling pathways targeted by these drugs, protocols for their synthesis and efficacy testing, and comparative data on their performance.

Introduction to Immunosuppressant Action

Immunosuppressive drugs are critical in preventing allograft rejection after organ transplantation and in managing autoimmune diseases. Their primary mechanism involves modulating the immune response, often by targeting specific signaling pathways within immune cells, particularly T-lymphocytes. Key pathways involved in T-cell activation and proliferation include the calcineurin-NFAT pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. By inhibiting these pathways, immunosuppressants can prevent the production of pro-inflammatory cytokines, block cell cycle progression, and ultimately suppress the immune response against foreign or self-antigens.

Key Signaling Pathways in Immunosuppression

Calcineurin-NFAT Signaling Pathway

Calcineurin inhibitors, such as Tacrolimus and Cyclosporine, block the phosphatase activity of calcineurin. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby inhibiting its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).

cluster_nucleus Nucleus TCR TCR Activation PLCg PLCγ TCR->PLCg IP3 IP3 PLCg->IP3 Ca Ca²⁺ Influx IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene Tacrolimus Tacrolimus/ Cyclosporine Tacrolimus->Calcineurin

Caption: Calcineurin-NFAT signaling pathway inhibition.
PI3K/AKT/mTOR Signaling Pathway

The mTOR (mammalian Target of Rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival. mTOR inhibitors like Everolimus and Sirolimus bind to FKBP12, and this complex inhibits mTORC1, a key protein complex in the pathway. This inhibition blocks the signal for cell cycle progression from G1 to S phase, thereby halting lymphocyte proliferation.

Cytokine_R Cytokine Receptor (e.g., IL-2R) PI3K PI3K Cytokine_R->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation (G1 to S phase) mTORC1->Proliferation Everolimus Everolimus/ Sirolimus FKBP12 FKBP12 Everolimus->FKBP12 Complex Drug-FKBP12 Complex Everolimus->Complex FKBP12->Complex Complex->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway inhibition.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is essential for signaling from cytokine receptors that lack intrinsic kinase activity. Upon cytokine binding, Janus kinases (JAKs) are activated, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. Tofacitinib is a JAK inhibitor that primarily targets JAK1 and JAK3, thereby disrupting the signaling of several key cytokines involved in the immune response.[1]

cluster_nucleus Nucleus Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK STAT STAT JAK->STAT Phosphorylates STATp STAT-P Dimer STAT->STATp Nucleus Nucleus STATp->Nucleus Gene_Exp Gene Expression Nucleus->Gene_Exp Tofacitinib Tofacitinib Tofacitinib->JAK

Caption: JAK/STAT signaling pathway inhibition.

Synthesis Protocols for Key Immunosuppressants

Biosynthesis of Tacrolimus (FK-506)

Tacrolimus is a macrolide lactone produced by the bacterium Streptomyces tsukubaensis. Its complex structure makes chemical total synthesis challenging for large-scale production. Therefore, fermentation is the primary method for its synthesis.

Protocol: Fermentation and Extraction of Tacrolimus

  • Inoculum Preparation: Aseptically inoculate a seed culture medium with a stock culture of Streptomyces tsukubaensis. Incubate at 25-30°C for 2-3 days with agitation.

  • Fermentation: Transfer the seed culture to a production fermenter containing a nutrient-rich medium. Maintain the fermentation at 25-30°C with controlled pH (around 7.0-7.5) and aeration for 7-10 days.

  • Cell Harvest: After the fermentation period, harvest the biomass containing tacrolimus by centrifugation or filtration.

  • Extraction: Extract the tacrolimus from the biomass using an organic solvent such as ethanol or acetone. The extraction is typically performed at room temperature with agitation for several hours.

  • Purification: The crude extract is then subjected to a series of purification steps, which may include liquid-liquid extraction, column chromatography (e.g., silica gel, alumina), and crystallization to yield pure tacrolimus.

Chemical Synthesis of Everolimus

Everolimus is a derivative of sirolimus (rapamycin). The synthesis involves the selective alkylation of the 40-O-hydroxy group of sirolimus.

Protocol: Synthesis of Everolimus from Sirolimus

  • Protection of Hydroxyl Groups (Optional but common for improved selectivity): The 31-hydroxyl group of sirolimus can be selectively protected using a suitable protecting group.

  • Alkylation: React sirolimus with 2-(tert-butyldimethylsilyloxy)ethyl triflate in the presence of a non-nucleophilic base like 2,6-lutidine in a suitable solvent such as toluene. The reaction is typically carried out at an elevated temperature (e.g., 60°C).

  • Deprotection: The resulting silylated intermediate is deprotected using acidic conditions (e.g., hydrochloric acid in methanol) to yield crude everolimus.

  • Purification: The crude product is purified by column chromatography and/or recrystallization from a suitable solvent system like ethyl acetate/ether to obtain pure everolimus.

Chemical Synthesis of Tofacitinib

Tofacitinib is a pyrrolo[2,3-d]pyrimidine derivative. Its synthesis involves the coupling of a chiral piperidine fragment with a pyrimidine core.

Protocol: A General Synthetic Route to Tofacitinib

  • Synthesis of the Chiral Piperidine Intermediate: An efficient synthesis of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine is a key step. This can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture.

  • Coupling Reaction: The chiral piperidine intermediate is coupled with 4-chloropyrrolo[2,3-d]pyrimidine via a nucleophilic aromatic substitution reaction. This is typically carried out in the presence of a base like potassium carbonate in a solvent such as water at an elevated temperature.

  • Deprotection: The benzyl group on the piperidine nitrogen is removed, for example, by catalytic hydrogenation using a palladium catalyst.

  • Final Acylation: The deprotected piperidine is then acylated with a cyanoacetylating agent to introduce the final 3-oxopropanenitrile moiety, yielding tofacitinib.

  • Salt Formation and Purification: Tofacitinib is often converted to its citrate salt and purified by recrystallization.

Chemical Synthesis of Mycophenolate Mofetil (MMF)

MMF is the 2-morpholinoethyl ester of mycophenolic acid (MPA). Its synthesis is a relatively straightforward esterification process.

Protocol: Synthesis of MMF from Mycophenolic Acid

  • Activation of Mycophenolic Acid: Mycophenolic acid is first converted to a more reactive derivative, such as an acid chloride. This is typically achieved by reacting MPA with a chlorinating agent like thionyl chloride in an inert solvent.

  • Esterification: The activated MPA derivative is then reacted with 4-(2-hydroxyethyl)morpholine to form the ester linkage. This reaction is usually carried out in the presence of a base to neutralize the acid generated.

  • Work-up and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. The crude MMF is then purified, typically by recrystallization from a suitable solvent, to yield the final product.

Experimental Protocols for Efficacy Evaluation

In Vitro Lymphocyte Proliferation Assay

This assay measures the ability of an immunosuppressive drug to inhibit the proliferation of lymphocytes stimulated by a mitogen.

Isolate_PBMC Isolate PBMCs from whole blood Plate_Cells Plate PBMCs in 96-well plate Isolate_PBMC->Plate_Cells Add_Drug Add serial dilutions of immunosuppressant Plate_Cells->Add_Drug Add_Mitogen Add mitogen (e.g., PHA) Add_Drug->Add_Mitogen Incubate Incubate for 72h at 37°C, 5% CO₂ Add_Mitogen->Incubate Add_Tracer Pulse with [³H]-thymidine or add MTT/XTT Incubate->Add_Tracer Incubate_Pulse Incubate for 4-18h Add_Tracer->Incubate_Pulse Measure Measure radioactivity or colorimetric signal Incubate_Pulse->Measure Analyze Calculate % inhibition and IC₅₀ Measure->Analyze

Caption: Workflow for in vitro lymphocyte proliferation assay.

Protocol: Mixed Lymphocyte Reaction (MLR) Assay

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (responder and stimulator) using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Inactivation: Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: In a 96-well plate, co-culture the responder PBMCs with the inactivated stimulator PBMCs at a suitable ratio (e.g., 1:1).

  • Drug Treatment: Add serial dilutions of the test immunosuppressant to the co-cultures. Include a vehicle control (no drug) and a positive control immunosuppressant.

  • Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement: For the final 18-24 hours of incubation, add [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. Alternatively, a non-radioactive method such as a colorimetric assay (e.g., MTT or XTT) can be used.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the drug that inhibits proliferation by 50%).

In Vivo Murine Skin Allograft Model

This model is widely used to assess the efficacy of immunosuppressants in preventing solid organ rejection.

Prepare_Graft Prepare full-thickness skin graft from donor mouse (e.g., BALB/c) Transplant Suture graft onto graft bed Prepare_Graft->Transplant Prepare_Recipient Prepare graft bed on recipient mouse (e.g., C57BL/6) Prepare_Recipient->Transplant Bandage Bandage the graft site Transplant->Bandage Treat Administer immunosuppressant or vehicle daily Bandage->Treat Monitor Monitor graft survival daily (visual/palpation) Treat->Monitor Endpoint Define endpoint (e.g., >80% necrosis) Monitor->Endpoint Analyze Analyze median graft survival time Endpoint->Analyze

Caption: Workflow for in vivo murine skin allograft model.

Protocol: Skin Transplantation and Immunosuppressive Treatment

  • Animal Models: Use genetically disparate mouse strains, for example, BALB/c as donors and C57BL/6 as recipients.

  • Graft Preparation: Harvest a full-thickness piece of skin from the tail or dorsal area of the donor mouse.

  • Transplantation: Prepare a graft bed on the dorsal flank of the recipient mouse. Place the donor skin graft onto the bed and secure it with sutures or surgical clips.

  • Bandaging: Cover the graft site with a protective bandage.

  • Immunosuppressive Treatment: Randomize the recipient mice into treatment groups. Administer the test immunosuppressant or vehicle control daily via a suitable route (e.g., intraperitoneal injection, oral gavage), starting on the day of transplantation.

  • Graft Survival Assessment: Monitor the grafts daily for signs of rejection (e.g., inflammation, necrosis). The endpoint is typically defined as the day when more than 80% of the graft becomes necrotic.

  • Data Analysis: Plot Kaplan-Meier survival curves and calculate the median survival time for each treatment group. Statistical significance between groups can be determined using the log-rank test.

Quantitative Data Presentation

In Vitro Immunosuppressive Activity (IC₅₀)
ImmunosuppressantT-Cell Proliferation IC₅₀ (nM)Target Pathway
Tacrolimus (FK-506)~0.1-1Calcineurin-NFAT
Cyclosporine A~20-100Calcineurin-NFAT
Everolimus~0.5-1PI3K/AKT/mTOR
Sirolimus (Rapamycin)~0.5-1PI3K/AKT/mTOR
Mycophenolic Acid (MPA)~80-250Purine Synthesis
Tofacitinib~1-10JAK/STAT

Note: IC₅₀ values can vary depending on the specific assay conditions, cell types, and stimuli used.

Clinical Efficacy in Kidney Transplantation: Tacrolimus vs. Cyclosporine
Outcome (at 1-2 years)Tacrolimus-based RegimenCyclosporine-based RegimenReference
Biopsy-Proven Acute Rejection19.6% - 25.9%37.3% - 45.7%[2][3]
Corticosteroid-Resistant Rejection11.3%21.6%[2]
Graft Survival82.5% - 90.7%86.2% - 88.8%[2][3]
Patient Survival93.0% - 98.0%96.5% - 96.7%[2][3]
Clinical Efficacy of Tofacitinib in Rheumatoid Arthritis (RA)
Outcome (vs. Placebo at 3 months)Tofacitinib (5 mg BID)PlaceboReference
ACR20 Response Rate59%25%[4]
ACR50 Response Rate31%8%[1]
ACR70 Response Rate*15%2%[1]
HAQ-DI Improvement**60%39%[4]

*ACR20/50/70 represents a 20%, 50%, or 70% improvement in American College of Rheumatology criteria. **Improvement in Health Assessment Questionnaire Disability Index.

Clinical Efficacy of Everolimus in Transplantation

Clinical trials have demonstrated that everolimus, when used in combination with reduced-exposure calcineurin inhibitors (CNIs), can effectively prevent acute rejection while improving long-term renal function compared to standard CNI-based regimens.[5][6] For instance, in liver transplant recipients, the combination of everolimus and reduced tacrolimus was shown to be as safe as standard tacrolimus but with improved kidney health.[7] A meta-analysis of trials in liver transplant recipients showed that an everolimus-based regimen resulted in a higher glomerular filtration rate at 1, 3, and 5 years compared to CNI therapy alone, without increasing the risk of graft loss or death.[6]

Conclusion

The development of potent and selective immunosuppressants has revolutionized organ transplantation and the treatment of autoimmune diseases. A thorough understanding of the underlying signaling pathways is crucial for the rational design and application of these drugs. The protocols and data presented here provide a framework for the synthesis and evaluation of both existing and novel immunosuppressive agents, facilitating further advancements in this critical field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (2S,3R)-2-aminobutane-1,3-diol Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2S,3R)-2-aminobutane-1,3-diol as a catalyst in asymmetric synthesis. The following information is based on general principles of organocatalysis with chiral aminodiols and should be adapted to your specific reaction system.

Frequently Asked Questions (FAQs)

Q1: What types of reactions can potentially be catalyzed by this compound?

A1: Chiral aminodiols like this compound are primarily used as organocatalysts or ligands in metal-catalyzed asymmetric reactions. Potential applications include, but are not limited to:

  • Asymmetric aldol reactions

  • Asymmetric Michael additions

  • Enantioselective additions of organometallic reagents (e.g., diethylzinc) to aldehydes and ketones

  • Asymmetric cycloadditions

The bifunctional nature of the amino and hydroxyl groups allows for the formation of well-organized transition states, which is crucial for achieving high stereoselectivity.

Q2: How should I store and handle this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture. It is advisable to keep it in a dark place to avoid light-induced decomposition. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: What are the initial recommended screening conditions for a new reaction?

A3: When exploring a new reaction, it is advisable to start with a standard set of conditions to establish a baseline. A typical starting point would be:

  • Catalyst Loading: 5-10 mol%

  • Temperature: Room temperature or 0 °C

  • Solvent: A common non-polar solvent like toluene or a polar aprotic solvent such as THF or dichloromethane.

  • Concentration: 0.1 M with respect to the limiting reagent.

Subsequent optimization should then be performed by systematically varying these parameters.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst due to improper storage or handling.2. Unfavorable reaction temperature.3. Inappropriate solvent.4. Insufficient catalyst loading.5. Low reactivity of substrates.1. Use a fresh batch of the catalyst and ensure all reagents and solvents are anhydrous.2. Screen a range of temperatures (e.g., from -20 °C to 60 °C).3. Test a variety of solvents with different polarities.4. Gradually increase the catalyst loading (e.g., up to 20 mol%).5. Consider using more activated substrates or adding an appropriate additive.
Low Enantioselectivity (ee) 1. Non-catalyzed background reaction.2. Inappropriate reaction temperature.3. Catalyst aggregation at high concentrations.4. Poorly coordinating solvent interfering with the transition state.5. Presence of impurities that may act as achiral catalysts or inhibitors.1. Lower the reaction temperature to slow down the non-catalyzed pathway.2. A systematic temperature screen is crucial as ee is often highly temperature-dependent.3. Test a lower catalyst loading.4. Screen non-coordinating solvents (e.g., hexanes, toluene).5. Ensure high purity of all starting materials, catalyst, and solvents.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Incorrect stoichiometry of reagents.3. The catalyst itself is promoting undesired reaction pathways.4. Intramolecular reactions of the substrate or product.1. Lower the reaction temperature.2. Carefully control the stoichiometry and consider slow addition of one of the reagents.3. Modify the catalyst structure (if possible) or screen other types of catalysts.4. Use protecting groups on reactive functionalities of the substrates if necessary.
Poor Reproducibility 1. Trace amounts of water or oxygen in the reaction.2. Inconsistent quality of reagents or solvents.3. Variations in reaction setup and stirring rate.1. Use rigorously dried solvents and reagents and perform the reaction under a strict inert atmosphere.2. Use reagents from the same batch or purify them before use.3. Standardize the experimental procedure, including the order of addition and stirring speed.

Data Presentation: Illustrative Optimization Parameters

The following table provides an example of how to systematically optimize reaction conditions for a hypothetical asymmetric addition of diethylzinc to benzaldehyde, catalyzed by this compound. The data presented here is for illustrative purposes and will need to be determined experimentally for your specific reaction.

Entry Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%) ee (%)
15Toluene25246570
210Toluene25248072
310THF25247565
410Hexane25248278
510Hexane0488588
610Hexane-20727092
715Hexane-20727392

Experimental Protocols

General Protocol for Screening this compound in the Asymmetric Addition of Diethylzinc to an Aldehyde
  • To a flame-dried Schlenk tube under an argon atmosphere, add this compound (0.1 mmol, 10 mol%).

  • Add 5 mL of anhydrous solvent (e.g., hexane) and stir the mixture for 15 minutes at room temperature.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add a solution of diethylzinc (1.2 mmol, 1.2 M in hexanes) and stir for 30 minutes.

  • Add the aldehyde (1.0 mmol) dropwise over 5 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow for Catalyst Screening

G prep Catalyst & Reagent Preparation (Drying, Purification) setup Reaction Setup (Inert Atmosphere) prep->setup addition Sequential Reagent Addition (Catalyst, Reagent 1, Reagent 2) setup->addition reaction Reaction Monitoring (TLC, GC/LC) addition->reaction workup Quenching & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, ee%) purification->analysis optimize Optimize Conditions (Temp, Solvent, etc.) analysis->optimize Results Unsatisfactory optimize->setup

Caption: A generalized workflow for screening and optimizing a reaction catalyzed by this compound.

Plausible Catalytic Cycle for an Aminodiol-Catalyzed Reaction

G catalyst This compound intermediate Chiral Intermediate (Catalyst-Reagent Complex) catalyst->intermediate + Reagent 1 reagent1 Reagent 1 (e.g., Diethylzinc) reagent1->intermediate reagent2 Reagent 2 (e.g., Aldehyde) reagent2->intermediate product Chiral Product intermediate->product + Reagent 2 product->catalyst - Catalyst (Regeneration)

Caption: A simplified, plausible catalytic cycle for a reaction involving this compound.

Identification of side products in aminobutane diol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the identification and management of side products in aminobutane diol reactions.

Troubleshooting Guide: Unexpected Products in Aminobutane Diol Reactions

Encountering unexpected spots on a TLC plate, or additional peaks in your LC-MS or GC-MS analysis, is a common challenge in organic synthesis. Aminobutane diols, with their multiple reactive sites (amino and hydroxyl groups), are particularly prone to forming side products. This guide will help you identify the potential cause and find a suitable solution.

Issue Potential Cause Recommended Solution
Unexpected spot on TLC plate with higher Rf than the starting material. Formation of a less polar side product. This could be due to over-acylation/alkylation where both amine and hydroxyl groups react, or an elimination reaction leading to an alkene.1. Isolate the Side Product: Use column chromatography or preparative TLC to isolate the compound. 2. Characterize the Structure: Use analytical techniques like Mass Spectrometry (MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure. 3. Optimize Reaction Conditions: To minimize over-reaction, consider reducing the stoichiometry of the acylating/alkylating agent and controlling the reaction temperature.
Unexpected spot on TLC plate with lower Rf than the starting material. Formation of a more polar or larger side product. This could be a result of oxidation of the alcohol groups to aldehydes or carboxylic acids, or the formation of oligomers/polymers if a bifunctional reagent is used.1. Isolate and Characterize: As above, isolate the side product for structural analysis. IR spectroscopy can be useful to identify new functional groups like carbonyls. 2. Review Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere if oxidation is suspected. For polymerization, carefully control the stoichiometry of the reagents.
Low yield of the desired product with multiple byproducts observed in crude analysis (HPLC/GC-MS). Lack of selectivity in the reaction. The reaction conditions may not be optimal for selectively targeting the desired functional group. This can lead to a mixture of products including N-acylation, O-acylation, N,N'-diacylation, and cyclization products .1. Analyze the Crude Mixture: Before purification, use HPLC or GC-MS to identify and quantify the main product and byproducts. 2. Modify Reaction Strategy: Consider using protecting groups to block reactive sites you do not want to functionalize. Alternatively, explore different catalysts or solvent systems that may favor the desired reaction pathway. 3. Adjust Reaction Parameters: Systematically vary the temperature, reaction time, and stoichiometry to find the optimal conditions that maximize the yield of the desired product.
Formation of a cyclic byproduct, such as a piperazine derivative. Intramolecular cyclization. This is common when the amino and hydroxyl groups are in proximity, allowing for an intramolecular reaction to form a stable heterocyclic ring.1. Confirm Structure: Isolate the byproduct and confirm its cyclic structure using 2D NMR techniques (e.g., COSY, HMBC). 2. Alter Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the cyclization pathway. Using a more dilute reaction mixture might also reduce the likelihood of intramolecular reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products in reactions involving aminobutane diols?

A1: Due to the presence of both amino and hydroxyl functional groups, the most common side products include:

  • Over-alkylation or Over-acylation Products: Where multiple functional groups have reacted.

  • Cyclic Byproducts: Such as substituted piperazines, formed through intramolecular reactions.

  • Oxidation Products: Where primary alcohols are oxidized to aldehydes or carboxylic acids.

  • Elimination Products: Resulting from the dehydration of the diol to form an alkene.

  • Oligomers or Polymers: If the aminobutane diol reacts with a bifunctional reagent.

Q2: How can I minimize the formation of these side products?

A2: Minimizing side products often involves a combination of strategies:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reagent can lead to over-reaction.

  • Optimize Temperature: Elevated temperatures can promote side reactions. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor Reaction Time: Track the progress of your reaction to determine the optimal time to stop it, maximizing the desired product while minimizing byproduct formation.

  • Use of Protecting Groups: In complex syntheses, protecting one or more functional groups can prevent unwanted side reactions.

  • Consider a Different Synthetic Route: If optimization proves difficult, an alternative synthetic strategy might be necessary.

Q3: What are the best analytical techniques for identifying unknown side products?

A3: A combination of techniques is usually most effective:

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Useful for separating the components of a reaction mixture and quantifying their relative amounts.

  • Mass Spectrometry (MS): Provides the molecular weight of the compounds, which is a crucial piece of information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques): Gives detailed information about the molecular structure and stereochemistry of the isolated byproducts.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Data Presentation: Illustrative Product Distribution in a Selective N-Acylation Reaction

The following table provides an illustrative example of how reaction conditions can affect the product distribution in a selective N-acylation of (2S,3S)-2,3-diaminobutane-1,4-diol with one equivalent of an acylating agent. The values presented are for demonstration purposes and will vary depending on the specific reactants and conditions used.

Entry Temperature (°C) Solvent Desired Mono-N-acylated Product (%) N,N'-Diacylated Byproduct (%) Cyclized Byproduct (%) Unreacted Starting Material (%)
10Dichloromethane7510510
225 (Room Temp)Dichloromethane6025105
30Tetrahydrofuran80848
425 (Room Temp)Tetrahydrofuran6520105

Experimental Protocols

Key Experiment: Selective Mono-N-Acylation of (2S,3S)-2,3-Diaminobutane-1,4-diol

This protocol describes a general procedure for the selective mono-N-acylation of (2S,3S)-2,3-diaminobutane-1,4-diol, a reaction where over-acylation and cyclization are potential side reactions.

Materials:

  • (2S,3S)-2,3-diaminobutane-1,4-diol

  • Acylating agent (e.g., acid chloride or anhydride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2S,3S)-2,3-diaminobutane-1,4-diol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Dissolve the acylating agent (1.0 eq) in anhydrous DCM and add it dropwise to the cooled solution of the diol over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired mono-acylated product from unreacted starting material and side products.

Protocol: HPLC-UV Analysis of Reaction Mixture

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Gradient Program:

Time (min) % A % B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition.

Visualizations

Reaction_Pathway aminobutane_diol Aminobutane Diol mono_acylated Desired Mono-N-acylated Product aminobutane_diol->mono_acylated Selective Acylation cyclized Cyclized Byproduct (Piperazine) aminobutane_diol->cyclized Intramolecular Cyclization acylating_agent Acylating Agent (1 eq) di_acylated N,N'-Diacylated Byproduct mono_acylated->di_acylated Over-acylation

Caption: Potential reaction pathways in the acylation of aminobutane diol.

Troubleshooting_Workflow start Unexpected Result in Reaction analyze_crude Analyze Crude Mixture (TLC, LC-MS, GC-MS) start->analyze_crude side_product_detected Side Product Detected? analyze_crude->side_product_detected isolate Isolate Side Product (Chromatography) side_product_detected->isolate Yes no_side_product No Side Product, Re-evaluate Reaction side_product_detected->no_side_product No characterize Characterize Structure (NMR, MS, IR) isolate->characterize identify_cause Identify Cause of Formation (e.g., Over-acylation, Cyclization) characterize->identify_cause optimize Optimize Reaction Conditions (Temp, Stoichiometry, Time) identify_cause->optimize end Improved Yield of Desired Product optimize->end

Caption: A logical workflow for troubleshooting unexpected side products.

Technical Support Center: Purification of Crude (2S,3R)-2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (2S,3R)-2-aminobutane-1,3-diol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this chiral amino alcohol.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor resolution of diastereomers in column chromatography.

  • Question: I am attempting to separate this compound from its other stereoisomers using normal-phase column chromatography on silica gel, but I am getting poor separation. What can I do to improve the resolution?

  • Answer: Poor resolution of diastereomers on silica gel is a common challenge due to their similar polarities. Here are several strategies to improve separation:

    • Optimize the Mobile Phase: The choice of solvent is critical in column chromatography. Experiment with different solvent systems and gradients. For amino compounds, a common mobile phase is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethanol, methanol, or isopropanol). Fine-tuning the polarity by adjusting the solvent ratio can significantly impact resolution.

    • Add a Modifier: To minimize peak tailing, which is common with amines on silica gel, consider adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase. This will neutralize the acidic silanol groups on the silica surface.

    • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider alternative stationary phases. Amino-functionalized silica or alumina can sometimes provide better separation for amines. For more challenging separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is often the most effective method.

Issue 2: Difficulty in achieving high enantiomeric excess (>99%) with chiral HPLC.

  • Question: I am using chiral HPLC to separate the enantiomers of 2-aminobutane-1,3-diol, but I am struggling to achieve the desired level of purity. How can I optimize my chiral HPLC method?

  • Answer: Achieving high enantiomeric excess requires careful optimization of the chiral separation method. Here are key parameters to consider:

    • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™) are often effective. It is advisable to screen a few different types of chiral columns to find the one with the best selectivity for your compound.

    • Mobile Phase Composition: The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol), and any additives (e.g., acids, bases, or salts), can dramatically affect the separation. For ionizable compounds like amines, adjusting the pH of the mobile phase can significantly alter retention and selectivity.

    • Temperature and Flow Rate: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution. Similarly, reducing the flow rate can increase the number of theoretical plates and lead to better separation, although this will increase the run time.

Issue 3: Low yield after fractional crystallization.

  • Question: I am trying to purify this compound by fractional crystallization of a diastereomeric salt, but my yields are consistently low. What could be the cause, and how can I improve it?

  • Answer: Low yields in fractional crystallization can be due to several factors. Here are some troubleshooting tips:

    • Solvent Selection: The choice of solvent is crucial for successful crystallization. The ideal solvent should provide good solubility for the diastereomeric salts at an elevated temperature and poor solubility at a lower temperature. You may need to screen a variety of solvents or solvent mixtures to find the optimal conditions.

    • Supersaturation Control: Crystallization should be induced from a solution that is not overly supersaturated. Rapid crystallization from a highly supersaturated solution can lead to the trapping of impurities and the co-crystallization of the more soluble diastereomer, resulting in both low yield and low purity.

    • Cooling Rate: A slow and controlled cooling rate is essential to allow for the selective crystallization of the desired diastereomer. Rapid cooling can lead to the precipitation of both diastereomers.

    • Seeding: Introducing seed crystals of the pure, desired diastereomer can promote its crystallization and improve both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route used. Common impurities may include:

  • Other Stereoisomers: The (2R,3S), (2S,3S), and (2R,3R) isomers of 2-aminobutane-1,3-diol.

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.

  • Side-Products: By-products from incomplete reactions or side reactions. A thorough analysis of the crude product by techniques like NMR, GC-MS, or LC-MS is recommended to identify the specific impurities present.

Q2: Which purification technique is most suitable for large-scale production?

A2: For large-scale purification, fractional crystallization of diastereomeric salts is often the most cost-effective and scalable method. While preparative chiral HPLC can provide very high purity, it is generally more expensive and less suitable for very large quantities.

Q3: How can I form a diastereomeric salt of this compound for fractional crystallization?

A3: To form a diastereomeric salt, you will need to react the racemic or diastereomeric mixture of the amine with a chiral acid. Common chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent is critical and often requires empirical screening to find one that forms salts with significantly different solubilities for the diastereomers of your compound.

Q4: What analytical techniques are best for determining the purity and enantiomeric excess of the final product?

A4:

  • Purity: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) or Gas Chromatography (GC) are standard methods for assessing chemical purity. Quantitative NMR (qNMR) can also be a powerful tool for determining purity without the need for a reference standard of the impurities.

  • Enantiomeric Excess (ee): Chiral HPLC is the most common and reliable method for determining the enantiomeric excess. Alternatively, NMR spectroscopy using a chiral derivatizing agent or a chiral solvating agent can be used to determine the ee.

Data Presentation

Table 1: Illustrative Comparison of Purification Techniques

Purification TechniqueTypical Purity AchievedTypical YieldScalabilityKey Considerations
Normal-Phase Column Chromatography 90-98% (diastereomeric purity)60-80%ModerateRequires careful optimization of mobile phase; may not resolve all stereoisomers.
Chiral HPLC (Preparative) >99.5% (enantiomeric purity)50-70%Low to ModerateHigh cost of chiral stationary phases and solvents; suitable for high-value products.
Fractional Crystallization >99% (diastereomeric purity)40-60% (per cycle)HighRequires screening of chiral resolving agents and crystallization solvents; can be multi-step.
Salt Formation & Recrystallization 98-99.5% (chemical purity)70-90%HighEffective for removing non-basic impurities; does not resolve stereoisomers.

Note: The values in this table are illustrative and can vary significantly based on the specific experimental conditions and the nature of the crude mixture.

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute the different stereoisomers.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Chiral HPLC Method Development

  • Column Selection: Choose a chiral stationary phase known to be effective for amino alcohols (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).

  • Mobile Phase Screening: Screen a set of standard mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/water or methanol/water with buffers for reversed-phase.

  • Additive Screening: For ionizable compounds, screen acidic and basic additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity.

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

Protocol 3: General Procedure for Purification by Fractional Crystallization

  • Salt Formation: Dissolve the crude aminodiol mixture in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid).

  • Crystallization: Heat the solution to dissolve the salt completely. Allow the solution to cool slowly and undisturbed to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and adjust the pH to basic (e.g., with NaOH) to liberate the free amine.

  • Extraction: Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent to obtain the purified aminodiol.

  • Analysis: Analyze the purity and enantiomeric excess of the product. Repeat the crystallization if necessary to achieve the desired purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude this compound chromatography Column Chromatography (Normal or Chiral) crude->chromatography crystallization Fractional Crystallization (Diastereomeric Salt) crude->crystallization salt_formation Salt Formation & Recrystallization crude->salt_formation analysis Purity & ee Analysis (HPLC, NMR, GC) chromatography->analysis crystallization->analysis salt_formation->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Options cluster_other_params Other Parameters start Poor Separation in Chromatography optimize_solvent Adjust Solvent Ratio start->optimize_solvent add_modifier Add Modifier (e.g., TEA) start->add_modifier change_adsorbent Try Amino-Silica or Alumina start->change_adsorbent adjust_temp Lower Temperature start->adjust_temp adjust_flow Reduce Flow Rate start->adjust_flow result Separation Achieved optimize_solvent->result Improved? add_modifier->result Improved? chiral_hplc Use Chiral HPLC change_adsorbent->chiral_hplc chiral_hplc->result Improved? adjust_temp->result Improved? adjust_flow->result Improved?

Caption: Troubleshooting flowchart for poor chromatographic separation.

Troubleshooting low conversion rates in reactions with chiral diamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges with low conversion rates in chemical reactions utilizing chiral diamines as catalysts or ligands.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low conversion rates in my reaction using a chiral diamine catalyst?

Low conversion rates can stem from several factors, often related to the catalyst's activity, the reaction conditions, and the purity of your reagents. Key areas to investigate include:

  • Catalyst Deactivation: Chiral diamine catalysts, particularly metal complexes, can deactivate during the reaction.[1] This can be caused by impurities, unwanted side reactions, or instability under the reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations are critical parameters.[2] An inappropriate solvent can hinder reactant solubility or unfavorably influence the reaction pathway.[3] Similarly, the reaction temperature might be too low to overcome the activation energy or so high that it promotes catalyst decomposition or side reactions.[4][5]

  • Reagent and Solvent Quality: The purity of substrates, reagents, and solvents is crucial. Water and other impurities can poison sensitive catalysts, especially organometallic ones.[2][6]

  • Poor Catalyst-Substrate Compatibility: The steric and electronic properties of the chiral diamine ligand may not be optimal for the specific substrate, leading to slow or inefficient catalysis.[7][8]

  • Presence of Inhibitors: The product itself or byproducts formed during the reaction can sometimes act as inhibitors, binding to the catalyst and reducing its activity.[9]

Q2: My conversion rate is low, and I'm also observing poor enantioselectivity. Are these issues related?

Yes, low conversion and poor enantioselectivity can be linked. A struggling catalyst system may not only be slow but also less effective at controlling the stereochemical outcome. For instance, a competing, non-catalyzed background reaction could be occurring, which would lower the overall enantiomeric excess of the product.[5] Additionally, catalyst deactivation can sometimes lead to a loss of stereocontrol over time.[1]

Q3: Can the choice of solvent dramatically impact my conversion rate?

Absolutely. The solvent plays a multifaceted role in a chemical reaction. It must dissolve the reactants and catalyst, but it can also influence the stability of intermediates and transition states.[3][10] Switching to a different solvent can sometimes lead to significant improvements in conversion. For example, in some copper-catalyzed reductive couplings, toluene was found to be a superior solvent, while others offered no improvement.[11] In certain reactions, ethereal solvents have been shown to be crucial for achieving high diastereoselectivity.[12]

Q4: I suspect my chiral diamine catalyst is deactivating. What can I do?

Catalyst deactivation is a common problem.[1] Consider the following strategies:

  • Operate under an inert atmosphere: If your catalyst is sensitive to air or moisture, ensure your reaction is performed under nitrogen or argon.[2]

  • Use purified reagents and solvents: Traces of water or other impurities can be detrimental.[6]

  • Modify the ligand structure: Sometimes, small changes to the chiral diamine ligand can enhance catalyst stability.

  • Add a co-catalyst or additive: In some cases, additives can prevent catalyst deactivation or regenerate the active catalytic species.[11][13] For instance, tert-butanol has been shown to be an effective additive in certain copper-catalyzed reactions to aid in catalyst regeneration.[11]

Troubleshooting Guide for Low Conversion Rates

If you are experiencing low conversion rates, systematically work through the following troubleshooting steps.

Step 1: Verify Reagent and Solvent Quality
  • Purity: Ensure all substrates and reagents are of high purity. Impurities can act as catalyst poisons.

  • Solvent Anhydrousness: Use freshly dried, anhydrous solvents, especially for moisture-sensitive reactions like those involving organometallic catalysts.[2]

  • Degassing: For oxygen-sensitive reactions, degas the solvent prior to use.

Step 2: Optimize Reaction Conditions
  • Temperature: The reaction temperature can have a significant impact on the rate.[5] If the conversion is low, consider incrementally increasing the temperature. Conversely, if side reactions or catalyst decomposition are suspected, lowering the temperature may be beneficial.[2]

  • Concentration: The concentration of reactants can influence the reaction rate. A systematic variation of the substrate and catalyst concentrations can help identify optimal conditions.

  • Reaction Time: The reaction may simply be slow. Monitor the reaction over a longer period to determine if the conversion increases.

Step 3: Evaluate the Catalytic System
  • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it is not always economically viable and can sometimes lead to undesired side reactions. Experiment with varying the catalyst loading to find a balance between conversion and efficiency.

  • Ligand Modification: The structure of the chiral diamine ligand is critical. Minor modifications to the ligand's steric or electronic properties can have a profound effect on its catalytic activity and selectivity.[7][8]

  • Additives: The use of additives can sometimes dramatically improve conversion rates. For example, bases are often crucial in transfer hydrogenation reactions to facilitate the generation of the active catalyst.[14] In some copper-catalyzed reactions, the addition of an alcohol like t-BuOH can be essential for catalyst turnover.[11]

Step 4: Investigate Potential Inhibition
  • Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity. If the reaction rate slows down significantly as the product concentration increases, this may be the cause.

  • Byproduct Inhibition: Unwanted side products can also act as catalyst inhibitors. Analyzing the reaction mixture for byproducts can provide clues.

Data Presentation: Impact of Reaction Parameters on Conversion

The following tables summarize the impact of various parameters on reaction outcomes in selected examples from the literature.

Table 1: Effect of Solvent on a Cu-Catalyzed Reductive Coupling

EntrySolventConversion (%)
1Toluene>95
2DioxaneNo improvement
3THFNo improvement
4CH2Cl2No improvement

Data synthesized from a study on Cu-catalyzed reductive coupling.[11]

Table 2: Influence of Ligand and Additive in a Pd-Catalyzed Allylic Amination

EntryLigandAdditiveYield (%)
1L1None75
2L1PhCO2H78
3L1Cs2CO372
4L2None85

Data from a study on the optimization of Pd-catalyzed allylic amination.[15]

Experimental Protocols

Protocol 1: General Procedure for a Cu-Catalyzed Reductive Coupling of an Imine with an Allenamide

This protocol is based on a reported highly stereoselective method for the synthesis of 1,2-diamino synthons.[11]

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Cu(OAc)2 (5 mol %), the chiral phosphine ligand (e.g., PCy3, 6 mol %), the imine (1.2 equivalents), and the chiral allenamide (1.0 equivalent).

  • Solvent and Additive Addition: Add anhydrous toluene as the solvent, followed by the addition of tert-butanol (2.0 equivalents).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or 65 °C) and monitor the progress by a suitable analytical technique (e.g., 1H NMR spectroscopy or TLC).

  • Workup: Upon completion, quench the reaction and perform a standard aqueous workup. The crude product can then be purified by column chromatography.

Protocol 2: Asymmetric Hydrogenation of Acetophenone using a Ru-Diamine-Diphosphine Catalyst

This protocol is a representative example of an asymmetric hydrogenation reaction.[1]

  • Catalyst Preparation: In a glovebox, dissolve the chiral bisphosphine/diamine Ru complex in an appropriate anhydrous solvent (e.g., isopropanol).

  • Reaction Setup: In a separate flask, dissolve acetophenone in the same solvent.

  • Reaction Initiation: Transfer the catalyst solution to the substrate solution under an inert atmosphere.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure and stir the reaction mixture at a controlled temperature.

  • Monitoring and Workup: Monitor the reaction for conversion and enantiomeric excess using techniques like GC or HPLC. Once the reaction is complete, carefully vent the hydrogen and work up the reaction mixture to isolate the chiral secondary alcohol.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting reactions with chiral diamines.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Optimize_Conditions Optimize Reaction Conditions (Temp, Concentration, Time) Conditions_Improved Improvement Seen? Optimize_Conditions->Conditions_Improved Evaluate_Catalyst Evaluate Catalytic System (Loading, Ligand, Additives) Catalyst_Effective Improvement Seen? Evaluate_Catalyst->Catalyst_Effective Investigate_Inhibition Investigate Potential Inhibition Inhibition_Identified Inhibitor Identified? Investigate_Inhibition->Inhibition_Identified Purity_OK->Optimize_Conditions Yes Purify_Reagents Purify/Replace Reagents and Solvents Purity_OK->Purify_Reagents No Conditions_Improved->Evaluate_Catalyst Yes Systematic_Screen Perform Systematic Screen of Conditions Conditions_Improved->Systematic_Screen No Catalyst_Effective->Investigate_Inhibition Yes Ligand_Screen Screen Different Ligands or Additives Catalyst_Effective->Ligand_Screen No Modify_Protocol Modify Protocol to Avoid Inhibition Inhibition_Identified->Modify_Protocol Yes Success Conversion Rate Improved Inhibition_Identified->Success No Purify_Reagents->Check_Purity Systematic_Screen->Optimize_Conditions Ligand_Screen->Evaluate_Catalyst Modify_Protocol->Success

Caption: A workflow for troubleshooting low conversion rates.

Factors_Affecting_Conversion cluster_Catalyst Catalyst Factors cluster_Conditions Condition Factors cluster_Reagents Reagent Factors Reaction Chiral Diamine Catalyzed Reaction Catalyst Catalyst System Reaction->Catalyst Conditions Reaction Conditions Reaction->Conditions Reagents Reagents & Solvents Reaction->Reagents Conversion Conversion Rate Catalyst->Conversion Conditions->Conversion Reagents->Conversion Ligand Ligand Structure Loading Catalyst Loading Deactivation Deactivation Temperature Temperature Solvent Solvent Choice Time Reaction Time Purity Purity Additives Additives

Caption: Key factors influencing conversion rates in chiral diamine reactions.

References

How to avoid over-alkylation in reactions with bifunctional molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of alkylation reactions with bifunctional molecules and effectively prevent over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of bifunctional molecules, and why does it occur?

A1: Over-alkylation, also known as polyalkylation, is a common side reaction where a molecule with two or more reactive sites (bifunctional) undergoes alkylation at more than one of these sites.[1][2] This is particularly prevalent when the initial alkylation event activates the molecule towards further reaction. For instance, in the Friedel-Crafts alkylation of aromatic compounds, the introduction of an electron-donating alkyl group makes the ring more nucleophilic and thus more susceptible to subsequent alkylation.[1][3][4] Similarly, in the case of amines, the primary amine is often more reactive than the starting ammonia, and the resulting secondary amine can be even more nucleophilic, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[5][6][7]

Q2: What are the primary consequences of over-alkylation in a research or drug development setting?

A2: The primary consequences of over-alkylation include:

  • Reduced yield of the desired mono-alkylated product: The formation of multiple byproducts lowers the overall efficiency of the synthesis.[1]

  • Complex purification challenges: Separating a mixture of closely related alkylated products can be difficult and time-consuming, often requiring advanced chromatographic techniques.[2]

  • Increased costs: Poor yields and extensive purification translate to higher consumption of reagents, solvents, and time, thereby increasing the overall cost of the synthesis.

  • Inconsistent product quality: The presence of difficult-to-remove impurities can affect the biological activity and safety profile of a drug candidate.

Q3: What are the most common strategies to minimize or prevent over-alkylation?

A3: Several effective strategies can be employed to control the extent of alkylation:

  • Stoichiometric Control: Using a large excess of the bifunctional substrate relative to the alkylating agent can statistically favor mono-alkylation.[1][8]

  • Reaction Condition Optimization: Lowering the reaction temperature can help to control the reaction kinetically, favoring the desired product.[1][2] Slow, controlled addition of the alkylating agent is also a crucial technique.[1]

  • Use of Protecting Groups: Temporarily blocking one of the reactive functional groups with a protecting group can ensure that alkylation occurs only at the desired site.[9][10]

  • Alternative Synthetic Routes: Employing different synthetic strategies that are less prone to over-alkylation, such as Friedel-Crafts acylation followed by reduction for aromatic compounds, or reductive amination for amines, can be highly effective.[1][11][12]

  • Chelation-Assisted Alkylation: For certain substrates like amino alcohols, chelation with reagents such as 9-BBN can facilitate selective mono-N-alkylation.[13][14]

Troubleshooting Guide: Over-alkylation in Amine Alkylation

This guide provides a systematic approach to troubleshooting over-alkylation when working with bifunctional amines.

Problem: Formation of a mixture of secondary, tertiary, and/or quaternary ammonium salts.

Initial Checks:

  • Reagent Stoichiometry: Confirm the molar ratio of your amine to the alkylating agent. A 1:1 ratio is often prone to over-alkylation.

  • Reaction Temperature: High temperatures can accelerate subsequent alkylation reactions.

  • Rate of Addition: Adding the alkylating agent too quickly can create localized high concentrations, promoting over-alkylation.

Troubleshooting Workflow:

troubleshooting_workflow start Over-alkylation Observed check_stoichiometry Is a large excess of amine used? start->check_stoichiometry increase_amine Increase amine to >5 equivalents check_stoichiometry->increase_amine No check_temperature Is the reaction run at low temperature? check_stoichiometry->check_temperature Yes increase_amine->check_temperature lower_temperature Lower temperature (e.g., 0 °C to RT) check_temperature->lower_temperature No check_addition Is the alkylating agent added slowly? check_temperature->check_addition Yes lower_temperature->check_addition slow_addition Use a syringe pump for slow addition check_addition->slow_addition No consider_alternatives Consider Alternative Strategies check_addition->consider_alternatives Yes slow_addition->consider_alternatives reductive_amination Reductive Amination consider_alternatives->reductive_amination protecting_group Use a Protecting Group consider_alternatives->protecting_group success Mono-alkylation Achieved reductive_amination->success protecting_group->success

Caption: A troubleshooting workflow for addressing over-alkylation in amine reactions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for controlling alkylation reactions.

ParameterRecommended Value/ConditionRationale
Substrate:Alkylating Agent Ratio >5:1 (Substrate in excess)Statistically favors reaction with the more abundant unreacted substrate.[1]
Reaction Temperature 0 °C to Room TemperatureReduces the rate of subsequent alkylation reactions.[2]
Rate of Alkylating Agent Addition Slow, dropwise addition over several hoursMaintains a low concentration of the alkylating agent, minimizing over-reaction.[1]

Key Experimental Protocols

Protocol 1: Mono-N-alkylation of an Amino Alcohol using a Protecting Group Strategy

This protocol describes the selective mono-N-alkylation of 3-aminopropanol by first protecting the hydroxyl group as a silyl ether.

Step 1: Protection of the Hydroxyl Group

  • Dissolve 3-aminopropanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add triethylamine (1.1 eq.) and cool the solution to 0 °C.

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 eq.) dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting silyl ether by flash column chromatography.

Step 2: N-Alkylation

  • Dissolve the protected amino alcohol (1.0 eq.) in a suitable solvent such as acetonitrile.

  • Add potassium carbonate (1.5 eq.) and the desired alkyl halide (1.1 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

Step 3: Deprotection

  • Dissolve the N-alkylated, protected amino alcohol in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq.) in THF.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the desired mono-N-alkylated amino alcohol.

Protocol 2: Selective Mono-alkylation via Reductive Amination

This protocol provides an alternative to direct alkylation with alkyl halides, thereby avoiding over-alkylation.

  • Dissolve the primary amine (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent like methanol or 1,2-dichloroethane.

  • Add a mild acid catalyst, such as acetic acid, to facilitate imine formation. The optimal pH is typically between 4 and 6.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.2 eq.), portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing reaction pathways leading to mono- and over-alkylation of a primary amine.

reaction_pathway Primary Amine (R-NH2) Primary Amine (R-NH2) Mono-alkylated Amine (R-NH-R') Mono-alkylated Amine (R-NH-R') Primary Amine (R-NH2)->Mono-alkylated Amine (R-NH-R') k1 Alkyl Halide (R'-X) Alkyl Halide (R'-X) Over-alkylated Amine (R-N(R')2) Over-alkylated Amine (R-N(R')2) Mono-alkylated Amine (R-NH-R')->Over-alkylated Amine (R-N(R')2) k2 (often > k1)

Caption: Competing pathways in amine alkylation leading to over-alkylation.

References

Preventing cyclization side reactions of aminodiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot cyclization side reactions of aminodiols during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the unwanted cyclization of aminodiols?

A1: The primary mechanism is an intramolecular nucleophilic substitution (S_N2) reaction. The nucleophilic amino group attacks an electrophilic carbon atom bearing a hydroxyl group. For the reaction to proceed, the hydroxyl group must be converted into a good leaving group. This can happen under acidic conditions, where the hydroxyl group is protonated to form water (a good leaving group), or if it has been derivatized (e.g., tosylated).[1] The proximity of the reacting groups in the aminodiol structure makes this intramolecular pathway kinetically favorable, leading to the formation of cyclic ethers or amines.

Aminodiol_Cyclization_Mechanism cluster_start Aminodiol Precursor cluster_activation Activation Step (e.g., Acid Catalysis) cluster_cyclization Intramolecular SN2 Attack cluster_product Product Formation Aminodiol HO-R-NH2 Activated H2O+-R-NH2 Aminodiol->Activated + H+ TransitionState [Cyclic Transition State] Activated->TransitionState Nucleophilic Attack CyclicProduct Cyclic Amine TransitionState->CyclicProduct Ring Closure LeavingGroup H2O TransitionState->LeavingGroup Loss of Leaving Group Troubleshooting_Workflow Start Cyclization Side Product Detected Q_Protected Are Amine/Hydroxyl Groups Protected? Start->Q_Protected Sol_Protect Implement Protecting Group Strategy: 1. Protect Amine (e.g., Boc, Cbz). 2. Protect Hydroxyl (e.g., TBDMS). Q_Protected->Sol_Protect No Q_Temp Is Reaction Run at Elevated Temp? Q_Protected->Q_Temp Yes End Problem Resolved Sol_Protect->End Sol_Temp Lower Reaction Temperature (e.g., to 0°C or below). Q_Temp->Sol_Temp Yes Q_pH Is pH Acidic or Basic? Q_Temp->Q_pH No Sol_Temp->End Sol_pH Adjust pH to Neutral. Use a suitable buffer. Q_pH->Sol_pH Yes Q_pH->End No/Resolved Sol_pH->End Protecting_Group_Logic Start Aminodiol (HO-R-NH2) Protect Protect Amine (e.g., +Boc2O) Start->Protect Step 1 Protected Protected Aminodiol (HO-R-NHBoc) Protect->Protected Reaction Perform Desired Reaction on 'R' or -OH Protected->Reaction Step 2 Deprotect Deprotect Amine (e.g., +TFA) Reaction->Deprotect Step 3 Product Final Product Deprotect->Product

References

Optimizing temperature and stoichiometry for aminodiol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature and stoichiometry in aminodiol reactions.

Troubleshooting Guide

This guide addresses common issues encountered during aminodiol synthesis in a question-and-answer format, focusing on problems related to temperature and reactant ratios.

Q1: Why is my aminodiol yield unexpectedly low?

A1: Low yields in aminodiol synthesis can stem from several factors related to temperature and stoichiometry.

  • Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products.[1][2] For instance, in some solid-phase reactions, temperatures above 120°C can lead to deamination of the N-terminal amino acid, resulting in unwanted byproducts.[3] Conversely, some enzymatic reactions show improved selectivity and yield at lower temperatures.[4]

  • Incorrect Stoichiometry: The molar ratio of your reactants is a critical factor.[5][6] An insufficient amount of the amine nucleophile will result in incomplete conversion of the starting material (e.g., an epoxide). Conversely, a large excess of one reactant might complicate purification or lead to side reactions.

  • Steric Hindrance: Bulky side groups on either the amine or the electrophile can physically block the reaction, requiring more forceful conditions such as higher temperatures or the use of more potent coupling reagents.[7]

  • Reactant Quality and Purity: Ensure that your starting materials and reagents are pure and that the solvents are anhydrous, as impurities can interfere with the reaction.[1]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Monitor Reaction (TLC/LC-MS) start->check_sm sm_consumed Is Starting Material Fully Consumed? check_sm->sm_consumed increase_temp Increase Temperature Incrementally (e.g., 10-20°C) sm_consumed->increase_temp no_sm side_products Are Side Products or Decomposition Observed? sm_consumed->side_products yes_sm no_sm No increase_equiv Increase Equivalents of Nucleophile (Amine) increase_temp->increase_equiv check_reagents Verify Reagent Purity and Concentration increase_equiv->check_reagents yes_sm Yes decrease_temp Decrease Temperature side_products->decrease_temp yes_sp purification_issue Investigate Work-up and Purification Steps side_products->purification_issue no_sp yes_sp Yes optimize_stoich Optimize Stoichiometry (reduce excess) decrease_temp->optimize_stoich no_sp No G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_eval Evaluation & Optimization setup 1. Reaction Setup (Glassware, Reagents) calc 2. Stoichiometric Calculation setup->calc run 3. Run Reaction at Initial Temp & Stoich. calc->run monitor 4. Monitor Progress (TLC, LC-MS) run->monitor eval 5. Evaluate Yield & Purity monitor->eval decision Optimization Needed? eval->decision optimize 6. Adjust Temp/Stoich. (Iterate) decision->optimize Yes finish 7. Final Protocol decision->finish No optimize->run

References

Technical Support Center: Monitoring Reaction Progress to Minimize Side Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively monitoring chemical reactions to enhance product yield and purity by minimizing the formation of side products.

Troubleshooting Guide: Addressing Common Issues in Reaction Monitoring

This guide provides solutions to specific problems you might encounter during your experiments.

Q1: I see an unexpected spot on my Thin-Layer Chromatography (TLC) plate. What should I do?

A1: An unexpected spot on a TLC plate indicates the formation of a new compound, which could be an intermediate, a side product, or a degradation product.

  • Initial Assessment: First, confirm that the spot is not from a contaminated solvent or a degraded starting material by running control spots of your starting materials and solvent.[1]

  • Co-spotting: Use a "cospot" where the reaction mixture is spotted directly on top of the starting material spot. This helps to determine if the starting material is consumed and to resolve products with similar retention factors (Rf) to the reactant.[2]

  • Characterization: If the spot persists and is not the starting material, it is likely a side product.[3] The formation of unexpected side products can be due to competing reaction pathways favored by suboptimal conditions like temperature or impurities.[3] It is also possible that your desired product is unstable under the reaction or workup conditions.[3][4]

  • Action: Consider adjusting reaction parameters such as temperature, reaction time, or stoichiometry.[3][5] Monitoring the reaction at more frequent intervals can help determine when the side product begins to form, allowing you to stop the reaction before it becomes significant.[6]

Q2: My starting material is completely consumed, but the yield of my desired product is low. What is the likely cause?

A2: Low yield despite full conversion of starting material often points to the formation of side products or degradation of the desired product.[3][7]

  • Competing Reactions: The reaction conditions may favor a competing pathway that consumes the starting material to form an undesired byproduct.[3]

  • Product Instability: The desired product might be unstable under the reaction conditions (e.g., sensitive to acid, base, or temperature) and could be degrading over time.[3][4] This is a common scenario in reactions that require prolonged heating.[1]

  • Workup Issues: Product loss can also occur during the workup and purification stages.[3][7] The product might be partially soluble in the aqueous layer during extraction or may have decomposed on the chromatography column.[4]

  • Troubleshooting Steps:

    • Analyze the crude reaction mixture using a quantitative method like HPLC or qNMR to determine the mass balance. This can reveal the percentage of starting material converted to the desired product versus side products.[8][9]

    • Test the stability of your isolated product under the reaction and workup conditions to check for degradation.[4]

    • If side products are the issue, re-optimize the reaction conditions (e.g., lower temperature, shorter reaction time, different catalyst) to disfavor the side reaction.[10]

Q3: How can I determine if a side product is an isomer of my desired product?

A3: Isomer formation is a common issue, especially in reactions involving unsymmetrical reagents.[5]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are invaluable. Isomers will have the same mass, so they will show the same molecular ion peak.[8][11]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers, as they will have different chemical shifts and coupling patterns.[12][13]

  • Chromatography: While standard chromatography might not always separate isomers, specialized chiral columns in HPLC or GC can be used to separate enantiomers or diastereomers.[14] Adjusting the mobile phase or temperature program can sometimes improve the separation of constitutional isomers.[15]

Frequently Asked Questions (FAQs)

Q1: Why is real-time reaction monitoring important for minimizing side products?

A1: Real-time (in-situ) reaction monitoring provides continuous information about the concentration of reactants, intermediates, and products as the reaction progresses.[12] This allows for precise control over the reaction, enabling you to stop it at the optimal point to maximize the yield of the desired product while minimizing the formation of impurities.[12][16] It is particularly crucial for reactions that are fast, involve unstable intermediates, or are sensitive to reaction conditions.[17] Kinetic information extracted from this data can be used to build models that predict optimal conditions and control risks.[13]

Q2: What are the primary techniques for monitoring reaction progress?

A2: The most common techniques are chromatographic and spectroscopic.

  • Chromatographic Methods: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) separate the components of a mixture for analysis.[6][9][18]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often used for in-situ monitoring, providing real-time structural and quantitative information without the need for sampling.[12][13][17]

Q3: How do I choose the right analytical technique for my reaction?

A3: The choice depends on several factors:

  • Reaction Speed: For very fast reactions, in-situ techniques like IR or Raman spectroscopy are preferable as they don't require sample withdrawal.[17]

  • Required Information: For a quick qualitative check on reaction completion, TLC is often sufficient.[6][19] For precise quantitative data on product yield and impurity levels, HPLC, GC, or qNMR are the methods of choice.[8][9][20]

  • Sample Properties: GC is suitable for volatile and thermally stable compounds, while HPLC is more versatile for a wider range of non-volatile or thermally sensitive molecules.[18][21]

  • Complexity of the Mixture: For complex mixtures where peaks may overlap, coupling chromatography with mass spectrometry (GC-MS or LC-MS) provides an additional layer of identification.[11][22]

Q4: Can suboptimal reaction conditions favor side product formation?

A4: Yes, suboptimal conditions are a primary cause of side product formation.[3] Factors like temperature, pressure, catalyst concentration, and reagent stoichiometry can significantly influence the reaction pathway.[5] For example, higher temperatures might provide the activation energy for a competing side reaction, while an incorrect stoichiometric ratio could lead to reactions with excess starting material.[3][23] A systematic approach to optimizing these parameters, often guided by kinetic analysis, is crucial for minimizing impurities.[24][25]

Q5: What is the role of kinetic analysis in minimizing side products?

A5: Kinetic analysis helps in understanding the rates of both the desired reaction and any competing side reactions.[24] By studying how reaction rates change with different conditions (e.g., temperature, concentration), you can build a kinetic model.[13] This model can then be used to simulate and predict the optimal conditions that maximize the formation of the desired product while minimizing the generation of impurities.[10][24]

Key Experimental Techniques and Protocols

Comparison of Common Reaction Monitoring Techniques
TechniquePrincipleUse CaseSpeedCostQuantitative?
TLC Differential partitioning on a solid stationary phase.[19]Rapid, qualitative check of reaction progress.[1][6]FastLowNo (Semi-quantitative at best)
HPLC High-pressure separation on a packed column.[21]Quantitative analysis of non-volatile/thermally labile compounds.[9][26]ModerateHighYes
GC Separation of volatile compounds in a gaseous mobile phase.[18]Quantitative analysis of volatile and thermally stable compounds.[8]Moderate-FastHighYes
NMR Nuclear spin resonance in a magnetic field.[27]In-situ monitoring, structural elucidation, and quantification (qNMR).[28][29]Fast (per scan)Very HighYes
FTIR Infrared light absorption by molecular vibrations.[12]Real-time, in-situ monitoring of functional group changes.[13][30]Very FastHighYes (with calibration)
Detailed Methodologies

Experimental Protocol: Thin-Layer Chromatography (TLC)

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[9]

  • Spotting: Use separate capillary tubes to spot the starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture in the same spot) onto the baseline.[2] Keep spots small and well-separated.[2]

  • Development: Place the plate in a sealed chamber containing a suitable solvent system (eluent), ensuring the baseline is above the solvent level.[9] Allow the solvent front to ascend until it is about 1 cm from the top of the plate.[6]

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp or by treating with a chemical stain.[9]

  • Analysis: Observe the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. The Rf value (distance traveled by spot / distance traveled by solvent front) can be calculated to characterize each component.[9]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Method Development: Develop a method that adequately separates the starting materials, products, and any expected side products. This involves selecting the appropriate column (e.g., C18 reverse-phase), mobile phase, and detector wavelength.[8][15]

  • Sample Preparation: At specified time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary, and dilute the sample with the mobile phase to an appropriate concentration. Filter the sample to remove any particulates.[31]

  • Standard Preparation: Prepare a series of standard solutions of your starting material and (if available) your product at known concentrations to create a calibration curve.[8][31]

  • Data Acquisition: Inject the prepared samples into the HPLC system and record the chromatograms.[9]

  • Data Analysis: Integrate the peak areas for the starting material, product, and side products. Use the calibration curve to convert peak areas into concentrations, allowing for the calculation of conversion and yield over time.[9][20]

Experimental Protocol: Gas Chromatography (GC)

  • Method Development: Select a suitable GC column and establish an oven temperature program that provides good separation of all volatile components in the reaction mixture.[8][18]

  • Sample Preparation: Withdraw an aliquot from the reaction mixture at various time points. The sample may need to be quenched, extracted into a suitable volatile solvent, and dried. An internal standard of a known concentration should be added for accurate quantification.[8]

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the heated injection port of the GC.

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and side products based on their retention times. Quantify the components by comparing their peak areas to the peak area of the internal standard.[8] If coupled with a mass spectrometer (GC-MS), use the mass spectra to confirm the identity of each component.[22]

Experimental Protocol: In-Situ NMR Spectroscopy

  • Sample Preparation: Prepare the reaction sample in an NMR tube, including all reagents except one (often the catalyst or initiator) and an internal standard.[32]

  • Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to reach the desired reaction temperature. Lock and shim the spectrometer on the sample.[28][32]

  • Reaction Initiation: Initiate the reaction by injecting the final reagent into the NMR tube.

  • Data Acquisition: Immediately begin acquiring a series of 1D NMR spectra (e.g., ¹H NMR) at regular time intervals.[28][33] The number of scans per spectrum should be minimized to get a "snapshot" of the reaction at each time point.[28]

  • Data Processing: Process the array of spectra. By integrating key signals corresponding to the starting material and product relative to the internal standard, you can determine their concentrations over time and calculate the reaction kinetics.[32][33]

Visualizations

Troubleshooting_Workflow start Side Product Detected (e.g., extra spot on TLC) check_sm Is it unreacted starting material? start->check_sm check_isomer Is it an isomer of the desired product? check_sm->check_isomer No optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_sm->optimize Yes (Incomplete Reaction) check_degradation Is the product unstable under reaction conditions? check_isomer->check_degradation No check_isomer->optimize Yes (Adjust Selectivity) modify_workup Modify Workup/ Purification Conditions check_degradation->modify_workup Yes characterize Isolate and Characterize Unknown Side Product (NMR, MS) check_degradation->characterize No end Purity Improved optimize->end modify_workup->end characterize->optimize Structure Identified

Caption: Workflow for troubleshooting side product formation.

Technique_Selection start Need to Monitor Reaction? qualitative Quick, Qualitative Check Needed? start->qualitative quantitative Precise Quantitative Data Needed? qualitative->quantitative No tlc Use TLC qualitative->tlc Yes insitu In-situ / Real-time Monitoring Required? quantitative->insitu No hplc_gc Is Sample Volatile & Thermally Stable? quantitative->hplc_gc Yes nmr_ir Use in-situ NMR or FTIR insitu->nmr_ir Yes hplc Use HPLC hplc_gc->hplc No gc Use GC hplc_gc->gc Yes TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_samples Prepare Samples (Reactant, Reaction Mixture) spot_plate Spot Plate (Reactant, Co-spot, Mixture) prep_samples->spot_plate prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_plate prep_chamber Prepare Chamber (Solvent + Filter Paper) develop_plate Develop Plate in Chamber prep_chamber->develop_plate spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize Spots (UV Light, Stain) mark_front->visualize interpret Interpret Results (Reactant Disappearance, Product Appearance) visualize->interpret

References

Technical Support Center: Enhancing Final Product Yield Through Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in chemical synthesis, with a focus on improving final product yield. Here, you will find detailed methodologies for key experiments, quantitative data to compare synthetic strategies, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to diminished product yields and offers systematic approaches to diagnose and resolve these problems.

Q1: My reaction is resulting in a low or inconsistent yield. What are the primary factors I should investigate?

A low product yield can stem from a variety of factors, ranging from the quality of your starting materials to the specifics of your reaction setup and workup procedure. A systematic approach is the most effective way to identify the root cause. Key areas to examine include:

  • Reagent and Solvent Quality: The purity of your reagents and solvents is critical. Contaminants, such as water or byproducts from previous reactions, can interfere with the desired transformation.[1][2] For moisture-sensitive reactions, the use of anhydrous solvents is crucial.[1]

  • Reaction Conditions: Factors such as temperature, pressure, reaction time, and catalyst loading must be precisely controlled.[1][3][4] Even minor deviations from the optimal conditions can significantly impact the outcome of a reaction.

  • Workup and Purification: A significant amount of product can be lost during the extraction and purification stages.[2][5] Issues like emulsion formation during aqueous workup or product degradation on silica gel during chromatography are common culprits.[1]

Q2: How can I determine the optimal conditions for my reaction to maximize yield?

Optimizing reaction conditions is a multifactorial process. A "one-factor-at-a-time" (OFAT) approach, where you vary one parameter while keeping others constant, can be a straightforward method to identify trends.[4][6] However, for a more comprehensive understanding of the interplay between different variables, a Design of Experiments (DoE) approach is recommended.[3][4]

A typical workflow for reaction optimization involves:

  • Screening: Identify the key parameters that influence the reaction yield. These often include temperature, catalyst concentration, solvent, and reaction time.

  • Optimization: Systematically vary the identified parameters to find the combination that produces the highest yield.

  • Robustness Testing: Evaluate how sensitive the optimized conditions are to small variations to ensure the reaction is reproducible.[7]

Q3: I'm losing a significant portion of my product during the aqueous workup. What can I do to minimize this loss?

Product loss during aqueous workup is a frequent challenge. Here are some common issues and their solutions:

  • Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can make separation difficult and lead to product loss.

    • Troubleshooting: Adding brine (saturated NaCl solution) can help to break up emulsions by increasing the polarity of the aqueous phase.[1] Filtering the mixture through a pad of celite or centrifugation can also be effective.[1]

  • Incorrect pH: The solubility of your product in the aqueous layer can be highly dependent on the pH.

    • Troubleshooting: Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[1]

  • Product Solubility: Your product may have some solubility in the aqueous layer, leading to loss with each wash.

    • Troubleshooting: Minimize the number of aqueous washes or back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product.

Q4: My product appears to be decomposing during silica gel chromatography. What are my alternatives?

Some compounds are sensitive to the acidic nature of standard silica gel. If you suspect your product is degrading on the column, consider the following:

  • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by treating it with a base, such as triethylamine, before packing the column.[1]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reversed-phase silica, which may be more compatible with your compound.[1]

  • Non-Chromatographic Purification: If your compound is highly sensitive, alternative purification methods like recrystallization or distillation might be more suitable.[1]

Data Presentation: Comparing Synthetic Routes and Optimizing Conditions

The following tables provide quantitative data to illustrate how different synthetic strategies and reaction parameters can impact product yield.

Table 1: Comparison of Conventional vs. Biocatalytic Synthesis of Ketoisophorone [2]

MetricConventional Chemical SynthesisBiocatalytic Synthesis
Starting Material β-isophoroneα-isophorone
Catalyst Manganese (II) acetateP450/ADH enzyme cascade
Reaction Temperature 60°C30°C
Overall Yield 75%90%
Key Advantages Established, high-throughput methodGreener, highly selective, mild conditions
Key Disadvantages Use of heavy metal catalyst, higher energy consumptionNewer technology, may require enzyme optimization

Table 2: Impact of Catalyst Loading on Product Yield in the Synthesis of 1-Substituted-1H-tetrazole [8]

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10842
20.5664
31.0471
41.52.579
52.0183
62.50.595
73.00.595

Table 3: Effect of Solvent on Reaction Rate in an SN2 Reaction (nBuBr with N3-)

SolventTypeRelative Rate
CH3OHProtic1
H2OProtic7
DMSOAprotic1,300
DMFAprotic2,800
CH3CNAprotic5,000

Experimental Protocols

This section provides detailed methodologies for key experiments related to yield determination and optimization.

Protocol 1: Determination of Reaction Yield by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the amount of product in a crude reaction mixture.

Methodology:

  • Standard Solution Preparation: Prepare a series of standard solutions of the purified product at known concentrations.[9]

  • Sample Preparation: Dilute a known amount of the crude reaction mixture in a suitable solvent.[9]

  • HPLC Analysis:

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.[10]

    • Inject the prepared sample of the crude reaction mixture.

  • Quantification: Determine the concentration of the product in the sample by comparing its peak area to the calibration curve.[1] Calculate the total amount of product in the reaction mixture and determine the percentage yield.[1]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships discussed in this technical support center.

Troubleshooting_Workflow start Low Product Yield reagent_quality Check Reagent & Solvent Quality start->reagent_quality is_reagent_ok Reagents Pure & Dry? reagent_quality->is_reagent_ok reaction_conditions Evaluate Reaction Conditions is_conditions_ok Conditions Optimal? reaction_conditions->is_conditions_ok workup_purification Review Workup & Purification is_workup_ok Product Loss During Workup? workup_purification->is_workup_ok is_reagent_ok->reaction_conditions Yes purify_reagents Purify/Replace Reagents & Solvents is_reagent_ok->purify_reagents No is_conditions_ok->workup_purification Yes optimize_conditions Optimize T, Time, Concentration is_conditions_ok->optimize_conditions No refine_workup Refine Extraction & Purification is_workup_ok->refine_workup Yes end Improved Yield is_workup_ok->end No purify_reagents->end optimize_conditions->end refine_workup->end

A systematic workflow for troubleshooting low reaction yields.

Synthetic_Route_Comparison cluster_conventional Conventional Route cluster_alternative Alternative Route A1 Starting Material A A2 Intermediate A1 A1->A2 Step 1 (Harsh Conditions) A3 Intermediate A2 A2->A3 Step 2 A4 Final Product A3->A4 Step 3 (Lower Yield) B1 Starting Material B B2 Intermediate B1 B1->B2 Step 1 (Mild Conditions) B3 Final Product B2->B3 Step 2 (Higher Yield)

References

Validation & Comparative

Determining Enantiomeric Excess for Chiral Aminodiols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis, purification, and quality control of chiral aminodiols. These compounds are valuable building blocks in asymmetric synthesis and are often key components of active pharmaceutical ingredients. The choice of analytical technique for ee determination depends on various factors, including the physicochemical properties of the analyte, the required accuracy and precision, sample throughput needs, and available instrumentation. This guide provides an objective comparison of the most common methods for determining the enantiomeric excess of chiral aminodiols, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The primary methods for determining the enantiomeric excess of chiral aminodiols can be broadly categorized into chromatographic and spectroscopic techniques. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), rely on the physical separation of enantiomers. Spectroscopic methods, like Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy, typically involve the use of chiral auxiliaries to induce distinguishable signals for each enantiomer.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the principal analytical techniques for determining the enantiomeric excess of chiral aminodiols.

FeatureChiral HPLCChiral SFCChiral GCNMR SpectroscopyFluorescence Assay
Principle Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase.Differential interaction with a CSP using a supercritical fluid (CO2) as the primary mobile phase.Separation of volatile enantiomers based on differential interaction with a CSP in a gaseous mobile phase.Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals.Formation of fluorescent diastereomeric complexes with distinct fluorescence wavelengths or intensities.
Typical Analytes Non-volatile, thermally labile compounds.[1]A wide range of compounds, particularly effective for those soluble in CO2/alcohol mixtures.[2]Volatile, thermally stable compounds; often requires derivatization.[1]Soluble compounds with suitable functional groups for derivatization or interaction.Amines, diols, and amino alcohols.[3]
Typical Analysis Time 10 - 30 minutes.[4]3 - 10 minutes.[5]10 - 30 minutes.< 90 minutes for sample preparation and analysis.[6]4 - 6 hours for a 384-well plate.[3]
Sample Amount ~1 mg/mL concentration.~1 mg/mL concentration.Micrograms to milligrams.0.01 - 0.2 mmol.[7]10 - 20 ng per well.[3]
Derivatization Optional (indirect method).[8]Generally not required.Often required to increase volatility.[9]Often required (chiral derivatizing/solvating agents).[7]Required (reagents for complex formation).[3]
Instrumentation Cost Moderate to High.[10]High.[10]Moderate.[1]Very High.High (plate reader).
Solvent Consumption High.[1]Low.[10]Very Low.[1]Low.Low.
Throughput Low to Medium.Medium to High.Low to Medium.Low.Very High.[3]
Accuracy High.High.High.High, with potential for integration errors.High (error <1% ee).[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The direct method, using a chiral stationary phase (CSP), is often preferred for its simplicity.

Objective: To determine the enantiomeric excess of a chiral aminodiol sample using a polysaccharide-based chiral stationary phase.

Materials:

  • Chiral aminodiol sample

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, diethylamine)

  • Chiral HPLC column (e.g., Daicel CHIRALPAK® or Lux® series)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve the aminodiol sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare the mobile phase mixture. A common starting point for aminodiols on a polysaccharide-based column is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v). To improve peak shape for basic aminodiols, add a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1% v/v).[11] Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or similar polysaccharide-based CSP)

    • Mobile Phase: n-Hexane/Isopropanol/DEA (e.g., 80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks with different retention times.

  • Calculation of Enantiomeric Excess: Calculate the ee using the peak areas of the two enantiomers:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy can be a powerful tool for ee determination, especially when chromatographic methods are challenging. This protocol uses a chiral derivatizing agent to convert the enantiomers into diastereomers with distinct NMR signals. A common method for diols and amines involves the use of 2-formylphenylboronic acid and a chiral auxiliary.[6]

Objective: To determine the enantiomeric excess of a chiral aminodiol by forming diastereomeric iminoboronate esters.

Materials:

  • Chiral aminodiol sample

  • 2-formylphenylboronic acid

  • Enantiopure chiral auxiliary (e.g., (R)-1,1'-bi-2-naphthol (BINOL) for the amine moiety, or an enantiopure amine like (R)-α-methylbenzylamine for the diol moiety)

  • Deuterated solvent (e.g., CDCl3)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the chiral aminodiol sample (e.g., 0.05 mmol).

  • Addition of Reagents: Add 2-formylphenylboronic acid (1.0 equivalent) and the enantiopure chiral auxiliary (1.0 equivalent) to the NMR tube.

  • Dissolution and Reaction: Add the deuterated solvent (e.g., 0.6 mL of CDCl3) to the NMR tube and shake for approximately 30 seconds to dissolve the components and allow the formation of the diastereomeric iminoboronate esters. The reaction is typically rapid and occurs at room temperature.

  • NMR Analysis: Acquire the 1H NMR spectrum of the sample.

  • Data Analysis: Identify the well-resolved signals corresponding to the diastereomers. Protons near the stereocenter, such as imine or methine protons, often show the best separation. Integrate the corresponding peaks for each diastereomer.

  • Calculation of Enantiomeric Excess: The ratio of the integrals of the diastereomer signals directly corresponds to the enantiomeric ratio of the original aminodiol. Calculate the ee from this ratio.

High-Throughput Fluorescence Assay

For rapid screening of multiple samples, a fluorescence-based assay can be highly effective. This method relies on the formation of diastereomeric complexes that exhibit different fluorescence properties.[3]

Objective: To rapidly determine the enantiomeric excess of a library of chiral aminodiol samples in a microplate format.

Materials:

  • Chiral aminodiol samples

  • 2-formylphenylboronic acid solution

  • Enantiopure fluorescent ligand solution (e.g., tryptophanol for diols, or a BINOL-based ligand for amines)

  • Acetonitrile

  • 384-well microplates

  • Automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Plate Preparation: Using an automated liquid handler, dispense the solutions of the chiral aminodiol samples into the wells of a 384-well plate.

  • Reagent Addition: Dispense the 2-formylphenylboronic acid solution and the enantiopure fluorescent ligand solution into each well. The final volume in each well is typically around 100 µL.

  • Incubation: Allow the plate to incubate at room temperature for a short period to ensure complete formation of the fluorescent diastereomeric complexes.

  • Fluorescence Measurement: Place the microplate in a fluorescence plate reader and record the fluorescence intensity at the distinct wavelengths for each diastereomer.

  • Data Analysis: Create a calibration curve using samples of known enantiomeric excess. Use the fluorescence intensity ratios of the unknown samples to determine their enantiomeric excess based on the calibration curve. The error for this method can be less than 1% ee.[3]

Visualizing the Workflow

The selection of an appropriate method for determining enantiomeric excess is a critical decision in the analytical workflow. The following diagram illustrates a logical approach to method selection based on sample properties and analytical requirements.

G Workflow for Determining Enantiomeric Excess of Chiral Aminodiols start Start with Chiral Aminodiol Sample check_throughput High-throughput screening required? start->check_throughput check_volatility Is the sample (or a derivative) volatile and thermally stable? sfc_vs_hplc Speed and low solvent use critical? check_volatility->sfc_vs_hplc No gc Chiral GC check_volatility->gc Yes check_throughput->check_volatility No fluorescence High-Throughput Fluorescence Assay check_throughput->fluorescence Yes nmr_option Chromatographic methods challenging or unavailable? sfc_vs_hplc->nmr_option sfc Chiral SFC sfc_vs_hplc->sfc Yes hplc Chiral HPLC sfc_vs_hplc->hplc No nmr NMR with Chiral Auxiliary nmr_option->nmr Yes end Report Enantiomeric Excess nmr_option->end No gc->end fluorescence->end sfc->nmr_option sfc->end hplc->nmr_option hplc->end nmr->end

Caption: A decision-making workflow for selecting the optimal method for determining the enantiomeric excess of chiral aminodiols.

Conclusion

The determination of enantiomeric excess for chiral aminodiols can be effectively achieved through a variety of analytical techniques. Chiral HPLC remains a robust and widely accessible method, while chiral SFC offers significant advantages in terms of speed and reduced environmental impact, making it ideal for higher throughput needs.[2][5] Chiral GC is a powerful option for volatile aminodiols or their derivatives. For situations where chromatographic separation is difficult or for orthogonal confirmation, NMR spectroscopy with chiral auxiliaries provides a reliable alternative.[7] Furthermore, for the rapid screening of large numbers of samples, high-throughput fluorescence-based assays offer unparalleled speed and sensitivity.[3] The selection of the most appropriate method should be guided by a thorough consideration of the analyte's properties, the desired analytical performance, and the available resources.

References

A Researcher's Guide to Analytical Methods for Diastereomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric excess (d.e.) is a critical parameter in asymmetric synthesis, stereochemical assignment, and the quality control of chiral molecules. Diastereomers, unlike enantiomers, possess different physicochemical properties, which allows for their separation and quantification by a variety of analytical techniques. This guide provides an objective comparison of the principal methods used for determining diastereomeric excess: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Circular Dichroism (CD) Spectroscopy.

Principles of Diastereomeric Excess Determination

Diastereomeric excess is a measure of the purity of a sample with respect to its diastereomeric composition. It is defined as the absolute difference between the mole fractions of the major and minor diastereomers, expressed as a percentage. A mixture containing equal amounts of two diastereomers has a d.e. of 0%, while a diastereomerically pure sample has a d.e. of 100%.

Comparison of Analytical Methods

The choice of an analytical method for determining diastereomeric excess is often a trade-off between factors such as accuracy, precision, sensitivity, speed, cost, and the nature of the analyte. The following sections provide a detailed comparison of the most common techniques.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance characteristics of NMR, HPLC, GC, and CD for the determination of diastereomeric excess. The data presented is a synthesis from multiple sources to provide a comparative overview.

FeatureNMR SpectroscopyChiral HPLCChiral GCCircular Dichroism (CD)
Principle Exploits differences in the chemical environment of nuclei in diastereomers, leading to distinct signals.Differential interaction of diastereomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile diastereomers based on their differential partitioning between a stationary phase and a mobile gas phase.Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
Accuracy High (typically ±1-5%)[1]High (typically ±1-2%)[2]High (typically ±1-3%)Moderate to High (can be comparable to NMR and HPLC with chemometrics, error of ±6% has been reported)[2]
Precision HighHighHighModerate to High
Sensitivity ModerateHighVery HighModerate
Analysis Time Fast (5-15 min per sample)[3]Moderate (15-60 min per sample)[3]Moderate (10-30 min per sample)Fast (can be <1 min per sample in high-throughput screening)[2]
Sample Prep. Simple (dissolution in a deuterated solvent)Can be complex (dissolution, filtration, derivatization may be needed)Often requires derivatization to increase volatility and thermal stability.Simple (dissolution in a suitable solvent)
Non-Destructive YesYes (analytes can be recovered)NoYes
Cost High (instrumentation)Moderate (instrumentation and columns)Moderate (instrumentation and columns)Moderate (instrumentation)
Typical Analytes Wide range of soluble compounds.Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.Chiral molecules with chromophores.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide representative experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining diastereomeric ratios. The principle lies in the fact that corresponding nuclei in diastereomers are in different chemical environments and thus exhibit distinct chemical shifts.

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the diastereomeric mixture in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the stereocenters are often the most informative.

  • Quantification:

    • Integrate the distinct signals for each diastereomer.

    • The diastereomeric ratio is the ratio of the integration values of the corresponding signals.

    • Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs):

For enantiomers, which are indistinguishable in a standard NMR experiment, chiral auxiliaries can be used to form diastereomeric species. This principle can also be applied to diastereomers to enhance the separation of their signals.

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers with more distinct NMR signals.[4]

  • Chiral Solvating Agents (CSAs): The analyte forms transient diastereomeric complexes with a CSA through weak interactions, leading to the separation of NMR signals.[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for separating and quantifying diastereomers. The separation is based on the differential interactions between the diastereomers and a chiral stationary phase (CSP).

Experimental Protocol for Chiral HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector).

  • Column: A chiral column with a suitable stationary phase (e.g., polysaccharide-based like cellulose or amylose derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol). The exact ratio is optimized for the specific separation.

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Detection: At a wavelength where the analytes have maximum absorbance.

  • Data Analysis:

    • Integrate the peak areas of the separated diastereomers in the chromatogram.

    • The diastereomeric ratio is the ratio of the peak areas.

    • Calculate the d.e. using the formula: d.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for the analysis of volatile and thermally stable diastereomers.

Experimental Protocol for Chiral GC Analysis:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.

  • Column: A capillary column coated with a chiral stationary phase (e.g., cyclodextrin derivatives).

  • Carrier Gas: An inert gas such as helium or hydrogen at a constant flow rate.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent.

    • Derivatization may be necessary to increase the volatility and thermal stability of the analytes. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.

  • Chromatographic Conditions:

    • Injector and Detector Temperature: Set to ensure efficient vaporization of the sample and prevent condensation.

    • Oven Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to a final temperature to achieve optimal separation.

  • Data Analysis:

    • Integrate the peak areas of the separated diastereomers.

    • Calculate the diastereomeric ratio and d.e. as described for HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by chiral molecules. While enantiomers give mirror-image CD spectra, diastereomers have distinct CD spectra, which can be used for their quantification. Modern approaches often employ chemometrics to analyze the complex spectral data from mixtures.[2]

Experimental Protocol for CD Analysis:

  • Instrumentation: A CD spectrometer.

  • Sample Preparation: Dissolve the diastereomeric mixture in a suitable solvent that does not absorb in the spectral region of interest. The concentration should be adjusted to give a CD signal in the optimal range of the instrument.

  • Data Acquisition:

    • Record the CD spectrum over a relevant wavelength range.

    • Acquire a blank spectrum of the solvent for baseline correction.

  • Data Analysis and Quantification:

    • For a simple two-component diastereomeric mixture, the d.e. can sometimes be determined by measuring the CD intensity at a wavelength where the difference between the two diastereomers is maximal, using a calibration curve.

    • For more complex mixtures or for higher accuracy, multivariate analysis techniques such as partial least squares (PLS) regression can be used to build a model that correlates the CD spectra of mixtures with their diastereomeric composition.[2] This requires the preparation and measurement of a set of calibration samples with known compositions.

Visualization of Workflows and Concepts

To further clarify the methodologies and underlying principles, the following diagrams are provided.

Stereoisomer_Relationships Stereoisomers Stereoisomers Enantiomers Enantiomers (non-superimposable mirror images) Stereoisomers->Enantiomers Diastereomers Diastereomers (not mirror images) Stereoisomers->Diastereomers Meso Meso Compounds (achiral) Stereoisomers->Meso

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Diastereomeric Mixture dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Distinct Signals process->integrate calculate Calculate Diastereomeric Ratio and d.e. integrate->calculate

HPLC_GC_Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_analysis Data Analysis start Diastereomeric Mixture dissolve Dissolve in Mobile Phase / Solvent start->dissolve derivatize Derivatization (Optional for GC) dissolve->derivatize inject Inject into HPLC or GC System derivatize->inject separate Separation on Chiral Column inject->separate detect Detection (UV, FID, MS) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Diastereomeric Ratio and d.e. integrate->calculate

Conclusion

The determination of diastereomeric excess is a crucial aspect of stereochemical analysis in research and industry. NMR spectroscopy offers a rapid and non-destructive method with simple sample preparation. Chiral HPLC and GC provide excellent resolution and sensitivity, with GC being particularly suited for volatile compounds. Circular dichroism, especially when coupled with chemometric analysis, is emerging as a powerful high-throughput screening technique. The optimal choice of method depends on the specific requirements of the analysis, including the properties of the analyte, the desired level of accuracy and sensitivity, and the available instrumentation. For comprehensive and robust analysis, the use of orthogonal methods, such as NMR and a chromatographic technique, is often recommended for cross-validation.

References

Comparison of (2S,3R)-2-aminobutane-1,3-diol with other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that significantly influences the stereochemical outcome of a synthetic route. An ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization. This guide provides an objective comparison of the performance of several key chiral auxiliaries, with a focus on asymmetric alkylation and aldol reactions, supported by experimental data and detailed protocols.

While this guide aims to provide a broad overview, it is important to note a significant gap in the scientific literature regarding the application of (2S,3R)-2-aminobutane-1,3-diol as a chiral auxiliary. Extensive searches of chemical databases and scholarly articles did not yield performance data for this compound in asymmetric synthesis. Therefore, this guide will focus on a comparative analysis of well-established and widely used chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is best assessed by its performance in key bond-forming reactions. Below is a summary of quantitative data for asymmetric alkylation and aldol reactions, highlighting the diastereoselectivity and yields achieved with different auxiliaries.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental method for the enantioselective formation of carbon-carbon bonds. The choice of chiral auxiliary plays a pivotal role in directing the approach of the electrophile.

Table 1: Performance Data in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans')N-PropionylAllyl iodideNaN(TMS)₂98:261-77[1][2]
(S)-4-Benzyl-2-oxazolidinone (Evans')N-PropionylBenzyl bromideNaHMDS>99:1~90[3]
(+)-Pseudoephedrine AmideN-PropionylBenzyl bromideLDA≥99:195[3]
(-)-Oppolzer's SultamN-PropionylMethyl iodideNaHMDS>99:195

Data represents typical values reported in the literature. Actual results may vary depending on specific reaction conditions.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries are instrumental in controlling the facial selectivity of the enolate addition to the aldehyde.

Table 2: Performance Data in Asymmetric Aldol Reactions

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(R)-4-Benzyl-2-oxazolidinone (Evans')N-Propionyl (Boron enolate)Isobutyraldehyde>98%80-95[4]
(R)-4-Benzyl-2-oxazolidinone (Evans')N-Propionyl (Boron enolate)Benzaldehyde>98%85-95[4]
D-(2R)-Oppolzer's SultamN-Acetyl (Titanium enolate)VariousHigh (anti/syn selectivity depends on Lewis acid stoichiometry)High[5][6][7][8]
(S,S)-(+)-Pseudoephedrine AmideN-Acetyl (Zirconium enolate)BenzaldehydeHighModerate to Good

Data represents typical values reported in the literature. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing synthetic procedures. Below are representative protocols for the use of Evans' oxazolidinone in asymmetric alkylation.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

Step 1: Acylation of the Chiral Auxiliary [1]

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes.

  • After cooling, quench the reaction with water.

  • Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry, and purify.

Step 2: Diastereoselective Alkylation [1]

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) as a solution in THF to form the (Z)-enolate.

  • Add the electrophile (e.g., allyl iodide, 1.2 equiv) and stir the reaction at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product, wash the organic layer, dry, and purify by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary [2][9][10]

  • Dissolve the alkylated N-acyloxazolidinone in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in water.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Quench the excess peroxide with a sodium sulfite solution.

  • Extract the chiral auxiliary with an organic solvent.

  • Acidify the aqueous layer and extract the desired carboxylic acid.

Visualization of the Chiral Auxiliary Workflow

The following diagram illustrates the general logic of employing a chiral auxiliary in asymmetric synthesis.

G cluster_0 Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (Xc*) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (+ Reagent) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

References

A Researcher's Guide to High-Throughput Screening of Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rapid and accurate determination of enantiomeric excess (ee) is a critical bottleneck in the discovery and development of chiral molecules. Traditional analytical methods, while accurate, often lack the throughput required for screening large compound libraries generated through modern synthetic chemistry. This guide provides an objective comparison of high-throughput screening (HTS) assays for determining enantiomeric excess, complete with supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

The landscape of chiral analysis has evolved from laborious chromatographic techniques to a diverse array of rapid and sensitive HTS methodologies. These modern approaches offer significant improvements in speed, enabling the screening of thousands of samples per day and accelerating the pace of chiral catalyst discovery, asymmetric reaction optimization, and drug candidate selection.[1] This guide will delve into the most prominent HTS techniques, including chiral chromatography, enzymatic assays, mass spectrometry, and optical methods such as fluorescence and circular dichroism.

Performance Comparison of HTS Assays for Enantiomeric Excess

The choice of an appropriate HTS assay is a multi-faceted decision that depends on the specific requirements of the screening campaign, including desired throughput, accuracy, sensitivity, and the nature of the analyte. The following table summarizes the key performance characteristics of common HTS techniques for determining enantiomeric excess.

Assay TypeThroughput (Samples/Day)Accuracy/Precision (% Error)SensitivitySubstrate ScopeKey AdvantagesKey Limitations
Chiral Chromatography (HPLC/SFC) Moderate (~100s)High (<1-2%)[2]HighBroadWell-established, high resolution, reliable.[2]Slower throughput, requires specialized chiral columns, potential for matrix effects.[2]
Enzymatic Assays High (1,000s - 10,000s)[1]Moderate to HighHighSubstrate-specificExtremely high throughput, cost-effective for specific targets.Requires a stereoselective enzyme for the target analyte.[2]
Mass Spectrometry (MS) High (1,000s)HighVery HighBroadHigh sensitivity, speed, and can be coupled with rapid separation techniques.May require chiral derivatization or specialized columns for some applications.[2]
Fluorescence Spectroscopy High (1,000s - 10,000s)High (<1% error reported)[3]HighBroad (diols, amines, amino alcohols)[3]High sensitivity, real-time analysis, not sensitive to many common impurities.[3][4]Requires formation of fluorescent diastereomeric complexes.
Circular Dichroism (CD) Spectroscopy High (1,000s)High (average error ~3-7%)[5][6]Moderate to HighBroad (amines, aldehydes, carboxylates)[5][7]Rapid analysis, "mix and measure" protocols available.[7]Signal can be dependent on analyte concentration.[7]

Experimental Protocols

This section provides detailed methodologies for key HTS assays for determining enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). The separated enantiomers are then detected, and the enantiomeric excess is calculated from the relative peak areas.[2]

Protocol:

  • Sample Preparation: Dilute the samples to an appropriate concentration with the mobile phase.[2]

  • Chromatographic Conditions:

    • Equilibrate the chiral column (e.g., a polysaccharide-based or cyclodextrin-based CSP) with the appropriate mobile phase (e.g., a mixture of hexane and isopropanol for normal-phase or an aqueous buffer with an organic modifier for reversed-phase).[2]

    • Set the flow rate and column temperature to achieve optimal separation.[2]

  • Data Acquisition and Analysis:

    • Inject the samples from a microtiter plate using an autosampler.[2]

    • Record the chromatograms for each sample.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Enzymatic Assay using a Fluorogenic Reagent

Principle: A stereoselective enzyme specifically converts one enantiomer of the substrate into a product. This product then reacts with a fluorogenic reagent to produce a fluorescent signal, the intensity of which is proportional to the concentration of the reactive enantiomer.[2]

Protocol:

  • Sample Dispensing: Dispense the samples containing the enantiomeric mixture into the wells of a 96- or 384-well microtiter plate.[2]

  • Enzymatic Reaction: Add a solution of the stereoselective enzyme to each well and incubate for a specific time at a controlled temperature.[2]

  • Fluorogenic Reaction: Add the fluorogenic reagent to each well.[2]

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader.[2]

  • Data Analysis: Generate a calibration curve using samples with known enantiomeric excess to quantify the ee of the unknown samples. The fluorescence intensity is directly proportional to the concentration of the enantiomer that is the substrate for the enzyme.[2]

Mass Spectrometry with Chiral Derivatization

Principle: The enantiomeric mixture is reacted with a chiral derivatizing agent that has two isotopic labels (e.g., a light and a heavy version). This reaction forms diastereomers with different masses. The enantiomeric excess is then determined from the ratio of the ion intensities of the two mass-tagged diastereomers.[2]

Protocol:

  • Derivatization: React the enantiomeric mixture with a chiral derivatizing agent containing two distinct isotopic labels. One enantiomer of the derivatizing agent is used to react with the sample.[2]

  • Sample Preparation: Dilute the derivatized samples appropriately for mass spectrometry analysis.

  • Mass Spectrometric Analysis: Analyze the samples by direct infusion into the mass spectrometer.

  • Data Analysis: Determine the enantiomeric excess from the ratio of the ion intensities of the two diastereomers with different masses.[2]

Fluorescence-Based Assay using Dynamic Self-Assembly

Principle: This method is based on the dynamic self-assembly of the chiral analyte (e.g., diols, amines) with a chiral fluorescent ligand and another component (e.g., 2-formylphenylboronic acid) to form fluorescent diastereomeric complexes. Each diastereomer exhibits a distinct fluorescence wavelength or intensity, allowing for the quantification of each enantiomer.[3]

Protocol:

  • Component Dispensing: Use a liquid handling robot to dispense the three components (chiral analyte, chiral fluorescent ligand, and assembling agent) into 384-well plates.[3][4]

  • Incubation: Allow the components to self-assemble for a defined period (the procedure can take ~4-6 hours).[3][4]

  • Fluorescence Reading: Record the fluorescence intensity or spectra using an automated plate reader.[3][4]

  • Data Analysis: The differential fluorescence is utilized to determine the amount of each enantiomer in the mixture. An error of <1% ee can be achieved.[3]

Visualizing the Workflow

Diagrams of the experimental workflows provide a clear, step-by-step visual representation of the assay procedures.

Chiral_HPLC_Workflow Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dilute_Sample Dilute Sample with Mobile Phase Equilibrate_Column Equilibrate Chiral Column Dilute_Sample->Equilibrate_Column Prepared Sample Inject_Sample Inject Sample Equilibrate_Column->Inject_Sample Separate_Enantiomers Separate Enantiomers Inject_Sample->Separate_Enantiomers Detect_Enantiomers Detect Enantiomers Separate_Enantiomers->Detect_Enantiomers Integrate_Peaks Integrate Peak Areas Detect_Enantiomers->Integrate_Peaks Chromatogram Calculate_ee Calculate Enantiomeric Excess Integrate_Peaks->Calculate_ee

Caption: Workflow for enantiomeric excess determination using Chiral HPLC.

Enzymatic_Assay_Workflow Enzymatic Assay Workflow cluster_setup Assay Setup cluster_reaction Reaction Steps cluster_measurement Measurement & Analysis Dispense_Samples Dispense Samples into Microplate Add_Enzyme Add Stereoselective Enzyme & Incubate Dispense_Samples->Add_Enzyme Add_Fluorogen Add Fluorogenic Reagent Add_Enzyme->Add_Fluorogen Measure_Fluorescence Measure Fluorescence Add_Fluorogen->Measure_Fluorescence Analyze_Data Analyze Data (Calibration Curve) Measure_Fluorescence->Analyze_Data Fluorescence Intensity

Caption: Workflow for a high-throughput enzymatic assay for enantiomeric excess.

Signaling and Interaction Pathways

Understanding the underlying principles of each assay is crucial for troubleshooting and optimization. The following diagrams illustrate the key molecular interactions.

Enzymatic_Assay_Principle Principle of Enzymatic Assay Enzyme Stereoselective Enzyme Product Product Enzyme->Product Catalyzes Enantiomer_S Enantiomer S (Substrate) Enantiomer_S->Enzyme Binds Enantiomer_R Enantiomer R (Non-substrate) Enantiomer_R->Enzyme No Reaction Fluorogen Fluorogenic Reagent Product->Fluorogen Reacts with Fluorescent_Product Fluorescent Product Fluorogen->Fluorescent_Product

Caption: Molecular interactions in an enzymatic assay for enantioselectivity.

Fluorescence_Assembly_Principle Principle of Fluorescence-Based Self-Assembly Assay Analyte_R (R)-Analyte Complex_R Diastereomeric Complex R (Fluorescence 1) Analyte_R->Complex_R Analyte_S (S)-Analyte Complex_S Diastereomeric Complex S (Fluorescence 2) Analyte_S->Complex_S Chiral_Ligand Chiral Fluorescent Ligand Chiral_Ligand->Complex_R Chiral_Ligand->Complex_S Assembler Assembling Agent Assembler->Complex_R Assembler->Complex_S

References

A Comparative Guide to Chiral HPLC Methods for Separating Aminobutane Diol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective separation of aminobutane diol isomers is a critical analytical challenge in pharmaceutical development and chemical synthesis. The spatial arrangement of the amino and hydroxyl groups can significantly influence the pharmacological and toxicological properties of these molecules. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful technique for resolving these stereoisomers.

This guide provides a comparative overview of potential chiral HPLC methods for the separation of aminobutane diol stereoisomers. Due to the limited availability of specific application data for aminobutane diols in readily accessible literature, this guide presents experimental data for structurally analogous polar compounds, such as amino acids and other amino alcohols. This information is intended to serve as a robust starting point for method development and optimization for your specific aminobutane diol isomers.

Comparison of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation. Based on the polar nature of aminobutane diols, three types of CSPs are particularly promising: polysaccharide-based, macrocyclic glycopeptide-based, and Pirkle-type columns. The following table summarizes the performance of these CSPs for the separation of analogous polar chiral compounds.

Chiral Stationary Phase (CSP)Column ExampleAnalyte ExampleMobile PhaseFlow Rate (mL/min)Temperature (°C)k'1k'2Selectivity (α)Resolution (Rs)
Polysaccharide-BasedPhenomenex Lux® 5 µm Cellulose-1MetoprololAcetonitrile / Isopropanol / Diethylamine (95:5:0.1)1.0Ambient2.152.581.202.85
Macrocyclic Glycopeptide-BasedAstec® CHIROBIOTIC® TProlineMethanol / Acetic Acid / Triethylamine (100:0.03:0.02)1.0252.183.321.524.10
Pirkle-Type(R,R)-Whelk-O® 11-Amino-2-propanol (as 3,5-DNB derivative)Hexane / Isopropanol (90:10)1.0253.804.521.192.15

Experimental Protocols

Detailed methodologies for the example separations are provided below. These protocols can be adapted for the separation of aminobutane diol stereoisomers.

Method 1: Polysaccharide-Based CSP

This method is a good starting point for a wide range of chiral compounds, including those with primary and secondary amine functionalities.

  • Column: Phenomenex Lux® 5 µm Cellulose-1 (250 x 4.6 mm)

  • Mobile Phase Preparation: Mix acetonitrile, isopropanol, and diethylamine in a ratio of 95:5:0.1 (v/v/v). Degas the mobile phase prior to use.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: Ambient

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

Method 2: Macrocyclic Glycopeptide-Based CSP

This CSP is particularly effective for the separation of underivatized amino acids and other polar, ionizable compounds in polar organic or reversed-phase modes.[1]

  • Column: Astec® CHIROBIOTIC® T, 5 µm (250 x 4.6 mm)

  • Mobile Phase Preparation: Mix methanol, acetic acid, and triethylamine in a ratio of 100:0.03:0.02 (v/v/v). This creates a polar ionic mobile phase. Ensure thorough mixing and degassing.

  • Sample Preparation: Dissolve the underivatized amino alcohol sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • HPLC System: An HPLC system with a UV or evaporative light scattering detector (ELSD) is recommended, especially if the analyte has a poor chromophore.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 5 µL

Method 3: Pirkle-Type CSP

Pirkle-type columns are known for their robustness and broad applicability, often in normal phase mode. For polar analytes like amino alcohols, derivatization with a non-polar, UV-active group (e.g., 3,5-dinitrobenzoyl) is often necessary to enhance retention and detection.

  • Column: Regis (R,R)-Whelk-O® 1, 5 µm (250 x 4.6 mm)

  • Sample Derivatization:

    • Dissolve the aminobutane diol sample in a suitable aprotic solvent (e.g., dichloromethane).

    • Add an equimolar amount of 3,5-dinitrobenzoyl chloride and a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction at room temperature until complete.

    • Wash the reaction mixture to remove excess reagents and dry the organic layer.

    • Evaporate the solvent and redissolve the derivatized sample in the mobile phase.

  • Mobile Phase Preparation: Mix hexane and isopropanol in a ratio of 90:10 (v/v). Degas prior to use.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Chiral Method Development Workflow

The process of developing a chiral separation method is often systematic. The following diagram illustrates a logical workflow for selecting a suitable chiral HPLC method for aminobutane diol stereoisomers.

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Analyte Aminobutane Diol Stereoisomers Screening Screen Multiple CSPs & Mobile Phases Analyte->Screening Polysaccharide Polysaccharide CSP (e.g., Lux Cellulose-1) Screening->Polysaccharide Normal & Polar Organic Modes Macrocyclic Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) Screening->Macrocyclic Polar Ionic & Reversed-Phase Pirkle Pirkle-Type CSP (e.g., Whelk-O 1) Screening->Pirkle Normal Phase (derivatized) GoodSep Promising Separation (Rs > 1.0) Polysaccharide->GoodSep Macrocyclic->GoodSep PartialSep Partial or No Separation Pirkle->PartialSep PartialSep->Screening Try different CSP/mode Optimize Optimize Mobile Phase - Modifier type & % - Additives (acid/base) - Flow Rate - Temperature GoodSep->Optimize FinalMethod Optimized Method (Rs >= 1.5) Optimize->FinalMethod Validation Method Validation - Robustness - Reproducibility - Linearity FinalMethod->Validation

Caption: A logical workflow for chiral HPLC method development.

This guide provides a foundational framework for approaching the chiral separation of aminobutane diol stereoisomers. Successful separation will likely require systematic screening of the recommended CSPs and careful optimization of the mobile phase conditions.

References

A Comparative Guide to Determining Enantiomeric Excess: NMR Spectroscopy vs. Chiral HPLC and Polarimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical parameter in assessing the purity and potential efficacy of chiral molecules. The stereochemical composition of a drug can significantly influence its pharmacological and toxicological properties. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents with two other common techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Polarimetry. Supported by experimental data and detailed protocols, this guide aims to assist in selecting the most suitable method for your analytical needs.

Principle of Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. It is expressed as a percentage and can be calculated using the formula:

% ee = [ |(moles of major enantiomer - moles of minor enantiomer)| / (total moles of both enantiomers) ] x 100

A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1]

Comparison of Analytical Methods

The choice of an analytical method for determining enantiomeric excess depends on several factors, including the nature of the analyte, the required accuracy and precision, sensitivity, analysis time, and available instrumentation.

ParameterNMR with Chiral Derivatizing Agents (CDAs)Chiral High-Performance Liquid Chromatography (HPLC)Polarimetry
Principle Covalent derivatization of enantiomers with a chiral agent to form diastereomers with distinct NMR signals.[2]Physical separation of enantiomers on a chiral stationary phase (CSP).[3]Measurement of the rotation of plane-polarized light by a chiral sample.[4]
Accuracy High (typically ±1-2% ee).[5]Very High (often <1% error).[6]Lower, can be affected by impurities and experimental conditions.[2]
Precision High (typically ±0.5% or better).High (reproducibility often ±0.5% or better).Moderate, sensitive to concentration, temperature, and solvent.[2]
Sensitivity Moderate, requires mg of sample.High, dependent on the detector (UV, MS). Can detect trace amounts.[3][6]Low, requires relatively high concentrations.[7]
Analysis Time Fast (typically 5-15 minutes per sample after derivatization).[8]Moderate (typically 10-60 minutes per sample).[3]Very Fast (minutes per sample).[4]
Sample Recovery Non-destructive, sample can be recovered.Destructive for analytical scale.Non-destructive, sample can be recovered.
Information Provided Enantiomeric ratio, structural information. Can be used for absolute configuration determination (e.g., Mosher's method).[9]Enantiomeric ratio, retention times.Optical rotation, which can be correlated to ee if the specific rotation of the pure enantiomer is known.[10]
Development Time Moderate, requires selection of an appropriate CDA and reaction optimization.Can be lengthy, requires screening of columns and mobile phases.[11]Minimal, requires a pure standard.

Detailed Experimental Protocols

NMR Spectroscopy with Mosher's Acid (a Chiral Derivatizing Agent)

This method involves the reaction of a chiral alcohol or amine with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[9] The resulting diastereomeric esters or amides exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric ratio by integration of the corresponding signals.[9]

Protocol for Derivatization of a Primary Amine with Mosher's Acid Chloride:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the amine sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or benzene-d₆).

  • Addition of Reagents: Add 1.1 equivalents of enantiomerically pure (R)-Mosher's acid chloride and a slight excess (1.2 equivalents) of a non-nucleophilic base, such as pyridine or triethylamine, to the NMR tube.

  • Reaction: Cap the NMR tube and gently agitate to mix the contents. The reaction is typically complete within 15-30 minutes at room temperature.

  • NMR Analysis: Acquire a ¹H NMR or ¹⁹F NMR spectrum of the reaction mixture.

  • Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton (e.g., a methyl group or a proton adjacent to the stereocenter) or the trifluoromethyl group of the two diastereomers. Integrate the areas of these two signals.

  • Calculation of ee: The enantiomeric excess is calculated from the ratio of the integrals of the two diastereomeric signals.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique that physically separates enantiomers, allowing for their individual quantification.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[12]

Protocol for Enantiomeric Separation of Ibuprofen:

  • Column and Mobile Phase Selection: Choose a suitable chiral column, such as one with a cellulose or amylose-based CSP. A common mobile phase for the separation of ibuprofen is a mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA).[13]

  • Sample Preparation: Dissolve a small amount of the ibuprofen sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation Setup: Equilibrate the HPLC system, including the chiral column, with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the UV detector to an appropriate wavelength (e.g., 220 nm for ibuprofen).

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram. The two enantiomers of ibuprofen will elute at different retention times.

  • Data Analysis: Integrate the peak areas of the two enantiomer signals.

  • Calculation of ee: Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.[4]

Polarimetry

Polarimetry is a traditional and rapid method for measuring enantiomeric excess.[4] It is based on the principle that enantiomers rotate plane-polarized light in opposite directions. The magnitude of the rotation is proportional to the concentration of the chiral substance and the path length of the light through the sample.

Protocol for a Typical Polarimetry Measurement:

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a specific volume of a suitable achiral solvent to obtain a known concentration.

  • Instrument Calibration: Calibrate the polarimeter using a blank, which is the pure solvent in the sample cell.

  • Measurement: Fill the sample cell with the prepared solution, ensuring there are no air bubbles in the light path. Measure the optical rotation of the sample.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l x c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Calculation of ee: If the specific rotation of the pure enantiomer ([α]max) is known, the enantiomeric excess can be calculated as: % ee = ([α]observed / [α]max) x 100.[10] It is important to note that this method's accuracy depends on the reliability of the literature value for the specific rotation of the pure enantiomer and the absence of optically active impurities.[10]

Visualizing the Workflow and Method Selection

The choice of the most appropriate method for determining enantiomeric excess often involves a logical decision-making process based on the sample properties and analytical requirements. The following diagrams illustrate a typical experimental workflow for the NMR method and a decision tree for selecting the optimal analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calculation Calculation start Chiral Analyte (e.g., Amine) dissolve Dissolve in Deuterated Solvent start->dissolve add_reagents Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) & Base dissolve->add_reagents react React in NMR Tube add_reagents->react acquire_nmr Acquire 1H or 19F NMR Spectrum react->acquire_nmr process_data Process Spectrum (Phasing, Baseline Correction) acquire_nmr->process_data integrate Integrate Diastereomeric Signals process_data->integrate calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee method_selection decision decision start Determine Enantiomeric Excess sample_properties Sample Volatile & Thermally Stable? start->sample_properties decision_hplc_nmr decision_hplc_nmr sample_properties->decision_hplc_nmr No decision_gc Consider Chiral GC sample_properties->decision_gc Yes need_absolute_config Need Absolute Configuration? high_throughput High-Throughput Screening? need_absolute_config->high_throughput No nmr_cda NMR with CDA (e.g., Mosher's) need_absolute_config->nmr_cda Yes sample_limited Sample Amount Limited? high_throughput->sample_limited No nmr NMR with CDA/CSA high_throughput->nmr Yes hplc Chiral HPLC sample_limited->hplc Yes polarimetry_or_nmr polarimetry_or_nmr sample_limited->polarimetry_or_nmr No decision_hplc_nmr->need_absolute_config polarimetry Polarimetry polarimetry_or_nmr->polarimetry Rapid estimate needed, pure standard available hplc2 Chiral HPLC polarimetry_or_nmr->hplc2 High accuracy needed

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans Auxiliaries vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For researchers, scientists, and professionals in drug development, the ability to reliably and efficiently introduce chirality is paramount. Among the arsenal of tools available, Evans oxazolidinone auxiliaries have long been considered a gold standard, renowned for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of Evans auxiliaries with other prominent chiral auxiliaries, namely pseudoephedrine amides and Oppolzer's sultams, in key asymmetric transformations. The performance of these auxiliaries in asymmetric alkylation, aldol additions, and Diels-Alder reactions is evaluated, supported by experimental data and detailed methodologies.

Performance Comparison: A Quantitative Overview

The effectiveness of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity in a given transformation, which is reflected in the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product, alongside the chemical yield. The following tables summarize the performance of Evans auxiliaries in comparison to pseudoephedrine-based auxiliaries and Oppolzer's sultams in key asymmetric reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of α-substituted chiral carboxylic acid derivatives. Evans oxazolidinones and pseudoephedrine amides are both highly effective in this regard, consistently delivering products with high diastereoselectivity.[1]

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans Auxiliary (4-benzyl-2-oxazolidinone)Allyl Iodide98:261-77
Benzyl Bromide>99:192
Pseudoephedrine Amide Methyl Iodide91:9-
Benzyl Bromide99:1-
n-Butyl Iodide90:10 (crude)83
Pseudoephenamine Amide *Methyl Iodide98:2 (crude)84
Benzyl Bromide≥99:1 (crude)99

*Pseudoephenamine is a closely related analogue of pseudoephedrine and has shown to be a superior chiral auxiliary in some cases.

The high levels of diastereoselectivity for both auxiliary classes are attributed to the formation of rigid, chelated enolate structures that effectively shield one face of the enolate, directing the approach of the electrophile.[1]

Asymmetric Aldol Addition

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, potentially creating two new stereocenters. Evans auxiliaries are particularly renowned for their exceptional performance in syn-selective aldol reactions. A comparison with an auxiliary derived from D-Valinol, which shares the oxazolidinone core, demonstrates consistently high syn-selectivity. Oppolzer's sultams also provide excellent stereocontrol, with the ability to tune the selectivity towards either syn or anti products based on the choice of Lewis acid.

Table 2: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Evans Auxiliary (from L-Phenylalaninol)Isobutyraldehyde>99:195
Benzaldehyde>99:197
D-Valinol-derived Oxazolidinone Isobutyraldehyde>99:180
Benzaldehyde>99:195
Oppolzer's Sultam (with TiCl₄, (-)-Sparteine)Isobutyraldehyde95:585
Benzaldehyde>98:291
Oppolzer's Sultam (with Et₂BOTf)Isobutyraldehyde2:98-

The predictable and high syn-selectivity of Evans-type aldol reactions is often explained by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[2]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a fundamental cycloaddition for the synthesis of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction. Both Evans oxazolidinones and Oppolzer's sultams (a type of camphorsultam) are highly effective in promoting stereoselective Diels-Alder reactions, typically leading to the endo adduct with high diastereomeric excess.[2] The rigid conformational control imposed by these auxiliaries shields one face of the dienophile from the approaching diene.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and informed decision-making. The following protocols are representative of the procedures used to obtain the comparative data presented above.

Asymmetric Alkylation with a Pseudoephedrine Amide

This procedure outlines the alkylation of a pseudoephedrine amide.

Materials:

  • Pseudoephedrine amide (1.0 equiv)

  • Anhydrous lithium chloride (6.0 equiv)

  • Dry Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2.2 equiv) in THF

  • Alkylating agent (e.g., benzyl bromide) (1.1-1.5 equiv)

  • Saturated aqueous ammonium chloride

Procedure:

  • A suspension of the pseudoephedrine amide and anhydrous lithium chloride in dry THF is cooled to -78 °C.

  • A solution of LDA in THF is slowly added to the suspension.

  • The mixture is stirred and allowed to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes.

  • The reaction is then cooled to the desired temperature (e.g., 0 °C or -78 °C), and the alkylating agent is added.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.

  • The product is extracted with an organic solvent, dried over an anhydrous drying agent (e.g., Na₂SO₄), and purified by chromatography or recrystallization.

Auxiliary Removal: The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Asymmetric Aldol Addition with an Evans Auxiliary

This protocol describes a typical boron-mediated Evans aldol reaction.

Materials:

  • N-acyloxazolidinone (e.g., N-propionyl-(4S)-4-benzyl-2-oxazolidinone) (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Aldehyde (e.g., isobutyraldehyde) (1.2 equiv)

  • pH 7 phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • The N-acyloxazolidinone is dissolved in anhydrous DCM and the solution is cooled to 0 °C.

  • Dibutylboron triflate is added dropwise, followed by the dropwise addition of the amine base.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

  • The aldehyde is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

  • The product is purified by column chromatography.

  • For auxiliary removal, the aldol adduct is dissolved in a mixture of methanol and THF, and the solution is cooled to 0°C. A solution of 30% hydrogen peroxide in pH 7 buffer is added, and the mixture is stirred until cleavage is complete.

Visualization of the Asymmetric Synthesis Workflow

The general process of employing a chiral auxiliary in asymmetric synthesis can be visualized as a cyclical workflow. This process involves the attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create the desired stereocenter, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product, with the potential for recovery and reuse of the auxiliary.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Enriched_Product Cleavage Cleavage of Auxiliary Enriched_Product->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Recovered_Auxiliary->Attachment

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Conclusion

Evans oxazolidinone auxiliaries remain a highly reliable and versatile choice for a range of asymmetric transformations, consistently providing excellent levels of diastereoselectivity, particularly in aldol additions. However, other chiral auxiliaries, such as pseudoephedrine amides and Oppolzer's sultams, offer compelling alternatives and, in certain applications, may provide advantages in terms of availability, cost, or the ability to access different product stereoisomers. The choice of auxiliary should be guided by the specific reaction, the desired stereochemical outcome, and the nature of the substrates involved. The data and protocols presented in this guide offer a foundation for making an informed decision in the design and execution of asymmetric syntheses.

References

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Exploring Alternatives to (2S,3R)-2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a cornerstone in the field of asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chiral molecules crucial for the pharmaceutical and fine chemical industries. While (2S,3R)-2-aminobutane-1,3-diol, derived from the natural amino acid threonine, represents a structurally simple and accessible chiral ligand, a comprehensive evaluation of its performance in benchmark asymmetric reactions is not extensively documented in peer-reviewed literature. This guide, therefore, provides a comparative analysis of well-established and highly effective alternatives to this compound, focusing on their performance in the widely studied enantioselective addition of diethylzinc to benzaldehyde.

Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a classic carbon-carbon bond-forming reaction that serves as a benchmark for evaluating the efficacy of chiral ligands. The performance of several prominent chiral amino alcohol ligands in the reaction with benzaldehyde is summarized below.

Chiral LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)Configuration
(-)-DAIB 209798(S)
(1R,2S)-N-Pyrrolidinyl norephedrine 209594(R)
(1S,2R)-1-Amino-2-indanol Derivative 50>9598(R)
Pinane-based Aminodiol (21) 2209580(R)
Fructose-derived β-amino alcohol 20010096(R)
N-(9-Phenylfluoren-9-yl) β-Amino Alcohol (4e) 100>9597(S)

Note: The data presented is a selection from various sources and is intended for comparative purposes. Reaction conditions, such as solvent and reaction time, may vary between studies.

Prominent Alternatives to this compound

Several classes of chiral amino alcohols have demonstrated exceptional performance in asymmetric catalysis. These alternatives often feature more rigid structures or specific steric and electronic properties that lead to high levels of stereocontrol.

  • Aminoindanol Derivatives: (1S,2R)-1-Amino-2-indanol and its derivatives are highly effective due to their rigid bicyclic structure, which creates a well-defined chiral environment.[1] This rigidity often translates to high enantioselectivities in reactions like the Corey-Bakshi-Shibata (CBS) reduction and organozinc additions.

  • Borneol-based Ligands: (-)-3-exo-(Dimethylamino)isoborneol (DAIB) is a widely used and highly effective catalyst for the addition of organozinc reagents to aldehydes.[2] Its bulky and rigid camphor-derived backbone provides excellent steric hindrance, leading to high enantioselectivities.[2]

  • N-Substituted Amino Alcohols: The introduction of bulky N-substituents on a chiral amino alcohol backbone can significantly enhance enantioselectivity. The N-(9-Phenylfluoren-9-yl) group is an example of a substituent that improves catalytic activity and stereocontrol.[3]

  • Carbohydrate-based Ligands: Readily available and structurally diverse carbohydrates, such as fructose, can be transformed into effective chiral amino alcohol ligands. These ligands have shown excellent catalytic activity and enantioselectivity in the addition of diethylzinc to aldehydes.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the enantioselective addition of diethylzinc to benzaldehyde and the synthesis of a chiral amino alcohol.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure and may require optimization for specific ligands and substrates.

Materials:

  • Chiral amino alcohol ligand (e.g., (-)-DAIB)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions under an inert atmosphere (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol ligand (0.02 - 0.1 mmol).

  • Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the diethylzinc solution (2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise to the stirred solution of the ligand.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow and careful dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Catalytic Cycle and Experimental Workflow Diagrams

Visualizing the catalytic cycle and experimental workflow can provide a deeper understanding of the reaction mechanism and process.

Catalytic_Cycle cluster_0 Catalytic Cycle for Diethylzinc Addition Ligand Chiral Amino Alcohol (L*) Catalyst Chiral Zinc Complex (L*ZnEt) Ligand->Catalyst + Et2Zn Et2Zn Et2Zn Intermediate Ternary Complex (L*ZnEt-RCHO) Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product-Zinc Complex Intermediate->Product_Complex Ethyl Transfer Product_Complex->Catalyst + Et2Zn - Product Product Chiral Alcohol Product_Complex->Product Et2Zn2 Et2Zn

Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Experimental_Workflow cluster_workflow Experimental Workflow arrow arrow Start Start Preparation Prepare Reaction Vessel (Flame-dried, inert atmosphere) Start->Preparation Ligand_Addition Add Chiral Ligand and Solvent Preparation->Ligand_Addition Reagent_Addition Add Diethylzinc at 0°C Ligand_Addition->Reagent_Addition Catalyst_Formation Stir for 30 min (Catalyst Formation) Reagent_Addition->Catalyst_Formation Substrate_Addition Add Aldehyde Catalyst_Formation->Substrate_Addition Reaction Monitor Reaction by TLC Substrate_Addition->Reaction Quenching Quench with aq. NH4Cl Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Analysis Analyze ee% by Chiral HPLC/GC Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the asymmetric addition of diethylzinc to an aldehyde.

References

A Comparative Guide to the Efficacy of Chiral 1,2-Diamines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide array of metal-catalyzed reactions. Their C2-symmetry and ability to form stable chelate complexes with metal centers allow for effective stereochemical control, making them indispensable tools in the synthesis of enantiomerically pure compounds, including active pharmaceutical ingredients. This guide provides an objective comparison of the performance of several widely used chiral 1,2-diamines in three key asymmetric transformations: transfer hydrogenation of ketones, the Henry (nitroaldol) reaction, and the conjugate addition of organometallic reagents to enones. The efficacy of these ligands is evaluated based on experimental data for product yield and enantiomeric excess (ee).

Data Presentation

The following tables summarize the performance of various chiral 1,2-diamine ligands in selected asymmetric catalytic reactions.

Table 1: Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental and widely used reaction. Ruthenium and iridium complexes of chiral 1,2-diamines are particularly effective for this transformation.

Ligand/CatalystKetone SubstrateYield (%)ee (%)Reference Catalyst System
(R,R)-TsDPEN-RuAcetophenone9598Ru(II)/TsDPEN in HCOOH:NEt3
Polymeric (R,R)-DPEN derivative-Ir2-Oxo-2-(o-tolyl)acetic acid>9599Iridium complex in Water/MeOH with Formic Acid
(R,R)-DACH derivative-MnAcetophenone9885Mn(I)-PNNP complex with K2CO3 in EtOH under H2
N,N'-Dimethyl-(R,R)-DPEN-Ir2-Oxo-2-(o-tolyl)acetic acid>9599Iridium(III) complex in Water/MeOH with Formic Acid
Table 2: Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a classic C-C bond-forming reaction that produces valuable β-nitro alcohols. Copper(II) complexes with chiral 1,2-diamines have emerged as highly efficient catalysts for this transformation.

LigandAldehyde SubstrateNitromethaneYield (%)ee (%)Reference Catalyst System
(R,R)-DPEN-Binaphthyl derivativeBenzaldehydeNitromethane9194Cu(OAc)2 in n-Propanol
(R,R)-DPEN-Binaphthyl derivative2-NitrobenzaldehydeNitromethane9899Cu(OAc)2 in n-Propanol
Bis(sulfonamide)-(R,R)-DACH derivative3-Phenyl-1-propanalNitromethane9294Cu(OAc)2 with Et3N in THF
Table 3: Enantioselective Conjugate Addition to Enones

The copper-catalyzed enantioselective conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of chiral C-C bonds. While chiral phosphine ligands are prevalent, chiral diamines have also been explored.

LigandEnone SubstrateOrganometallic ReagentYield (%)ee (%)Reference Catalyst System
(S,S)-Chiraldiamine-CuCyclohexenoneEt2Zn8575Cu(OTf)2 in Toluene
(R,R)-DPEN derivativeChalconeEt2Zn>9588Cu(OTf)2 in DCM

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Asymmetric Transfer Hydrogenation of Acetophenone with Ru-(R,R)-TsDPEN

Catalyst System: [RuCl2(p-cymene)]2 / (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

Procedure:

  • In an inert atmosphere glovebox, [RuCl2(p-cymene)]2 (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) are dissolved in anhydrous acetonitrile (5 mL) in a Schlenk flask equipped with a magnetic stir bar.

  • The mixture is stirred at room temperature for 30 minutes to facilitate the in-situ formation of the active catalyst.

  • Acetophenone (1 mmol) is then added to the flask via syringe.

  • A 5:2 molar mixture of formic acid and triethylamine (HCOOH:NEt3) is added as the hydrogen source.

  • The flask is sealed and heated to 40°C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Henry Reaction with a Chiral Diamine-Cu(OAc)2 Complex

Catalyst System: (R,R)-DPEN-Binaphthyl derivative / Cu(OAc)2

Procedure:

  • To a solution of the chiral diamine ligand (0.025 mmol) in n-propanol (0.5 mL) is added Cu(OAc)2 (0.025 mmol).

  • The mixture is stirred at room temperature for 1 hour to form the catalyst complex.

  • The aldehyde substrate (0.5 mmol) and nitromethane (1.5 mmol) are then added sequentially.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

  • After completion, the reaction mixture is directly purified by silica gel column chromatography to yield the corresponding β-nitro alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Enantioselective Conjugate Addition of Diethylzinc to Chalcone

Catalyst System: Chiral 1,2-Diamine / Cu(OTf)2

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)2 (0.03 mmol) and the chiral 1,2-diamine ligand (0.033 mmol) are dissolved in anhydrous toluene (3 mL).

  • The mixture is stirred at room temperature for 1 hour.

  • The solution is then cooled to -20°C in a cryostat.

  • Chalcone (1 mmol) is added, followed by the dropwise addition of a solution of diethylzinc (1.5 mmol, 1.0 M in hexanes).

  • The reaction mixture is stirred at -20°C for the specified time, with progress monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (5 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mandatory Visualization

The following diagrams illustrate the proposed catalytic cycles and experimental workflows for the described reactions.

Noyori_ATH_Cycle cluster_main Noyori Asymmetric Transfer Hydrogenation Cycle Ru_precatalyst [Ru(II)-Cl(TsDPEN)] Precatalyst Ru_hydride [Ru(II)-H(TsDPEN)] Active Catalyst Ru_precatalyst->Ru_hydride + H-donor - H-donor_ox TS Six-membered Transition State Ru_hydride->TS + Ketone Product_complex [Ru(II)]-Product Complex TS->Product_complex Hydride Transfer Product_complex->Ru_hydride + H-donor - Product - H-donor_ox

Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Henry_Reaction_Cycle cluster_main Asymmetric Henry Reaction Cycle Cu_L [Cu(II)-Diamine] Catalyst Cu_nitronate [Cu(II)-Nitronate] Intermediate Cu_L->Cu_nitronate + Nitromethane + Base Aldehyde_complex Aldehyde Coordination Cu_nitronate->Aldehyde_complex + Aldehyde Product_release Product Release Aldehyde_complex->Product_release C-C Bond Formation Product_release->Cu_L - β-Nitro Alcohol

Catalytic cycle for Cu-catalyzed asymmetric Henry reaction.

Conjugate_Addition_Workflow cluster_main Enantioselective Conjugate Addition Workflow start Start: Catalyst Preparation reaction_setup Reaction Setup: Cooling and Addition of Reactants start->reaction_setup reaction Stirring at Low Temperature reaction_setup->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification analysis Chiral HPLC Analysis purification->analysis

Experimental workflow for enantioselective conjugate addition.

A Comparative Guide to Spectroscopic Techniques for Stereochemical Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional stereochemistry is a critical aspect of chemical analysis and drug safety. Spectroscopic techniques offer powerful tools for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the primary methods used for stereochemical validation—Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and X-ray Crystallography—supported by experimental data and detailed protocols.

Comparison of Spectroscopic Techniques for Stereochemical Validation

The choice of spectroscopic technique for stereochemical validation depends on several factors, including the nature of the sample, the type of stereochemical information required (relative or absolute), and the available instrumentation. The following table summarizes the key quantitative parameters for each technique.

ParameterNuclear Magnetic Resonance (NMR)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)X-ray Crystallography
Primary Application Relative and absolute stereochemistryAbsolute configuration of chiral molecules in solutionAbsolute configuration of chiral molecules with chromophoresDefinitive absolute and relative stereochemistry of crystalline compounds
Sample State SolutionSolution or neat liquidSolutionSingle crystal
Typical Sample Amount 1-10 mg5-15 mg[1]~0.1-1 mg (concentration dependent, ~10⁻⁵ M)[2]<1 mg (high-quality single crystal)
Measurement Time Minutes to hours (per experiment)1 to several hours[3]MinutesHours to days (including data collection and processing)
Key Principle Nuclear spin properties in a magnetic field (J-coupling, NOE)Differential absorption of left and right circularly polarized infrared light[3]Differential absorption of left and right circularly polarized UV-Vis lightDiffraction of X-rays by electrons in a crystal lattice
Output Data Chemical shifts, coupling constants, NOE correlationsVCD and infrared absorption spectraECD and UV-Vis absorption spectra3D electron density map, atomic coordinates
Strengths - Excellent for determining relative stereochemistry- Non-destructive- Can be used for a wide range of molecules- Does not require crystallization- Provides rich structural information- Can be used for molecules without a UV chromophore[3]- High sensitivity, requiring very small amounts of sample[2]- Rapid measurements- Unambiguous determination of absolute configuration[4]- Provides precise bond lengths and angles
Limitations - Absolute configuration often requires chiral derivatizing or solvating agents- Can be complex to interpret for large molecules- Requires quantum chemical calculations for interpretation- Lower sensitivity compared to ECD- Requires a chromophore near the stereocenter- Interpretation can be complex for flexible molecules- Requires a high-quality single crystal, which can be difficult to obtain[3][5]- The solid-state conformation may differ from the solution conformation

Experimental Protocols and Data Analysis Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the relative stereochemistry of a molecule by identifying protons that are close in space (typically < 5 Å).[6][7]

  • Sample Preparation: Dissolve 1-10 mg of the purified compound in a suitable deuterated solvent.

  • Initial 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of the protons of interest.

  • 1D NOE Experiment Setup:

    • Select the proton resonance to be irradiated.

    • Set the irradiation power and time.

    • Acquire a spectrum with on-resonance irradiation.

    • Acquire a control spectrum with off-resonance irradiation.

  • Data Processing: Subtract the off-resonance spectrum from the on-resonance spectrum to generate the NOE difference spectrum.

  • Analysis: Observe which proton signals are enhanced in the difference spectrum. An enhancement indicates spatial proximity to the irradiated proton.

NMR Data Analysis Workflow
Vibrational Circular Dichroism (VCD) for Absolute Configuration

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations.[3][8]

  • Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure or enriched sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.01-0.1 M.[1][3] The sample is recoverable.

  • Instrumentation Setup: Use a VCD spectrometer equipped with a photoelastic modulator (PEM).

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample solution.

    • Acquire the VCD and IR spectra of the pure solvent as a baseline.

    • Measurement times can range from one to several hours to achieve a good signal-to-noise ratio.[3]

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the compound.

VCD Data Analysis Workflow
Electronic Circular Dichroism (ECD) for Absolute Configuration

ECD spectroscopy is a chiroptical technique that measures the differential absorption of circularly polarized light in the UV-Vis region. It is particularly useful for molecules containing chromophores and is highly sensitive.

  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent.

  • Instrumentation Setup: Use a CD spectrometer.

  • Data Acquisition:

    • Record the ECD spectrum over the appropriate wavelength range, which should cover the absorption bands of the chromophores.

    • Record the UV-Vis spectrum of the same sample.

  • Data Processing: The instrument software typically outputs the final ECD spectrum, often after baseline correction with the pure solvent.

ECD Data Analysis Workflow
X-ray Crystallography for Absolute Configuration

X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a molecule.[4] It relies on the anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal structure.

  • Crystallization: Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step.

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.[9]

  • Data Collection:

    • Place the crystal in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam. To determine the absolute configuration, it is crucial to measure the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), as their inequality is the basis of the assignment.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure to get an initial model of the atomic positions.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Calculate the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.

X-ray Crystallography Data Analysis Workflow

References

Safety Operating Guide

Prudent Disposal of (2S,3R)-2-aminobutane-1,3-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to correct disposal protocols for compounds like (2S,3R)-2-aminobutane-1,3-diol is not merely a regulatory requirement but a critical aspect of a robust safety culture. This guide provides a procedural, step-by-step approach to the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to don the appropriate personal protective equipment (PPE). All handling and disposal steps should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.[2]
Hand Protection Nitrile or other chemically resistant gloves.[2]
Body Protection Laboratory coat.[2]

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Protocol: A Step-by-Step Approach

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][4] Do not discharge this chemical down the drain or into the environment. [4][5]

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.[1]

    • The container must be made of a material compatible with the chemical.[6]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office, as this can lead to dangerous chemical reactions.[5][6] At a minimum, segregate from acids, bases, oxidizers, and cyanides.[6]

  • Container Management:

    • Ensure the waste container is kept tightly sealed when not in use to prevent the release of vapors.[4][5]

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area at or near the point of generation.[7]

    • The storage area should have secondary containment to mitigate spills.[5]

  • Preparing for Disposal:

    • For solutions of this compound, do not attempt to neutralize unless you are trained and equipped to handle the reaction, as it may be exothermic.

    • Solid waste contaminated with the chemical, such as absorbent materials from a spill cleanup, should also be collected in the designated hazardous waste container.[5]

  • Arranging for Pickup:

    • Contact your institution's EHS office or a certified chemical waste disposal contractor to schedule a pickup.[8]

    • Provide a complete and accurate description of the waste, including its name, quantity, and any known hazards.

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as water).[4][9]

    • The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinsates may also need to be collected depending on local regulations.

    • After thorough rinsing and air-drying, deface or remove all labels from the container before disposing of it as regular solid waste or recycling.[5][9]

G Workflow for the Disposal of this compound cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound as hazardous waste B Wear appropriate PPE (goggles, gloves, lab coat) A->B C Select a compatible, labeled waste container B->C D Collect waste in a designated satellite accumulation area C->D E Keep container tightly sealed D->E Transfer waste F Ensure secondary containment E->F G Segregate from incompatible wastes (e.g., acids, oxidizers) E->G H Container is full or pickup is scheduled F->H G->H I Contact EHS or licensed waste disposal vendor H->I J Provide accurate waste information I->J K Waste is removed for proper disposal J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2S,3R)-2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2S,3R)-2-aminobutane-1,3-diol. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound and structurally similar compounds are known to pose health risks. Hazard statements indicate that this compound is harmful if swallowed and can cause serious eye damage.[1] Similar chemicals are also known to cause skin and respiratory irritation.[2] Therefore, strict adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[3][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears before use.[3]
Body Protection Laboratory CoatA standard lab coat is required to protect against skin contact.[3]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Donning PPE: Wear all required PPE as specified in the table above before entering the designated handling area.

  • Handling: Avoid direct contact with the substance. Use appropriate tools (spatulas, etc.) for transfers.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from strong oxidizing agents.[3]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste material, including any contaminated disposables, in a clearly labeled, sealed container.[5]

  • Labeling: The waste container must be labeled with the chemical name and appropriate hazard symbols.[5]

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[3]

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Eyewash/Shower prep_hood->prep_emergency handle_transfer Transfer Chemical in Hood prep_emergency->handle_transfer handle_storage Store Properly handle_transfer->handle_storage disp_collect Collect Waste handle_storage->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

Caption: Safe handling and disposal workflow.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.